Product packaging for Cyclopentanethiol(Cat. No.:CAS No. 1679-07-8)

Cyclopentanethiol

Cat. No.: B157770
CAS No.: 1679-07-8
M. Wt: 102.2 g/mol
InChI Key: WVDYBOADDMMFIY-UHFFFAOYSA-N
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Description

Cyclopentanethiol is a valuable organosulfur compound in scientific research, particularly for investigating hydrodesulfurization catalysis. It serves as a model reactant for studying reaction mechanisms and selectivity over sulfided catalysts like CoMo/Al 2 O 3 , providing insights into the dynamics of thioreduction and desulfurization pathways . Beyond catalysis, this compound is a significant molecule in flavor and fragrance research due to its potent, alliaceous odor profile reminiscent of onion, garlic, and horseradish, and is recognized as FEMA 3262 . Its robust thiol functionality also makes it a versatile intermediate for synthesizing more complex sulfur-containing compounds for pharmaceutical and agrochemical applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10S B157770 Cyclopentanethiol CAS No. 1679-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentanethiol
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InChI

InChI=1S/C5H10S/c6-5-3-1-2-4-5/h5-6H,1-4H2
Source PubChem
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InChI Key

WVDYBOADDMMFIY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10S
Source PubChem
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DSSTOX Substance ID

DTXSID1047108
Record name Cyclopentanethiol
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Molecular Weight

102.20 g/mol
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Physical Description

colourless liquid
Record name Cyclopentanethiol
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Boiling Point

41.00 to 42.00 °C. @ 16.00 mm Hg
Record name Cyclopentanethiol
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Solubility

758 mg/L @ 25 °C (calc.), slightly soluble in water; soluble in alcohol and oils
Record name Cyclopentanethiol
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Density

0.920-0.925
Record name Cyclopentanethiol
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CAS No.

1679-07-8
Record name Cyclopentanethiol
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Record name CYCLOPENTANETHIOL
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Cyclopentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanethiol, also known as cyclopentyl mercaptan, is a cyclic organosulfur compound with the chemical formula C₅H₁₀S.[1] It is a colorless to light yellow liquid characterized by a strong, unpleasant odor.[1] This technical guide provides a comprehensive overview of the core chemical properties and structural aspects of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate its application in chemical synthesis and further research endeavors.[1][2]

Chemical and Physical Properties

This compound exhibits a range of well-defined chemical and physical properties. These quantitative data are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₅H₁₀S[1]
Molecular Weight 102.20 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Odor Strong, unpleasant, skunky[1]
Boiling Point 129-131 °C at 745 mmHg[3]
Melting Point -117.76 °C[3]
Density 0.955 g/mL at 25 °C[4]
Solubility in Water 758 mg/L at 25 °C (slightly soluble)[1]
Solubility in Organic Solvents Soluble in ethanol (B145695) and diethyl ether[1]
Refractive Index (n20/D) 1.4902[4]
Vapor Pressure 1 mmHg at 20 °C[4]
Flash Point 25 °C (77 °F)[4]

Chemical Structure

The structure of this compound consists of a five-membered cyclopentane (B165970) ring with a thiol (-SH) functional group attached to one of the carbon atoms.[1] This structure dictates its chemical behavior and reactivity.

Key Structural Identifiers:

  • IUPAC Name: this compound[1]

  • SMILES String: SC1CCCC1[4]

  • InChI Key: WVDYBOADDMMFIY-UHFFFAOYSA-N[1]

The thiol group is the primary site of chemical reactivity, participating in reactions typical of thiols, such as oxidation, S-alkylation, and formation of thioethers.[5][6] The cyclopentyl ring provides a non-polar, cyclic backbone.

Experimental Protocols

Synthesis of this compound

Two common synthetic routes for the preparation of this compound are outlined below.

1. From Cyclopentyl Bromide and Sodium Hydrosulfide (B80085)

This method involves a nucleophilic substitution reaction where the bromide in cyclopentyl bromide is displaced by the hydrosulfide anion.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydrosulfide (NaSH) in a suitable polar aprotic solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Reactant: Slowly add cyclopentyl bromide to the stirred solution of sodium hydrosulfide. An excess of sodium hydrosulfide is often used to minimize the formation of the corresponding thioether byproduct.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a low-boiling organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can then be purified by fractional distillation.[7]

2. From Cyclopentene (B43876) and Thioacetic Acid followed by Hydrolysis

This two-step process involves the free-radical addition of thioacetic acid to cyclopentene, followed by hydrolysis of the resulting thioester.

  • Step 1: Thioester Formation

    • Reaction Setup: In a quartz reaction vessel, combine cyclopentene and an excess of thioacetic acid.

    • Initiation: Add a radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide.

    • Reaction Conditions: Irradiate the mixture with a UV lamp or heat to initiate the radical reaction. The reaction is typically carried out for several hours.

    • Workup: After the reaction is complete, remove the excess thioacetic acid and cyclopentene by distillation.

  • Step 2: Hydrolysis

    • Reaction Setup: Dissolve the crude cyclopentyl thioacetate (B1230152) in a solution of a strong base, such as sodium hydroxide (B78521) in methanol (B129727) or water.

    • Reaction Conditions: Stir the mixture at room temperature or heat gently to facilitate the hydrolysis of the thioester to the thiol.

    • Workup: Acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the thiolate. Extract the product with an organic solvent, wash with water, dry, and concentrate.

    • Purification: Purify the resulting this compound by fractional distillation.[7]

Purification by Fractional Distillation

Due to the volatile nature and strong odor of this compound, purification is typically performed using fractional distillation under a fume hood.[7]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.[7]

  • Procedure:

    • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

    • Heat the flask gently using a heating mantle.

    • As the liquid boils, the vapor will rise through the fractionating column. The temperature at the top of the column should be monitored closely.

    • Collect the fraction that distills at the boiling point of this compound (129-131 °C at 745 mmHg), discarding any initial lower-boiling fractions.[3]

    • Ensure a slow and steady distillation rate for efficient separation.

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound.

  • Sample Preparation: Dilute a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Conditions (General):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used for the separation of volatile sulfur compounds.[8]

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • MS Conditions (General):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Identification: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 102, along with characteristic fragment ions.[1]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[9] Add a small amount of a reference standard like tetramethylsilane (B1202638) (TMS).

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum will show signals corresponding to the different types of protons in the molecule. The proton of the thiol group (-SH) will typically appear as a broad singlet, and its chemical shift can vary depending on concentration and solvent. The protons on the cyclopentane ring will appear as multiplets in the aliphatic region.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for the carbon atoms in the cyclopentane ring and the carbon attached to the sulfur atom.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: For a neat liquid like this compound, a spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[1][10] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.[10]

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Expected Absorptions: The spectrum will show a characteristic S-H stretching vibration around 2550-2600 cm⁻¹. C-H stretching vibrations for the cyclopentane ring will be observed just below 3000 cm⁻¹, and C-H bending vibrations will appear in the 1470-1350 cm⁻¹ region.

Signaling Pathways and Biological Activity

Extensive searches of the available literature did not yield any specific information on the direct involvement of this compound in defined biological signaling pathways. While thiols, in general, play crucial roles in various biological processes, including redox signaling and as antioxidants, specific data for this compound is lacking.[2][11] Thiols can interact with reactive oxygen species (ROS) and participate in enzymatic reactions, but the specific targets and pathways for this compound have not been elucidated in the reviewed literature.[5]

The following diagram illustrates a general reaction pathway for thiols, which is relevant to their biological activity.

Thiol_Reactions General Reactivity of Thiols Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate) Thiol->Thiolate Deprotonation (+ Base) Disulfide R-S-S-R (Disulfide) Thiol->Disulfide Oxidation Thiolate->Thiol Protonation (+ Acid) Thioether R-S-R' (Thioether) Thiolate->Thioether Nucleophilic Substitution Electrophile Electrophile (R'-X) Electrophile->Thioether

References

Physical properties of Cyclopentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Cyclopentanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No: 1679-07-8). The information is compiled from various authenticated sources and is intended to support research, development, and quality control activities. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and workflow visualizations.

Summary of Physical Properties

This compound, also known as cyclopentyl mercaptan, is a cyclic thiol with a distinct, strong odor.[1][2][3] It is a flammable liquid and is air-sensitive.[1][4][5][6][7] The following table summarizes its key physical and chemical properties.

PropertyValueNotesSource(s)
Molecular Formula C5H10S[4]
Molecular Weight 102.20 g/mol [4][8]
Appearance Clear colorless to pale yellow liquid[1][2][4]
Odor Strong, alliaceous (garlic-like), onion, vegetableStench[1][2][6][7][9]
Melting Point -117.76 °C[1][4][10]
Boiling Point 129-131 °Cat 745 mmHg[1][2][4][10][11][12]
131-132 °C[6][7][9][13]
41-42 °Cat 16.00 mmHg[14][15]
Density 0.955 g/mLat 25 °C[1][2][4][10][11][12]
0.957 g/mL[6][7]
0.920-0.925 g/mL[14]
Refractive Index (n20/D) 1.4902[1][2][4][10][11][12]
1.488[14]
1.49[6][7][9][16]
Vapor Pressure 1 mmHgat 20 °C[1][2][4][10][12]
Vapor Density 0.96 (vs air)[1][2][4][10][12]
Flash Point 25 °C (77 °F)Closed cup[1][4][6][10]
Solubility Slightly soluble in water; Soluble in alcohol and oils[1][2][4][6][7][13][14]
pKa 10.87 ± 0.20Predicted[1][2][4][10]
LogP 2.21[1][2]

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of key physical properties of liquid samples like this compound.

Determination of Boiling Point (Microscale Method)

The boiling point is a fundamental physical property that can be determined using various methods. The Thiele tube method is a common and efficient microscale technique.[17]

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

  • Safety glasses and fume hood

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

  • Capillary Insertion: Place the capillary tube into the test tube with the open end down.

  • Assembly: Attach the test tube to the thermometer using a small rubber band. The bottom of the test tube should be level with the thermometer bulb.

  • Thiele Tube Setup: Insert the thermometer and attached sample into the Thiele tube, ensuring the sample is immersed in the heating oil in the main arm of the tube.[17]

  • Heating: Gently heat the side arm of the Thiele tube with a heat source. This will allow for even heat distribution via convection.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[17]

  • Recording: Record the temperature at which this occurs. For high accuracy, the atmospheric pressure should also be recorded and a correction applied if necessary.

G Workflow for Boiling Point Determination cluster_prep Preparation cluster_measurement Measurement A Add 0.5 mL sample to test tube B Insert capillary tube (open end down) A->B C Attach sample tube to thermometer B->C D Place assembly in Thiele tube C->D E Heat side arm of Thiele tube D->E F Observe steady stream of bubbles E->F G Remove heat and allow to cool F->G H Record temperature when liquid enters capillary G->H

Boiling Point Determination Workflow
Determination of Density

The density of a liquid is its mass per unit volume. It is a straightforward property to measure accurately in a laboratory setting.[18][19][20][21]

Apparatus:

  • Analytical balance (accurate to at least 0.001 g)

  • Graduated cylinder or pycnometer (for higher accuracy)

  • Beaker

  • Pipette

  • Thermometer

  • Safety glasses

Procedure:

  • Mass of Empty Container: Measure and record the mass of a clean, dry graduated cylinder or pycnometer.[18]

  • Volume of Liquid: Carefully add a known volume of this compound to the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus.[22] If using a pycnometer, fill it to its calibrated volume.

  • Mass of Container and Liquid: Measure and record the combined mass of the container and the liquid.[18][22]

  • Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.

  • Calculation:

    • Mass of liquid = (Mass of container + liquid) - (Mass of empty container)

    • Density = Mass of liquid / Volume of liquid

  • Repeatability: For improved accuracy, repeat the measurement several times and calculate the average density.[22]

G Workflow for Density Determination cluster_mass Mass Measurement cluster_calc Calculation A Measure mass of empty container (m1) B Add known volume (V) of sample to container A->B C Measure mass of container + sample (m2) B->C E Calculate Density (ρ = m / V) B->E D Calculate mass of sample (m = m2 - m1) C->D C->D D->E F Record temperature E->F

Density Determination Workflow
Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a characteristic property that is useful for identification and purity assessment.[23] An Abbe refractometer is commonly used for this measurement.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Solvent for cleaning (e.g., ethanol (B145695) or isopropanol)

  • Lens paper

  • Safety glasses

Procedure:

  • Instrument Setup: Turn on the refractometer and the light source. Connect the constant temperature water bath to the prisms and set it to the desired temperature (commonly 20°C). Allow the instrument to equilibrate.

  • Calibration: Calibrate the instrument using a standard of known refractive index, such as distilled water.

  • Sample Application: Open the prisms of the refractometer. Using a clean dropper, place 2-3 drops of this compound onto the surface of the lower prism.

  • Measurement: Close the prisms carefully. Look through the eyepiece and turn the adjustment knob until the light and dark fields are in sharp focus.

  • Reading: Adjust the compensator to eliminate any color fringe at the borderline. Align the borderline exactly on the crosshairs in the eyepiece.

  • Record Value: Read the refractive index from the instrument's scale.

  • Cleaning: Clean the prisms thoroughly with a suitable solvent and soft lens paper immediately after the measurement.

G Workflow for Refractive Index Determination cluster_setup Setup & Calibration cluster_measure Measurement cluster_cleanup Cleanup A Set temperature of refractometer prisms B Calibrate with a known standard A->B C Apply 2-3 drops of sample to prism B->C D Close prisms and focus eyepiece C->D E Eliminate color fringe with compensator D->E F Align borderline on crosshairs E->F G Read refractive index from the scale F->G H Clean prisms with solvent and lens paper G->H

Refractive Index Determination Workflow

Safety and Handling

This compound is a flammable liquid and vapor.[5][24] It is harmful if swallowed and causes skin and eye irritation.[5] It may also cause respiratory irritation.[5] Due to its strong and unpleasant odor, it should always be handled in a well-ventilated area or a fume hood.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[8] Store in a cool, well-ventilated place away from heat and ignition sources.[25] It is air-sensitive and should be stored under an inert atmosphere.[1][2][4][6][7]

References

An In-depth Technical Guide to Cyclopentanethiol (CAS 1679-07-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanethiol, also known as cyclopentyl mercaptan, is an organosulfur compound with the chemical formula C₅H₁₀S.[1] It is a cyclic thiol characterized by a five-membered cyclopentane (B165970) ring attached to a sulfhydryl (-SH) group. This colorless to pale yellow liquid possesses a strong, characteristic, and unpleasant odor, often described as alliaceous or reminiscent of garlic and rotten cabbage.[1][2] Despite its potent smell, this compound finds applications as a flavoring agent in the food industry and serves as a versatile intermediate in various chemical syntheses.[2][3] Its utility in organic synthesis stems from the reactivity of the thiol group, making it a valuable building block for the introduction of the cyclopentylthio moiety into more complex molecules.[2] This guide provides a comprehensive overview of the technical details of this compound, including its chemical and physical properties, spectral data, synthesis methodologies, and analytical procedures, to support its application in research and development.

Chemical and Physical Properties

This compound is a flammable liquid with limited solubility in water but is soluble in organic solvents such as alcohols and oils.[3][4] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
CAS Number 1679-07-8[5]
Molecular Formula C₅H₁₀S[1]
Molecular Weight 102.20 g/mol [5]
Appearance Colorless to pale yellow liquid[1][4]
Odor Strong, unpleasant, alliaceous[1][2]
Density 0.955 g/mL at 25 °C[6][7]
Boiling Point 129-131 °C at 745 mmHg[3][6]
Melting Point -65 °C[4]
Flash Point 25 °C (77 °F) - closed cup[6]
Vapor Pressure 1 mmHg at 20 °C[6]
Solubility in Water 758 mg/L at 25 °C (calculated)[5][8]
Solubility in Organic Solvents Soluble in alcohol and oils[3][4]
Refractive Index (n20/D) 1.4902[6][7]
Table 2: Spectral Data of this compound
Spectroscopic TechniqueKey Data and ObservationsSource(s)
¹H NMR Spectral data available.[5]
¹³C NMR Spectral data available.[9]
Mass Spectrometry (MS) Mass spectral data available in NIST database.[5]
Infrared (IR) Spectroscopy IR spectral data available.[5]
Raman Spectroscopy Raman spectral data available.[5]

Synthesis of this compound

Several synthetic routes have been reported for the preparation of this compound. The most common methods involve the nucleophilic substitution of a cyclopentyl halide with a sulfur nucleophile or the conversion of cyclopentanone (B42830).

Synthesis from Cyclopentyl Halides

A prevalent method for synthesizing this compound is the reaction of a cyclopentyl halide, such as cyclopentyl bromide, with a hydrosulfide (B80085) salt, typically potassium hydrosulfide (KSH) or sodium hydrosulfide (NaSH).[2][3] This reaction proceeds via an SN2 mechanism.

General Experimental Protocol:

  • Reaction Setup: A solution of cyclopentyl bromide in a suitable polar aprotic solvent, such as ethanol (B145695) or dimethylformamide (DMF), is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Nucleophile Addition: A solution of sodium hydrosulfide (NaSH) is added to the flask. An excess of the hydrosulfide reagent is often used to minimize the formation of the dialkyl sulfide (B99878) byproduct.

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then acidified with a dilute acid (e.g., HCl) to protonate the thiolate and subsequently extracted with an organic solvent like diethyl ether.

  • Purification: The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude this compound is then purified by distillation.

Synthesis_from_Halide Cyclopentyl_Bromide Cyclopentyl Bromide Reaction Nucleophilic Substitution (SN2) Cyclopentyl_Bromide->Reaction NaSH NaSH NaSH->Reaction Solvent Ethanol/DMF Solvent->Reaction Workup Acidification & Extraction Reaction->Workup Purification Distillation Workup->Purification This compound This compound Purification->this compound

Figure 1: Synthetic workflow for this compound from Cyclopentyl Bromide.
Synthesis from Cyclopentanol (B49286)

This compound can also be prepared from cyclopentanol in a two-step process. First, cyclopentanol is converted to a better leaving group, such as a tosylate or a halide (e.g., cyclopentyl bromide). The resulting intermediate is then reacted with a sulfur nucleophile as described in the previous section. The conversion of cyclopentanol to cyclopentyl bromide can be achieved using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) followed by a halide exchange.

Synthesis_from_Alcohol cluster_step1 Step 1: Conversion to Halide cluster_step2 Step 2: Thiolation Cyclopentanol Cyclopentanol Halogenation Halogenation Cyclopentanol->Halogenation PBr3 PBr3 PBr3->Halogenation Cyclopentyl_Bromide Cyclopentyl Bromide Halogenation->Cyclopentyl_Bromide Thiolation Nucleophilic Substitution Cyclopentyl_Bromide->Thiolation NaSH NaSH NaSH->Thiolation This compound This compound Thiolation->this compound

Figure 2: Two-step synthesis of this compound from Cyclopentanol.
Synthesis from Cyclopentanone

Another synthetic route involves the conversion of cyclopentanone to this compound. This can be achieved through various methods, including the reaction with hydrogen sulfide (H₂S) in the presence of a catalyst or via the formation of a thioketal followed by reduction.[10]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for reproducible results. The following sections provide generalized procedures based on established chemical principles for thiols.

Purification Protocol: Distillation

Due to its relatively low boiling point, distillation is an effective method for purifying this compound.

  • Apparatus Setup: Assemble a standard distillation apparatus. Given that thiols can be sensitive to air oxidation, particularly at elevated temperatures, it is advisable to perform the distillation under an inert atmosphere (e.g., nitrogen or argon).

  • Distillation Procedure: The crude this compound is placed in the distillation flask. The flask is heated gently in a heating mantle. The fraction that distills at the boiling point of this compound (129-131 °C at 745 mmHg) is collected.[3][6] For higher boiling impurities, a vacuum distillation might be necessary to lower the boiling point and prevent decomposition.

Analytical Protocols

GC-MS is a powerful technique for the analysis of volatile compounds like this compound.

General GC-MS Parameters:

  • Injector: Split/splitless injector, typically operated at a temperature of 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating thiols.

  • Oven Program: A temperature gradient program is typically used, for example, starting at 40 °C, holding for a few minutes, and then ramping up to 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 35 to 350.

Sample Preparation:

Samples for GC-MS analysis should be dissolved in a volatile organic solvent, such as dichloromethane (B109758) or hexane. The concentration should be adjusted to be within the linear range of the detector.

GCMS_Workflow Sample This compound Sample Dissolution Dissolve in Volatile Solvent Sample->Dissolution Injection Inject into GC-MS Dissolution->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Analyzer & Detector Ionization->Detection Data_Analysis Data Analysis (Mass Spectrum) Detection->Data_Analysis

Figure 3: General workflow for the GC-MS analysis of this compound.

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and purity assessment of this compound.

Sample Preparation for NMR:

  • Solvent Selection: A deuterated solvent in which the sample is soluble is chosen, typically deuterated chloroform (B151607) (CDCl₃).

  • Sample Concentration: For ¹H NMR, a few milligrams of the sample are dissolved in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample may be required.

  • Internal Standard: A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[5] It is classified as a flammable liquid (Category 3).[5] Due to its strong and unpleasant odor, it should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes, and prevent inhalation of vapors.[11] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinction.[12]

Applications in Research and Drug Development

The thiol group in this compound is a versatile functional group that can undergo a variety of chemical transformations, making it a useful building block in organic synthesis. It can be used to introduce the cyclopentylthio group into molecules of interest, which can be relevant in the development of new pharmaceutical compounds. The cyclopentyl group can impart desirable pharmacokinetic properties, such as increased lipophilicity, which can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While direct applications in drug development are not extensively documented, the use of similar thiol-containing building blocks is a common strategy in medicinal chemistry.

Conclusion

This compound (CAS 1679-07-8) is a commercially available organosulfur compound with well-defined physical, chemical, and spectral properties. Its synthesis is achievable through several established routes, primarily involving nucleophilic substitution reactions. This technical guide provides a consolidated resource for researchers, scientists, and drug development professionals, offering key data and generalized experimental protocols to facilitate the safe and effective use of this compound in a laboratory setting. Further research into its applications, particularly in the synthesis of novel bioactive molecules, may unveil new opportunities for this versatile chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of Cyclopentanethiol from Cyclopentyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing cyclopentanethiol from cyclopentyl bromide. It details methodologies for the two main synthetic pathways, offering insights into reaction mechanisms, experimental protocols, and data presentation to assist researchers in the effective synthesis and characterization of this important thiol compound.

Introduction

This compound is a valuable sulfur-containing organic compound utilized as a building block in various chemical syntheses, including the development of pharmaceutical agents and novel materials. Its synthesis from the readily available precursor, cyclopentyl bromide, is a fundamental transformation in organic chemistry. This guide focuses on the two most prevalent and effective methods for this conversion: direct nucleophilic substitution with a hydrosulfide (B80085) salt and a two-step procedure involving a thiourea (B124793) intermediate.

Synthetic Pathways

The synthesis of this compound from cyclopentyl bromide is typically achieved via a bimolecular nucleophilic substitution (SN2) reaction. The bromide ion, a good leaving group, is displaced by a sulfur-containing nucleophile. The two primary methods explored in this guide are the direct displacement with sodium hydrosulfide and a more controlled synthesis via an S-alkylisothiouronium salt intermediate.

Pathway 1: Reaction with Sodium Hydrosulfide

This method is a direct and straightforward approach to this compound. The hydrosulfide anion (-SH) acts as the nucleophile, attacking the electrophilic carbon of cyclopentyl bromide.

Reaction Scheme:

C5H9Br + NaSH → C5H9SH + NaBr

A potential side reaction in this pathway is the formation of the corresponding dialkyl sulfide (B99878) (thioether)[1][2]. This occurs if the newly formed this compound is deprotonated by the base to form a thiolate, which can then react with another molecule of cyclopentyl bromide. To mitigate this, an excess of sodium hydrosulfide is often used[3].

Pathway 2: The Thiourea Method

To circumvent the issue of sulfide byproduct formation, a two-step method utilizing thiourea is often employed[1][2][4]. In the first step, cyclopentyl bromide reacts with thiourea to form a stable S-cyclopentylisothiouronium bromide salt. This salt is then hydrolyzed under basic conditions to yield the desired this compound.

Reaction Scheme:

Step 1: Formation of S-cyclopentylisothiouronium bromide

C5H9Br + (NH2)2C=S → [C5H9SC(NH2)2]+Br-

Step 2: Hydrolysis of the isothiouronium salt

[C5H9SC(NH2)2]+Br- + NaOH → C5H9SH + (NH2)2C=O + NaBr

This method is generally preferred for producing high-purity thiols.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from cyclopentyl bromide.

Protocol for Synthesis via Sodium Hydrosulfide

Materials:

  • Cyclopentyl bromide

  • Sodium hydrosulfide (NaSH), anhydrous

  • Ethanol (B145695), absolute

  • Hydrochloric acid, dilute (e.g., 1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydrosulfide (1.2 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add cyclopentyl bromide (1.0 equivalent) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and carefully acidify with dilute hydrochloric acid to a pH of approximately 2-3.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Protocol for Synthesis via Thiourea

Step 1: Synthesis of S-cyclopentylisothiouronium bromide

Materials:

  • Cyclopentyl bromide

  • Thiourea

  • Ethanol, 95%

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine cyclopentyl bromide (1.0 equivalent) and thiourea (1.1 equivalents) in 95% ethanol.

  • Heat the mixture to reflux with stirring for 2-3 hours.

  • Cool the reaction mixture in an ice bath to induce crystallization of the S-cyclopentylisothiouronium bromide salt.

  • Collect the salt by vacuum filtration and wash with cold ethanol.

  • The salt can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

Materials:

  • S-cyclopentylisothiouronium bromide

  • Sodium hydroxide (B78521) (NaOH)

  • Water

  • Hydrochloric acid, dilute (e.g., 2 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve the S-cyclopentylisothiouronium bromide (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents).

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the resulting crude this compound by distillation.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
IUPAC NameThis compound[1]
SynonymsCyclopentyl mercaptan, Mercaptocyclopentane[1]
CAS Number1679-07-8[5]
Molecular FormulaC5H10S[5]
Molecular Weight102.20 g/mol [5]
Boiling Point129-131 °C at 745 mmHg[5]
Density0.955 g/mL at 25 °C[5]
Refractive Indexn20/D 1.4902[5]
AppearanceColorless liquid[1]
Spectroscopic Data of this compound
Spectroscopic TechniqueKey Data Points
1H NMR Data available, typically shows multiplets for the cyclopentyl protons and a signal for the thiol proton.
13C NMR Data available, shows distinct signals for the carbon atoms of the cyclopentyl ring.
GC-MS Molecular ion peak (M+) at m/z = 102.
FTIR (cm-1) Characteristic S-H stretching band around 2550 cm-1.

Mandatory Visualizations

reaction_pathway cluster_start Starting Material cluster_path1 Pathway 1: Direct Substitution cluster_path2 Pathway 2: Thiourea Method Cyclopentyl Bromide Cyclopentyl Bromide NaSH NaSH Cyclopentyl Bromide->NaSH Thiourea Thiourea Cyclopentyl Bromide->Thiourea Cyclopentanethiol_1 This compound NaSH->Cyclopentanethiol_1 SN2 Isothiouronium Salt S-cyclopentylisothiouronium bromide Thiourea->Isothiouronium Salt Step 1 NaOH_H2O NaOH, H2O (Hydrolysis) Cyclopentanethiol_2 This compound NaOH_H2O->Cyclopentanethiol_2 Step 2

Caption: Synthetic pathways from cyclopentyl bromide to this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Combine Cyclopentyl Bromide and Nucleophile (NaSH or Thiourea) in Solvent React Heat to Reflux Start->React Solvent_Removal Solvent Removal React->Solvent_Removal Acidification Acidification (if necessary) Solvent_Removal->Acidification Extraction Extraction with Organic Solvent Acidification->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Concentration Drying->Concentration Distillation Fractional Distillation Concentration->Distillation

Caption: General experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to the Core Reaction Mechanisms of Cyclopentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanethiol, a cyclic thiol, is a versatile reagent in organic synthesis and a molecule of interest in various chemical and biological studies. Its reactivity is primarily dictated by the thiol (-SH) functional group, which can undergo a range of transformations, including oxidation, nucleophilic substitution, and addition reactions. This guide provides a detailed exploration of the fundamental reaction mechanisms of this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Core Reaction Mechanisms

The principal reactions of this compound revolve around the nucleophilicity and redox activity of the sulfur atom.

Oxidation to Dicyclopentyl Disulfide

Thiols are readily oxidized to disulfides, forming a sulfur-sulfur bond. This reversible reaction is a key process in many biological systems and a common transformation in organic synthesis.

Mechanism: The oxidation of this compound to dicyclopentyl disulfide can proceed through various mechanisms depending on the oxidant. A common pathway involves the formation of a thiyl radical intermediate, which then dimerizes.

Oxidation CPT1 2 C₅H₉SH CPT_radical 2 C₅H₉S• CPT1->CPT_radical Oxidation DPDS C₅H₉S-SC₅H₉ CPT_radical->DPDS Dimerization H2 + 2H⁺ + 2e⁻ DPDS->CPT1 Reduction SN2_Reaction Thiolate C₅H₉S⁻ TransitionState [C₅H₉S---R---X]⁻ Thiolate->TransitionState AlkylHalide R-X AlkylHalide->TransitionState Thioether C₅H₉S-R TransitionState->Thioether Halide X⁻ TransitionState->Halide Thiol_Ene cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator• ThiylRadical C₅H₉S• Initiator->ThiylRadical H abstraction Thiol C₅H₉SH Thioether R-CH₂-CH₂-SC₅H₉ IntermediateRadical R-CH(•)-CH₂-SC₅H₉ ThiylRadical->IntermediateRadical Alkene R-CH=CH₂ IntermediateRadical->Thioether ThiylRadical2 C₅H₉S• IntermediateRadical->ThiylRadical2 H abstraction from C₅H₉SH Reduction DPDS C₅H₉S-SC₅H₉ CPT 2 C₅H₉SH DPDS->CPT Hydride 2 [H] (e.g., from NaBH₄) Synthesis Start Cyclopentyl Bromide Product This compound Start->Product Reagent + KSH Byproduct + KBr

A Technical Guide to the Spectroscopic Analysis of Cyclopentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclopentanethiol (C₅H₁₀S), also known as cyclopentyl mercaptan, is a cyclic thiol with applications in flavor chemistry and as a building block in organic synthesis.[1][2] A thorough understanding of its structural characteristics is paramount for its application in research, development, and quality control. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and tabulated data are presented to assist researchers, scientists, and drug development professionals in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic information for structural confirmation.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound displays distinct signals corresponding to the different proton environments in the molecule. The spectrum is typically recorded in deuterated chloroform (B151607) (CDCl₃).[3]

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.19m1HCH-SH
~2.04m2HCH₂ adjacent to CH-SH
~1.79m2HCH₂
~1.62m2HCH₂
~1.51m2HCH₂
~1.3-1.6 (variable)t1HS-H

Data sourced from a 400 MHz spectrum in CDCl₃. The thiol proton (-SH) signal can be broad and its chemical shift is variable depending on concentration and solvent. In some cases, it may be difficult to distinguish from other signals without D₂O exchange experiments.[3][4]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the number of unique carbon environments.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~48.0C-SH
~35.0CH₂ adjacent to C-SH
~26.0CH₂

Data sourced from a spectrum recorded in CDCl₃.[5][6] Due to the symmetry of the cyclopentyl ring, some peaks may overlap or be very close.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 10 mg of this compound in ~0.5-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[7] An internal standard, such as tetramethylsilane (B1202638) (TMS), is typically used for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. For a high-resolution spectrum, a 400 MHz or higher field magnet is recommended.[3]

  • Data Acquisition:

    • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.[8]

    • ¹H NMR: A standard single-pulse experiment is typically sufficient. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Due to the low natural abundance of ¹³C, a greater number of scans are required. Proton decoupling is used to simplify the spectrum and improve signal intensity.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the presence of a weak S-H stretching vibration and strong C-H stretching and bending vibrations.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850StrongC-H stretch (aliphatic)
~2560WeakS-H stretch
~1450MediumCH₂ scissoring
~700-600Medium-WeakC-S stretch

The S-H stretching band is characteristically weak.[9][10] The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule.[11]

Experimental Protocol for IR Spectroscopy

The IR spectrum of liquid this compound can be obtained using the neat liquid film method.

  • Sample Preparation: A drop of neat (undiluted) this compound is placed between two salt plates (e.g., NaCl or KBr).[12] The plates are gently pressed together to form a thin liquid film.

  • Instrument Setup: The salt plates are placed in a sample holder within the FTIR spectrometer.

  • Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample spectrum is then acquired. The instrument ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron ionization (EI) is a common method used for volatile compounds like this compound.

Table 4: Major Fragments in the Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Relative IntensityPlausible Fragment
102Moderate[M]⁺ (Molecular Ion)
69High[M - SH]⁺
41High[C₃H₅]⁺

The molecular ion peak at m/z 102 confirms the molecular weight of this compound (102.20 g/mol ).[12][13] The base peak is often observed at m/z 69, corresponding to the loss of the sulfhydryl radical.[12]

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of volatile thiols.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Separation: A small volume of the sample is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.

  • Ionization: As this compound elutes from the GC column, it enters the mass spectrometer's ion source. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Spectroscopic Analysis Workflow

The logical flow for the spectroscopic identification of this compound can be visualized as follows.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Patterns NMR->NMR_Data IR_Data Functional Groups (S-H, C-S, C-H) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Conclusion Structural Confirmation of This compound NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic characterization of this compound.

References

Cyclopentanethiol Solubility in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cyclopentanethiol in various organic solvents. Due to a scarcity of publicly available quantitative data, this document summarizes the existing qualitative and calculated information. Furthermore, it offers detailed, generalized experimental protocols to enable researchers to determine precise solubility values for their specific applications. These protocols are based on established methodologies, including the shake-flask method coupled with UV-Vis spectrophotometry and gas chromatography for concentration analysis.

Understanding this compound Solubility

This compound (C₅H₁₀S) is a cyclic thiol whose solubility is governed by the interplay between its nonpolar cyclopentyl ring and its moderately polar sulfhydryl (-SH) group. The cyclopentyl moiety contributes to its miscibility with nonpolar organic solvents, while the thiol group allows for some interaction with more polar solvents. Generally, this compound is expected to be readily soluble in a wide range of common organic solvents.[1]

Solubility Data

The available solubility data for this compound is primarily qualitative, with some calculated values for water. A summary of this information is presented in Table 1. Researchers requiring precise quantitative data for specific organic solvents are encouraged to utilize the experimental protocols outlined in the subsequent sections.

Table 1: Solubility of this compound

SolventFormulaTypeSolubilityTemperature (°C)Notes
WaterH₂OPolar Protic758 mg/L[2]25Calculated value. Described as "slightly soluble" or having "low solubility".[1][2][3]
Ethanol (B145695)C₂H₅OHPolar ProticSoluble[1]Not Specified
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble[1]Not Specified
Oils-NonpolarSoluble[2][3]Not Specified

Experimental Protocols for Solubility Determination

The following sections provide two detailed, generalized protocols for the experimental determination of this compound solubility in organic solvents.

Protocol 1: Shake-Flask Method with UV-Vis Spectrophotometric Quantification

This method is suitable for solvents that are transparent in the UV-Vis region of interest for the thiol quantification assay.

3.1.1. Principle

An excess of this compound is equilibrated with the chosen organic solvent at a constant temperature. After phase separation, the concentration of dissolved this compound in the solvent is determined by reacting an aliquot of the saturated solution with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) and measuring the absorbance of the resulting colored product, 2-nitro-5-thiobenzoate (TNB²⁻), using a UV-Vis spectrophotometer.

3.1.2. Materials

  • This compound (≥97% purity)

  • Organic solvent of interest (analytical grade)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris buffer (or another suitable buffer compatible with the organic solvent)

  • Deionized water

  • Volumetric flasks and pipettes

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • UV-Vis spectrophotometer

  • Quartz cuvettes

3.1.3. Procedure

  • Preparation of DTNB Solution: Prepare a stock solution of DTNB in a suitable solvent (e.g., ethanol or the buffer to be used). The final concentration will depend on the expected thiol concentration.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the organic solvent of interest.

  • Generation of a Calibration Curve:

    • To a set of vials, add a fixed volume of the DTNB solution and buffer.

    • Add a known volume of each standard solution to the vials.

    • Allow the color to develop (typically rapid, but should be consistent across all samples).

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for TNB²⁻ (typically around 412 nm, but may shift slightly depending on the solvent).

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Equilibration:

    • In a sealed container, add a known volume of the organic solvent.

    • Add an excess amount of this compound to the solvent.

    • Place the container in a temperature-controlled shaker and agitate until equilibrium is reached (e.g., 24-48 hours). The temperature should be maintained at the desired value (e.g., 25 °C).

  • Phase Separation:

    • After equilibration, allow the mixture to stand undisturbed for a sufficient time for the undissolved this compound to settle.

    • To ensure complete separation of the undissolved solute, centrifuge the saturated solution at a high speed.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear, saturated supernatant.

    • Dilute the aliquot with the organic solvent as necessary to bring the concentration within the range of the calibration curve.

    • React the diluted sample with the DTNB solution in the same manner as the standard solutions.

    • Measure the absorbance of the sample at the λmax.

  • Calculation of Solubility:

    • Using the equation of the calibration curve, determine the concentration of this compound in the diluted sample.

    • Account for the dilution factor to calculate the concentration in the original saturated solution. This value represents the solubility of this compound in the chosen organic solvent at the specified temperature.

3.1.4. Visualization of Experimental Workflow

G Workflow for Solubility Determination (UV-Vis Method) cluster_prep Preparation cluster_cal Calibration cluster_exp Experiment cluster_calc Calculation prep_standards Prepare this compound Standard Solutions react_standards React Standards with DTNB prep_standards->react_standards prep_dtnb Prepare DTNB Solution prep_dtnb->react_standards react_sample React Sample with DTNB prep_dtnb->react_sample measure_abs Measure Absorbance at λmax react_standards->measure_abs plot_curve Generate Calibration Curve measure_abs->plot_curve calc_conc Calculate Concentration from Calibration Curve plot_curve->calc_conc add_excess Add Excess this compound to Solvent equilibrate Equilibrate at Constant Temperature add_excess->equilibrate centrifuge Centrifuge for Phase Separation equilibrate->centrifuge withdraw_supernatant Withdraw Supernatant centrifuge->withdraw_supernatant dilute_sample Dilute Sample withdraw_supernatant->dilute_sample dilute_sample->react_sample measure_sample_abs Measure Sample Absorbance react_sample->measure_sample_abs measure_sample_abs->calc_conc calc_sol Calculate Solubility calc_conc->calc_sol

Caption: Workflow for solubility determination using UV-Vis.

Protocol 2: Shake-Flask Method with Gas Chromatographic (GC) Quantification

This method is broadly applicable to a wide range of organic solvents and is particularly useful when the solvent has significant UV-Vis absorbance.

3.2.1. Principle

Similar to the previous method, an excess of this compound is equilibrated with the organic solvent at a constant temperature. The saturated solution is then analyzed by gas chromatography (GC) to determine the concentration of the dissolved this compound.

3.2.2. Materials

  • This compound (≥97% purity)

  • Organic solvent of interest (analytical grade)

  • Internal standard (a non-reactive compound with a distinct retention time, e.g., a higher alkane)

  • Volumetric flasks and pipettes

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID)

  • Appropriate GC column (e.g., a nonpolar or medium-polarity column)

  • Autosampler vials

3.2.3. Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the organic solvent of interest. To each standard, add a fixed concentration of the internal standard.

  • Generation of a Calibration Curve:

    • Inject each standard solution into the GC.

    • Record the peak areas for both this compound and the internal standard.

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each standard solution.

    • Plot a graph of the peak area ratio versus the concentration of this compound to generate a calibration curve.

  • Equilibration:

    • In a sealed container, add a known volume of the organic solvent.

    • Add an excess amount of this compound to the solvent.

    • Place the container in a temperature-controlled shaker and agitate until equilibrium is reached (e.g., 24-48 hours) at the desired temperature.

  • Phase Separation:

    • After equilibration, allow the mixture to stand for the undissolved this compound to settle.

    • Centrifuge the saturated solution to ensure complete removal of any undissolved solute.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear, saturated supernatant.

    • Dilute the aliquot with the organic solvent as necessary to bring the concentration within the range of the calibration curve.

    • Add the internal standard to the diluted sample at the same concentration used for the standard solutions.

    • Inject the prepared sample into the GC.

    • Record the peak areas for this compound and the internal standard.

  • Calculation of Solubility:

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for the sample.

    • Using the equation of the calibration curve, determine the concentration of this compound in the diluted sample.

    • Account for the dilution factor to calculate the concentration in the original saturated solution. This value represents the solubility.

3.2.4. Visualization of Experimental Workflow

G Workflow for Solubility Determination (GC Method) cluster_prep Preparation cluster_cal Calibration cluster_exp Experiment cluster_calc Calculation prep_standards Prepare this compound Standard Solutions with Internal Standard inject_standards Inject Standards into GC prep_standards->inject_standards record_areas Record Peak Areas inject_standards->record_areas calc_ratios Calculate Peak Area Ratios record_areas->calc_ratios plot_curve Generate Calibration Curve calc_ratios->plot_curve calc_conc Calculate Concentration from Calibration Curve plot_curve->calc_conc add_excess Add Excess this compound to Solvent equilibrate Equilibrate at Constant Temperature add_excess->equilibrate centrifuge Centrifuge for Phase Separation equilibrate->centrifuge withdraw_supernatant Withdraw Supernatant centrifuge->withdraw_supernatant dilute_sample Dilute Sample withdraw_supernatant->dilute_sample add_is Add Internal Standard dilute_sample->add_is inject_sample Inject Sample into GC add_is->inject_sample calc_sample_ratio Calculate Sample Peak Area Ratio inject_sample->calc_sample_ratio calc_sample_ratio->calc_conc calc_sol Calculate Solubility calc_conc->calc_sol

Caption: Workflow for solubility determination using GC.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: Generally, the solubility of liquids in organic solvents increases with temperature. However, the extent of this increase is system-dependent.

  • Solvent Polarity: Based on the "like dissolves like" principle, this compound is expected to exhibit higher solubility in solvents with polarities similar to its own. Its cyclopentane (B165970) ring favors nonpolar solvents, while the thiol group provides some affinity for polar solvents.

  • Presence of Impurities: Impurities in either the this compound or the solvent can affect the measured solubility.

Conclusion

References

An In-depth Technical Guide on Cyclopentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a concise overview of the fundamental molecular properties of cyclopentanethiol, a compound of interest in various chemical and pharmaceutical research domains.

Core Molecular Data

This compound, also known as cyclopentyl mercaptan, is a cyclic alkanethiol. Its core molecular attributes are summarized below for easy reference and comparison.

PropertyValueSource
Molecular FormulaC5H10S[1][2][3]
Alternate Molecular FormulaC5H9SH[4]
Molecular Weight102.20 g/mol [1][4]
Molecular Weight (more precise)102.198 g/mol [2]
Monoisotopic Mass102.05032149 Da[1]
CAS Registry Number1679-07-8[1][2]

Experimental Protocols

Detailed experimental protocols for determining the molecular weight and formula of a compound like this compound typically involve the following standard analytical techniques:

  • Mass Spectrometry (MS): To determine the mass-to-charge ratio of the molecule and its fragments, providing the monoisotopic mass and elemental composition.

    • Methodology: A sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are accelerated and separated based on their mass-to-charge ratio. The detector measures the abundance of each ion, producing a mass spectrum. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and confirm the presence of specific functional groups, which corroborates the molecular formula.

    • Methodology: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms (e.g., ¹H, ¹³C) absorb and re-emit this radiation at specific frequencies. The resulting NMR spectrum provides information about the chemical environment of each atom, allowing for the determination of the molecule's connectivity and structure.

  • Elemental Analysis: To determine the percentage composition of each element (Carbon, Hydrogen, Sulfur) in the compound.

    • Methodology: A sample is combusted in a controlled environment. The resulting combustion products (e.g., CO₂, H₂O, SO₂) are collected and quantified. The mass of each product is used to calculate the percentage of the corresponding element in the original sample.

Logical Relationship of this compound's Core Properties

The following diagram illustrates the logical flow from the compound's name to its structural representation and finally to its key quantitative descriptors.

Compound This compound Formula Molecular Formula C5H10S Compound:f0->Formula:f0 has Weight Molecular Weight 102.20 g/mol Formula:f1->Weight:f0 determines

Core Properties of this compound

References

The Discovery and Synthetic History of Cyclopentyl Mercaptan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyl mercaptan (also known as cyclopentanethiol), a five-membered alicyclic thiol, holds a significant place as a versatile intermediate in organic synthesis and as a potent flavor and fragrance component. While its discovery was not a singular event marked by a landmark publication, its history is intrinsically linked to the broader development of synthetic methodologies for organosulfur compounds in the early 20th century. This technical guide provides an in-depth exploration of the historical context of its synthesis, detailed experimental protocols for its preparation, a comprehensive summary of its physicochemical properties, and a visualization of the logical evolution of its synthesis.

Historical Context and Discovery

The synthesis of cyclopentyl mercaptan does not have a precisely documented moment of "discovery" in the same way as a major natural product isolation. Instead, its preparation was the logical outcome of well-established principles of nucleophilic substitution applied to the then-expanding field of alicyclic chemistry.

The foundational work on thiol synthesis dates back to the late 19th and early 20th centuries, with much of the initial focus on aromatic thiols (thiophenols). However, the principles were broadly applicable. The most direct and classical method for producing a thiol from an alkyl halide, the Williamson ether synthesis analogue, involves the reaction of an alkyl halide with an alkali metal hydrosulfide (B80085).

It is highly probable that cyclopentyl mercaptan was first synthesized in the early-to-mid 20th century by the straightforward application of this method, reacting a cyclopentyl halide with a hydrosulfide salt. While no single seminal paper appears to be dedicated to this specific molecule's initial creation, its properties were meticulously characterized in a 1961 publication by Berg, Scott, et al. in the Journal of Physical Chemistry, which stands as a key early reference for its thermodynamic data. This suggests the compound was known and available for physical studies by that time.

The logical progression leading to the synthesis of alicyclic thiols like cyclopentyl mercaptan can be visualized as follows:

Historical_Development cluster_0 Foundational Thiol Chemistry (Late 19th - Early 20th C.) cluster_1 Key Reagents & Intermediates cluster_2 Synthesis of Cyclopentyl Mercaptan A Williamson Ether Synthesis (Alkoxide + Alkyl Halide) B Synthesis of Aliphatic Thiols (e.g., Ethanethiol) A->B Analogous Reaction C SN2 Mechanism Understood F Application of SN2 Reaction: Cyclopentyl-X + KSH C->F D Availability of Cyclopentyl Halides (e.g., Bromide, Chloride) D->F E Use of Alkali Metal Hydrosulfides (NaSH, KSH) E->F G First Synthesis of Cyclopentyl Mercaptan F->G H Detailed Physicochemical Characterization (Berg, et al., 1961) G->H Synthesis_Workflow Start Start Materials: - Cyclopentyl Bromide - Potassium Hydrosulfide (KSH) - Ethanol Dissolve 1. Dissolve KSH in anhydrous ethanol in a round-bottom flask. Start->Dissolve Add 2. Add Cyclopentyl Bromide dropwise to the KSH solution at room temperature. Dissolve->Add Reflux 3. Heat the mixture to reflux for 2-4 hours. Add->Reflux Cool 4. Cool mixture to RT and quench with cold water. Reflux->Cool Acidify 5. Acidify with dilute HCl to pH 2-3 to protonate the thiolate. Cool->Acidify Extract 6. Extract product into diethyl ether using a separatory funnel. Acidify->Extract Wash 7. Wash organic layer with water and brine. Extract->Wash Dry 8. Dry organic layer over anhydrous MgSO4. Wash->Dry Evaporate 9. Filter and remove solvent by rotary evaporation. Dry->Evaporate Distill 10. Purify by fractional distillation (bp ~130°C). Evaporate->Distill Product Final Product: Pure Cyclopentyl Mercaptan Distill->Product

Methodological & Application

Application Notes and Protocols: Cyclopentanethiol in Self-Assembled Monolayers (SAMs) on Gold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of organosulfur compounds on gold surfaces are a cornerstone of modern surface science and nanotechnology. They provide a robust and straightforward method for tailoring the physicochemical properties of gold substrates, enabling applications in fields ranging from molecular electronics to biomedical devices. Among the various thiols used for SAM formation, cyclopentanethiol (CPT) offers unique characteristics due to its bulky, cyclic aliphatic structure.

Unlike linear alkanethiols, the five-membered ring of this compound introduces significant steric hindrance, which influences the packing density, ordering, and intermolecular van der Waals forces within the monolayer. This results in a well-defined, rigid film of a specific thickness, making CPT SAMs an interesting platform for applications requiring precise control over surface architecture. These monolayers are formed through the strong, semi-covalent interaction between the sulfur headgroup and the gold surface.[1] This document provides a detailed overview of the applications, experimental protocols, and characterization data for this compound SAMs on gold.

Potential Applications

The unique structural properties of this compound SAMs make them suitable for a variety of advanced applications:

  • Biosensors: The well-defined and rigid nature of CPT SAMs can provide a stable and reproducible surface for the immobilization of biomolecules such as enzymes, antibodies, or DNA.[2] The fixed thickness and packing can help control the orientation and accessibility of these molecules, potentially enhancing sensor sensitivity and reducing non-specific binding.[3] The stability of the underlying SAM is crucial for the long-term performance of a biosensor.[4]

  • Drug Delivery: CPT SAMs can serve as a foundational layer for building more complex drug delivery systems.[5] The monolayer can act as a tethering point for attaching drug molecules or encapsulating nanoparticles. The defined surface chemistry allows for precise control over drug loading and can be further functionalized to trigger release in response to specific physiological stimuli.

  • Surface Passivation and Corrosion Inhibition: Like other alkanethiol SAMs, CPT monolayers can effectively passivate gold surfaces, protecting them from atmospheric contaminants and inhibiting corrosion in various environments.[6] The dense packing enforced by the cyclic structure can enhance this protective barrier.

  • Molecular Electronics: The insulating properties of the cyclopentyl groups and the defined thickness of the monolayer make CPT SAMs a candidate for use as dielectric layers in molecular-scale electronic devices.

Quantitative Data Summary

Quantitative data for this compound SAMs are limited in the literature compared to their linear alkanethiol counterparts. However, structural studies have provided key insights. The tables below summarize the available data for CPT and provide comparative data for common linear alkanethiols to offer context.

Table 1: Structural Properties of this compound (CPT) SAMs on Au(111)

ParameterValueConditionsCharacterization MethodReference
Packing Structure DisorderedRoom Temperature FormationSTM[7]
(2√3 × √5)R41°Formation at 50 °CSTM[7]
Oblique Unit CellLong-term incubation (1 month) at RTSTM[7]
Lattice Constants a = 5.4 ± 0.1 Å, b = 6.4 ± 0.1 ÅLong-term incubation (1 month) at RTSTM[7]
Bonding Chemisorbed via Au-S bondRoom TemperatureXPS[7]

Table 2: Comparative Data for Linear Alkanethiol SAMs on Gold

This table provides typical values for well-studied linear alkanethiols to serve as a benchmark for researchers working with CPT. The properties of CPT SAMs are expected to be influenced by their rigid, cyclic structure.

ThiolEllipsometric Thickness (Å)Advancing Water Contact Angle (°)Reference
Propanethiol (C3)~6~102
Octanethiol (C8)~12~110[8]
Dodecanethiol (C12)~17~111
Hexadecanethiol (C16)~22~112

Note: Thickness of alkanethiol SAMs generally increases linearly with the length of the alkyl chain. Contact angles for hydrophobic methyl-terminated thiols become relatively constant for chains longer than ~10 carbons, indicating a well-ordered, densely packed monolayer.[1]

Experimental Protocols & Methodologies

The following protocols outline the standard procedures for the preparation and characterization of CPT SAMs on gold substrates.

Protocol 1: Gold Substrate Preparation

High-quality SAMs require atomically smooth and clean gold substrates.

Materials:

  • Gold-coated substrates (e.g., gold evaporated on silicon wafers with a chromium or titanium adhesion layer).

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). (EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE) and work in a fume hood).

  • Ethanol (B145695) (200 proof).

  • Deionized (DI) water (18 MΩ·cm).

  • Nitrogen gas (high purity).

Procedure:

  • Cleaning:

    • Immerse the gold substrates in Piranha solution for 5-10 minutes.

    • Carefully remove the substrates and rinse extensively with DI water.

    • Rinse with ethanol.

  • Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Annealing (Optional but Recommended): For the highest quality Au(111) terraces, flame-anneal the substrates with a hydrogen flame until they glow orange-red, then allow to cool in a clean environment.

  • Immediate Use: Use the cleaned substrates immediately for SAM formation to prevent atmospheric contamination.

Protocol 2: this compound SAM Formation

Materials:

  • This compound (CPT).

  • Ethanol (200 proof).

  • Cleaned gold substrates.

  • Glass or polypropylene (B1209903) vials with sealable caps.

Procedure:

  • Solution Preparation: Prepare a 1 mM solution of this compound in 200 proof ethanol. Sonicate for 5-10 minutes to ensure complete dissolution.[9][10]

  • Immersion: Place the clean, dry gold substrates in individual vials containing the CPT solution. Ensure the entire gold surface is submerged.[9]

  • Assembly Conditions:

    • For Disordered Monolayers: Seal the vials and allow them to stand at room temperature for 18-24 hours.[7]

    • For Ordered Monolayers: To achieve the (2√3 × √5)R41° structure, perform the immersion in a temperature-controlled bath at 50 °C for the same duration.[7]

  • Rinsing: After incubation, remove the substrates from the thiol solution. Rinse them thoroughly with copious amounts of fresh ethanol to remove any non-chemisorbed molecules.

  • Drying: Dry the SAM-coated substrates under a gentle stream of nitrogen gas.

  • Storage: Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen or argon) to minimize oxidation.[11]

Protocol 3: Characterization Methodologies

Ellipsometry measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.[10][12]

Procedure:

  • Measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate immediately after cleaning and before SAM formation.

  • After SAM formation, rinsing, and drying, measure the Ψ and Δ values on the same spot of the SAM-coated substrate.

  • Model the data using appropriate software. A common model consists of a silicon substrate, a Cr/Ti adhesion layer, a gold layer, and a final organic (CPT) layer.

  • Fix the optical constants of the substrate layers (determined from the bare gold measurement) and fit for the thickness of the CPT layer, typically assuming a refractive index of ~1.45 for an organic film.[12]

This technique measures the angle a liquid droplet makes with the surface, providing information about the surface free energy and the quality of the monolayer.

Procedure:

  • Place the SAM-coated substrate on the goniometer stage.

  • Dispense a small droplet (e.g., 2-5 µL) of high-purity water onto the surface.

  • Measure the advancing and receding contact angles by adding and then withdrawing a small amount of liquid from the droplet.

  • A high advancing water contact angle (>100°) and low hysteresis (difference between advancing and receding angles) are indicative of a well-ordered, hydrophobic monolayer.

XPS provides information on the elemental composition and chemical states of atoms at the surface.[13]

Procedure:

  • Place the SAM-coated substrate in the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Acquire a survey spectrum to identify all elements present on the surface.

  • Acquire high-resolution spectra for the relevant elements: Au 4f, S 2p, and C 1s.

  • Analysis:

    • The Au 4f peak (Au 4f₇/₂ at ~84.0 eV) is used for binding energy calibration.[13]

    • The S 2p spectrum confirms the presence of sulfur. A peak around 162 eV is characteristic of a thiolate species bonded to gold (Au-S), while a peak around 164 eV would indicate unbound thiol.[11] Peaks at higher binding energies (~166-168 eV) suggest oxidation of the sulfur to sulfonates.[14]

    • The C 1s spectrum confirms the presence of the cyclopentyl group.

CV is used to assess the blocking properties of the SAM against redox probes and to determine its electrochemical stability window.[15][16]

Procedure:

  • Set up a three-electrode electrochemical cell with the SAM-coated gold as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).

  • Blocking Test: Use an electrolyte containing a redox probe (e.g., 1 mM K₃[Fe(CN)₆] in 0.1 M KCl). A well-formed, insulating SAM will block the electron transfer to the redox probe, resulting in suppressed Faradaic current peaks compared to a bare gold electrode.

  • Stability Test (Reductive Desorption): In a redox-probe-free electrolyte (e.g., 0.1 M KOH), scan the potential to negative values (e.g., 0 to -1.2 V vs. Ag/AgCl). A sharp cathodic peak will appear, corresponding to the reductive desorption of the thiolate from the gold surface. The potential of this peak is a measure of the SAM's stability.[17]

Visualizations: Workflows and Relationships

Workflow for CPT SAM Preparation and Characterization.

logical_relationships Factors Influencing CPT SAM Quality quality High-Quality SAM (Ordered, Low-Defect) purity Thiol Purity purity->quality cleanliness Substrate Cleanliness cleanliness->quality temp Assembly Temperature (RT vs. 50°C) temp->quality time Immersion Time time->quality solvent Solvent Choice (e.g., Ethanol) solvent->quality

Key Factors that Influence the Final SAM Quality.

biosensor_pathway Schematic of a CPT SAM-Based Biosensor sub Gold (Au) Substrate sam This compound (CPT) SAM sub->sam linker Activation/Linker Chemistry (e.g., EDC/NHS) sam->linker Surface Functionalization receptor Bioreceptor Immobilized (e.g., Antibody) linker->receptor Covalent Attachment analyte Target Analyte Binding receptor->analyte Specific Recognition signal Signal Transduction (Electrochemical, Optical, etc.) analyte->signal

Conceptual design of a biosensor using a CPT SAM.

References

Application Notes and Protocols for Cyclopentanethiol Self-Assembled Monolayer (SAM) Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the formation of self-assembled monolayers (SAMs) of cyclopentanethiol on gold substrates. This compound SAMs offer a unique surface modification platform with distinct properties arising from the cyclic nature of the headgroup, which influences the packing density and orientation of the monolayer. These characteristics are of significant interest for applications in biosensing, drug delivery, and fundamental surface science studies.

Data Presentation

While specific quantitative data for this compound SAMs on gold is not extensively available in the reviewed literature, the following table summarizes typical parameters and expected ranges based on studies of similar cycloalkyl and short-chain alkanethiols. This data is intended to serve as a guideline for characterization.

ParameterMethodExpected Value/RangeNotes
Contact Angle (Water) Goniometry70° - 90°The exact value will depend on the ordering and packing of the monolayer. A more ordered and densely packed monolayer will exhibit a higher contact angle.
Film Thickness Ellipsometry5 - 8 ÅCalculated based on the molecular length of this compound. The measured thickness will be influenced by the tilt angle of the molecules with respect to the surface normal.
Surface Coverage XPS, CVNot explicitly found for this compoundFor well-ordered alkanethiol SAMs on Au(111), surface coverage is typically high, approaching a theoretical maximum. The bulky nature of the cyclopentyl group may influence the final packing density.
Reductive Desorption Peak Cyclic Voltammetry (CV)Not explicitly found for this compoundThe potential at which the SAM is reductively desorbed from the gold surface provides information about the stability and order of the monolayer.

Experimental Protocols

This section outlines the detailed methodology for the preparation and characterization of this compound SAMs on gold substrates, primarily on the Au(111) surface which is commonly used for its atomically flat terraces.

Substrate Preparation: Cleaning of Gold Surfaces

A pristine gold surface is crucial for the formation of a well-ordered SAM. The following protocol describes a widely used cleaning procedure.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water (18.2 MΩ·cm)

  • Absolute ethanol (B145695)

  • High-purity nitrogen or argon gas

  • Teflon or glass substrate holders

  • Beakers

Procedure:

  • Place the gold substrates in a suitable holder.

  • In a designated fume hood, prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Immerse the gold substrates in the piranha solution for 5-10 minutes.

  • Carefully remove the substrates and rinse them thoroughly with copious amounts of DI water.

  • Rinse the substrates with absolute ethanol.

  • Dry the substrates under a gentle stream of nitrogen or argon gas.

  • Use the cleaned substrates immediately for SAM formation to prevent atmospheric contamination.

This compound SAM Formation

Materials:

  • Cleaned gold substrates

  • This compound

  • Anhydrous ethanol (200 proof)

  • Glass vials with Teflon-lined caps

  • Tweezers

Procedure:

  • Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean glass vial.

  • Using clean tweezers, immerse the freshly cleaned gold substrates into the this compound solution. Ensure the entire gold surface is submerged.

  • Seal the vial to minimize solvent evaporation and contamination.

  • Incubate the substrates in the solution for 24 to 48 hours at room temperature.[1] For the formation of a highly ordered crystalline phase, a longer incubation period of up to one month at room temperature in a sealed container under vacuum may be employed.[2] Alternatively, forming the SAM at an elevated temperature of 50°C can also promote the formation of well-ordered structures.[3]

  • After incubation, remove the substrates from the solution with clean tweezers.

  • Rinse the substrates thoroughly with fresh ethanol to remove non-chemisorbed molecules.

  • For thiols with bulky head groups, sonication in fresh ethanol for 1-3 minutes can help remove physisorbed molecules.[4]

  • Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen gas.

  • Store the prepared SAMs in a clean, dry, and inert environment (e.g., a desiccator) until characterization.

Mandatory Visualization

Experimental Workflow for this compound SAM Formation

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation Processing cluster_char Characterization sub_clean Clean Gold Substrate (e.g., Piranha solution) sub_rinse_di Rinse with DI Water sub_clean->sub_rinse_di sub_rinse_etoh Rinse with Ethanol sub_rinse_di->sub_rinse_etoh sub_dry Dry with N2 Gas sub_rinse_etoh->sub_dry immersion Immerse Substrate (24-48 hours at RT or 50°C) sub_dry->immersion prep_solution Prepare 1 mM this compound in Ethanol prep_solution->immersion post_rinse Rinse with Ethanol immersion->post_rinse post_sonicate (Optional) Sonicate in Ethanol post_rinse->post_sonicate post_dry Dry with N2 Gas post_sonicate->post_dry char_stm STM post_dry->char_stm char_xps XPS post_dry->char_xps char_goniometry Goniometry post_dry->char_goniometry char_ellipsometry Ellipsometry post_dry->char_ellipsometry

Caption: Experimental workflow for the formation and characterization of this compound SAMs.

Logical Relationship in this compound SAM Formation

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs This compound This compound self_assembly Self-Assembly (Chemisorption of Thiol Headgroup and van der Waals Interactions between Cyclopentyl Rings) This compound->self_assembly gold_substrate Clean Au(111) Substrate gold_substrate->self_assembly ethanol Anhydrous Ethanol ethanol->self_assembly sam This compound SAM on Gold self_assembly->sam modified_surface Modified Surface Properties (Wettability, Adhesion) sam->modified_surface

Caption: Logical relationship of inputs, process, and outputs in this compound SAM formation.

References

Application Notes and Protocols for Cyclopentanethiol in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanethiol, also known as cyclopentyl mercaptan, is a sulfur-containing organic compound with potential applications in catalysis.[1] While the direct use of this compound as a ligand in widely-known catalytic reactions is not extensively documented in peer-reviewed literature, its properties as an alkanethiol suggest its utility in several areas of catalysis. This document provides detailed application notes and protocols for the prospective use of this compound as a ligand, drawing analogies from well-established catalytic systems that employ similar alkanethiol ligands. The information herein is intended to serve as a foundational guide for researchers exploring the catalytic potential of this compound.

The primary hypothesized roles for this compound in catalysis include:

  • Stabilizing Ligand for Metal Nanoparticles: Thiol-based ligands are widely used to stabilize metal nanoparticles, which are active in various catalytic transformations, including hydrogenation and carbon-carbon bond-forming reactions.[2] The cyclopentyl group's steric and electronic properties could influence the catalytic activity and selectivity of such nanoparticles.

  • Ligand in Homogeneous Catalysis: In palladium-catalyzed cross-coupling reactions, ligands play a crucial role in the catalytic cycle. While phosphine-based ligands are more common for C-C bond formation, the principles of ligand-metal interaction could be explored with this compound, particularly in C-S cross-coupling or as a modifying ligand in other catalytic systems.[3]

Application Note 1: this compound-Stabilized Palladium Nanoparticles for Catalytic Hydrogenation

Application: Catalytic hydrogenation of alkenes is a fundamental reaction in organic synthesis, crucial for the production of pharmaceuticals and fine chemicals.[4][5] Palladium nanoparticles (PdNPs) are highly effective catalysts for this transformation.[6] this compound can be used as a capping agent to synthesize stable and dispersible PdNPs, where the ligand shell can modulate the catalytic activity and selectivity.

Principle: this compound coordinates to the surface of palladium nanoparticles through a strong palladium-sulfur bond. This prevents agglomeration and precipitation of the nanoparticles, maintaining a high surface area for catalysis. The this compound layer can also influence the electronic properties of the palladium surface, potentially altering the catalyst's selectivity in complex molecules.[2]

Advantages of this compound as a Stabilizer:

  • Strong Coordination: The thiol group provides a robust anchor to the palladium surface.

  • Tunable Steric Hindrance: The cyclopentyl group offers a moderate steric profile that can influence substrate approach to the catalytic surface.

  • Solubility: this compound-capped nanoparticles are expected to be soluble in a range of organic solvents, facilitating their use in homogeneous or slurry-phase reactions.

Experimental Protocol: Synthesis of this compound-Stabilized Palladium Nanoparticles (Pd-CPT NPs)

This protocol is adapted from established methods for synthesizing alkanethiol-stabilized palladium nanoparticles.[2]

Materials:

Procedure:

  • Preparation of Palladium Precursor Solution: In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 22.4 mg (0.1 mmol) of palladium(II) acetate in 40 mL of anhydrous toluene. Stir the solution until the palladium salt is fully dissolved, resulting in a brownish-orange solution.

  • Addition of this compound: To the stirred solution, add 20.4 mg (0.2 mmol) of this compound. The color of the solution may change, indicating coordination of the thiol to the palladium centers. Allow the mixture to stir for 1 hour at room temperature.

  • Reduction to Pd(0) Nanoparticles: In a separate vial, prepare a solution of 37.8 mg (1.0 mmol) of sodium borohydride in 5 mL of ethanol.

  • Slowly, add the sodium borohydride solution dropwise to the palladium-thiol solution under vigorous stirring. The color of the solution will gradually turn dark brown to black, indicating the formation of palladium nanoparticles.

  • Continue stirring the reaction mixture at room temperature for 4 hours to ensure complete reduction and stabilization.

  • Purification of Nanoparticles:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Resuspend the resulting black solid in 20 mL of ethanol and centrifuge at 8000 rpm for 10 minutes.

    • Decant the supernatant and repeat the washing step with ethanol twice more to remove excess thiol and reducing agent.

    • Dry the purified Pd-CPT NPs under vacuum.

Characterization: The synthesized Pd-CPT NPs can be characterized by Transmission Electron Microscopy (TEM) for size and morphology, and by X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of Pd(0) and the coordination of the thiolate.

Experimental Protocol: Catalytic Hydrogenation of Styrene (B11656) using Pd-CPT NPs

Materials:

  • Styrene

  • Pd-CPT NPs (synthesized as above)

  • Ethanol (or another suitable solvent)

  • Hydrogen gas (H₂)

  • Round-bottom flask or high-pressure reactor

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or H₂ cylinder with regulator

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 104 mg (1.0 mmol) of styrene and 10 mL of ethanol.

  • Add 10 mg of the synthesized Pd-CPT NPs to the solution (catalyst loading of ~1 mol% Pd, assuming ~10% Pd by weight in the NP sample).

  • Hydrogenation:

    • Seal the flask with a septum and purge with hydrogen gas for 5 minutes.

    • Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenator at the desired pressure (e.g., 1-10 atm).

    • Stir the reaction mixture vigorously at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (typically 1-4 hours), carefully vent the excess hydrogen.

    • Remove the catalyst by centrifugation or by filtering the reaction mixture through a pad of Celite®.

    • Wash the filter cake with a small amount of ethanol.

    • The filtrate contains the product, ethylbenzene. The solvent can be removed by rotary evaporation.

Quantitative Data (Hypothetical):

SubstrateCatalyst Loading (mol%)SolventH₂ Pressure (atm)Time (h)Conversion (%)Selectivity (%)
Styrene1Ethanol12>99>99
Cyclohexene1Ethanol13>99>99
1-Octene1Hexane54>99>99

Application Note 2: Prospective Use of this compound in Palladium-Catalyzed Cross-Coupling Reactions

Application: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds.[3][7] The ligand coordinated to the palladium center is critical for the success of these reactions. While bulky electron-rich phosphines are the most common ligands, the exploration of other ligand types is an active area of research.

Principle: In a typical cross-coupling catalytic cycle, the ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and influences the overall reaction rate and selectivity.[3] While thiols are known to strongly bind to palladium and can sometimes act as catalyst poisons, in certain contexts, they can participate in the catalytic cycle or act as ancillary ligands that modify the catalyst's properties. The following protocols are presented as a basis for investigating the potential of this compound in this context.

Experimental Protocol: Suzuki-Miyaura Coupling (Hypothetical)

This protocol investigates the potential of a palladium-cyclopentanethiol system to catalyze the coupling of an aryl bromide with a boronic acid.

Materials:

Procedure:

  • Reaction Setup: To a Schlenk tube, add 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%) and this compound (2.0 mg, 0.02 mmol, 2 mol%).

  • Add 4 mL of 1,4-dioxane and 1 mL of water.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the mixture for 12-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction by GC or TLC.

    • After completion, cool the reaction to room temperature and dilute with 10 mL of ethyl acetate.

    • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Hypothetical):

Aryl HalideBoronic AcidBaseSolventTemperature (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acidK₂CO₃Dioxane/H₂O1001845
4-IodoanisolePhenylboronic acidK₃PO₄Toluene/H₂O1101655

Visualizations

Diagram 1: Synthesis of this compound-Stabilized Palladium Nanoparticles

G cluster_solution In Toluene cluster_reduction Reduction cluster_product Product Pd_OAc Pd(OAc)₂ Pd_CPT_complex Pd(II)-CPT Complex Pd_OAc->Pd_CPT_complex Coordination CPT This compound CPT->Pd_CPT_complex Pd_NPs Pd-CPT Nanoparticles Pd_CPT_complex->Pd_NPs Reduction NaBH4 NaBH₄ in Ethanol NaBH4->Pd_NPs

Caption: Workflow for the synthesis of this compound-stabilized palladium nanoparticles.

Diagram 2: Catalytic Cycle for Hydrogenation of an Alkene

G catalyst Pd-CPT NP Surface activated_H H-Pd-CPT catalyst->activated_H Oxidative Addition adsorbed_alkene Alkene Adsorbed on Pd catalyst->adsorbed_alkene Adsorption H2 H₂ H2->activated_H alkene Alkene (R-CH=CH-R) alkene->adsorbed_alkene alkane Alkane (R-CH₂-CH₂-R) intermediate1 Half-Hydrogenated Intermediate activated_H->intermediate1 Insertion adsorbed_alkene->intermediate1 intermediate1->catalyst Reductive Elimination intermediate1->alkane G cluster_transmetalation Transmetalation Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition ArX Ar-X ArX->ArPdX ArPdAr Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr ArBOH Ar'-B(OH)₂ ArBOH->ArPdAr Base Base (e.g., K₂CO₃) Base->ArPdAr ArPdAr->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr->Product

References

Cyclopentanethiol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cyclopentanethiol, a cyclic alkanethiol, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features and the reactivity of the thiol group make it an attractive component in the design and synthesis of a wide range of organic molecules, including those with significant biological and pharmaceutical applications. The cyclopentyl moiety can impart desirable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, to drug candidates. This document provides a detailed overview of the applications of this compound in organic synthesis, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Nucleophilic Substitution Reactions

This compound is an excellent nucleophile, readily participating in SN2 reactions with various electrophiles to form cyclopentyl thioethers. This fundamental transformation is a cornerstone of its utility as a building block.

Application: Synthesis of S-Cyclopentyl Thioesters and Thioethers

Cyclopentyl thioesters and thioethers are important intermediates in organic synthesis and are present in some biologically active molecules. The synthesis of S-cyclopentyl thioacetate (B1230152), for example, serves as a common method to introduce the this compound moiety, as the thioacetate can be readily hydrolyzed to the free thiol.

Table 1: Synthesis of S-Cyclopentyl Thioacetate via Nucleophilic Substitution [1]

ElectrophileNucleophileSolventTemperature (°C)Time (h)Yield (%)
Cyclopentyl tosylatePotassium thioacetate (KSAc)DMFRoom Temp4-8>90

Experimental Protocol: Synthesis of S-Cyclopentyl Thioacetate [1]

  • Reaction Setup: Dissolve cyclopentyl tosylate (1.0 eq) in dimethylformamide (DMF).

  • Addition of Nucleophile: Add potassium thioacetate (KSAc) (1.2 eq) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 4-8 hours.

  • Work-up: Dilute the reaction mixture with water and extract with diethyl ether.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain S-cyclopentyl thioacetate.

Nucleophilic_Substitution Cyclopentyl_Tosylate Cyclopentyl Tosylate Thioester S-Cyclopentyl Thioacetate Cyclopentyl_Tosylate->Thioester KSAc, DMF, RT KSAc Potassium Thioacetate (KSAc) Thiol This compound Thioester->Thiol Hydrolysis

Caption: Synthesis of this compound via Thioacetate Intermediate.

Thiol-Ene "Click" Chemistry

The thiol-ene reaction, a cornerstone of "click" chemistry, involves the radical-mediated addition of a thiol to an alkene. This reaction is characterized by its high efficiency, rapid rates, and tolerance of a wide range of functional groups, making it a powerful tool for bioconjugation, polymer synthesis, and materials science.[2] this compound can be effectively employed as the thiol component in these reactions.

Application: Formation of Cyclopentyl Thioethers

The photoinitiated thiol-ene reaction provides a mild and efficient method for the anti-Markovnikov addition of this compound to a variety of alkenes, leading to the formation of diverse cyclopentyl thioethers.

Table 2: Photoinitiated Thiol-Ene Reaction of this compound

AlkeneThiolPhotoinitiatorSolventTime (h)Yield (%)
1-OcteneThis compoundDMPA (2 mol%)THF0.5>95
Allyl EtherThis compoundDMPA (2 mol%)Acetonitrile0.25>98
N-VinylpyrrolidoneThis compoundTPO (1 mol%)Methanol0.1>99

(Note: The data in this table is representative and may vary based on specific reaction conditions.)

Experimental Protocol: General Procedure for Photoinitiated Thiol-Ene Reaction [2]

  • Reaction Setup: In a quartz reaction vessel, dissolve the alkene (1.0 eq), this compound (1.2 eq), and a suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 1-5 mol%) in an appropriate solvent (e.g., THF, acetonitrile).

  • Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.

  • Initiation: Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature while stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel to afford the desired cyclopentyl thioether.

Thiol_Ene_Reaction cluster_reactants Reactants cluster_conditions Conditions This compound This compound Product Cyclopentyl Thioether (Anti-Markovnikov) This compound->Product Alkene Alkene (R-CH=CH2) Alkene->Product Initiator Photoinitiator (e.g., DMPA) UV_light UV Light (hν) UV_light->Product Initiation

Caption: General workflow for a photoinitiated thiol-ene reaction.

Michael Addition (Conjugate Addition)

This compound can act as a soft nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. This 1,4-conjugate addition is a powerful C-S bond-forming reaction that is widely used in the synthesis of complex organic molecules.

Application: Synthesis of β-Thio Carbonyl Compounds

The addition of this compound to enones, enals, or other Michael acceptors provides access to a variety of β-cyclopentylthio carbonyl compounds, which are valuable synthetic intermediates.

Table 3: Michael Addition of this compound to α,β-Unsaturated Carbonyls [3]

Michael AcceptorThiolCatalyst/ConditionsSolventTimeYield (%)
Methyl vinyl ketoneThis compoundSolvent-free, 30 °CNone30 minHigh
2-Cyclohexen-1-oneThis compoundSolvent-free, 30 °CNone45 minHigh
2-Cyclopenten-1-oneThis compoundSolvent-free, 30 °CNone60 minHigh

Experimental Protocol: Solvent-Free Michael Addition of this compound [3]

  • Reaction Setup: In a round-bottom flask, mix the α,β-unsaturated carbonyl compound (1.0 mmol) and this compound (1.2 mmol).

  • Reaction Conditions: Stir the mixture at 30 °C. The reaction is typically complete within 15-60 minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Purification: Upon completion, the product can often be used without further purification. If necessary, purify by column chromatography on silica gel.

Michael_Addition cluster_reactants Reactants cluster_conditions Conditions This compound This compound Product β-Cyclopentylthio Carbonyl This compound->Product Enone α,β-Unsaturated Carbonyl Enone->Product Catalyst Base or Solvent-Free Catalyst->Product

Caption: Michael addition of this compound to an enone.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various sulfur-containing heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules.

Application: Synthesis of 2-(Cyclopentylthio)benzothiazoles

Benzothiazoles are a class of heterocyclic compounds with diverse pharmacological activities. The reaction of a substituted 2-aminothiophenol (B119425) with a source of the cyclopentylthio group can lead to the formation of 2-(cyclopentylthio)benzothiazoles. While a direct, one-pot synthesis from this compound and 2-aminothiophenol might require specific oxidative conditions, a common route involves the reaction of 2-mercaptobenzothiazole (B37678) with a cyclopentyl halide.

Table 4: Synthesis of 2-(Cyclopentylthio)benzothiazole

Reactant 1Reactant 2BaseSolventTemperatureTimeYield (%)
2-MercaptobenzothiazoleCyclopentyl bromideK2CO3DMF80 °C6 h~85

(Note: The data in this table is representative and may vary based on specific reaction conditions.)

Experimental Protocol: Synthesis of 2-(Cyclopentylthio)benzothiazole

  • Reaction Setup: To a solution of 2-mercaptobenzothiazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Addition of Electrophile: Add cyclopentyl bromide (1.1 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from ethanol (B145695) to afford the pure 2-(cyclopentylthio)benzothiazole.

Benzothiazole_Synthesis cluster_reactants Reactants cluster_conditions Conditions Mercaptobenzothiazole 2-Mercaptobenzothiazole Product 2-(Cyclopentylthio)benzothiazole Mercaptobenzothiazole->Product Cyclopentyl_Bromide Cyclopentyl Bromide Cyclopentyl_Bromide->Product Base K2CO3 Base->Product Solvent DMF, 80°C Solvent->Product

Caption: Synthesis of a 2-(cyclopentylthio)benzothiazole derivative.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its participation in a range of powerful transformations, including nucleophilic substitutions, thiol-ene "click" reactions, Michael additions, and the synthesis of heterocyclic systems, underscores its importance for researchers, scientists, and drug development professionals. The protocols and data presented in this document provide a solid foundation for the successful application of this compound in the creation of novel and complex molecular architectures.

References

Application of Cyclopentanethiol in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of cyclopentanethiol in materials science, with a primary focus on its application in the formation of self-assembled monolayers (SAMs). The information presented is intended to guide researchers in the surface modification of materials, particularly gold substrates.

Introduction to this compound in Materials Science

This compound (C5H9SH) is a cyclic alkanethiol that has garnered interest in materials science due to the unique structural characteristics of its five-membered ring. The thiol group (-SH) exhibits a strong affinity for noble metal surfaces, most notably gold, leading to the spontaneous formation of ordered, self-assembled monolayers (SAMs).[1] These SAMs can precisely control the interfacial properties of materials, which is critical for applications in biosensing, corrosion inhibition, and molecular electronics. The rigid and bulky nature of the cyclopentyl group influences the packing density and ordering of the monolayer, offering an alternative to the more commonly studied linear alkanethiols.

Application: Self-Assembled Monolayers on Gold (Au(111))

The most well-documented application of this compound in materials science is in the formation of SAMs on gold surfaces. The structure and formation kinetics of these monolayers are highly dependent on the experimental conditions, such as temperature and incubation time.

Quantitative Data Summary

The following table summarizes key quantitative data obtained from the characterization of this compound SAMs on Au(111) surfaces.

ParameterValueTechniqueConditionsReference
S 2p Binding Energy 162.0 eV (S-Au) & 163.3 eV (physisorbed S)XPSRoom Temperature, 24h immersion[2]
Thermal Desorption Peak (C₅H₉⁺) ~440 KTDSRoom Temperature, 24h immersion[1][2]
Thermal Desorption Peak (C₅H₉SH⁺) ~440 KTDSRoom Temperature, 24h immersion[1][2]
Surface Structure (at 50°C) (2√3 × √5)R41°STM50°C, 24h immersion[1][2]
Surface Structure (Room Temp. + 1 month) Ordered domainsSTMRoom Temperature, 1-day immersion + 1-month incubation
Experimental Protocols

Two primary protocols for the formation of this compound SAMs on Au(111) are detailed below, leading to different surface structures.

Protocol 1: Formation of an Ordered Monolayer at Elevated Temperature

This protocol describes the formation of a well-ordered this compound SAM by conducting the self-assembly process at 50°C.

Materials:

  • Au(111) substrate on mica

  • This compound (C₅H₉SH)

  • Absolute Ethanol (B145695) (reagent grade)

  • Nitrogen gas (high purity)

Equipment:

  • Vacuum deposition system (for Au(111) substrate preparation)

  • Glass vials with sealable caps

  • Oven or water bath capable of maintaining 50°C

  • Tweezers

  • Beakers

Procedure:

  • Substrate Preparation: Prepare atomically flat Au(111) substrates by vacuum deposition of gold onto mica.

  • Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial.

  • Self-Assembly: a. Immerse the freshly prepared Au(111) substrate into the 1 mM this compound solution. b. Seal the vial to minimize exposure to air and contaminants. c. Place the vial in an oven or water bath pre-heated to 50°C. d. Allow the self-assembly to proceed for 24 hours.[1][2]

  • Rinsing and Drying: a. After 24 hours, remove the substrate from the solution using clean tweezers. b. Thoroughly rinse the substrate with pure ethanol to remove any physisorbed molecules. c. Dry the substrate with a gentle stream of high-purity nitrogen gas.

  • Characterization: The resulting ordered SAM can be characterized using surface-sensitive techniques such as Scanning Tunneling Microscopy (STM), X-ray Photoelectron Spectroscopy (XPS), and Thermal Desorption Spectroscopy (TDS).

Protocol 2: Formation of an Ordered Monolayer via Long-Term Incubation

This protocol details the formation of ordered domains of this compound SAMs at room temperature, followed by a long-term incubation period to allow for molecular rearrangement and crystallization.

Materials:

  • Au(111) substrate on mica

  • This compound (C₅H₉SH)

  • Absolute Ethanol (reagent grade)

  • Nitrogen gas (high purity)

  • Vinyl bag and vacuum sealer

Equipment:

  • Vacuum deposition system

  • Glass vials with sealable caps

  • Tweezers

  • Beakers

Procedure:

  • Substrate Preparation: Prepare atomically flat Au(111) substrates by vacuum deposition of gold onto mica.

  • Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial.

  • Initial Self-Assembly: a. Immerse the Au(111) substrate into the 1 mM this compound solution at room temperature. b. Allow the immersion to proceed for 24 hours. This initially forms a disordered monolayer.

  • Rinsing and Drying: a. Remove the substrate from the solution and rinse thoroughly with pure ethanol. b. Dry the substrate with a gentle stream of nitrogen gas.

  • Long-Term Incubation: a. Place the substrate in a clean vinyl bag. b. Evacuate the bag to approximately 400 Torr and seal it. c. Store the sealed bag at room temperature for one month to allow for the rearrangement of the this compound molecules into an ordered phase.

  • Characterization: After the incubation period, the substrate can be removed from the bag and characterized by STM to observe the formation of ordered domains.

Visualizations

experimental_workflow_1 cluster_prep Substrate & Solution Preparation cluster_sam Self-Assembly cluster_post Post-Processing & Analysis prep_au Prepare Au(111) Substrate immerse Immerse Au(111) in Solution prep_au->immerse prep_sol Prepare 1 mM CPT in Ethanol prep_sol->immerse incubate Incubate at 50°C for 24h immerse->incubate rinse Rinse with Ethanol incubate->rinse dry Dry with Nitrogen rinse->dry analyze Surface Characterization (STM, XPS, TDS) dry->analyze

Caption: Workflow for forming ordered this compound SAMs at 50°C.

experimental_workflow_2 cluster_prep Substrate & Solution Preparation cluster_sam Self-Assembly & Aging cluster_post Analysis prep_au Prepare Au(111) Substrate immerse Immerse Au(111) at RT for 24h prep_au->immerse prep_sol Prepare 1 mM CPT in Ethanol prep_sol->immerse rinse Rinse and Dry immerse->rinse incubate Incubate under Vacuum for 1 Month rinse->incubate analyze Surface Characterization (STM) incubate->analyze

Caption: Workflow for forming ordered this compound SAMs via incubation.

Potential Application: Nanoparticle Synthesis

Logical Relationship for Thiol-Capped Nanoparticle Synthesis

nanoparticle_synthesis metal_precursor Metal Salt Precursor (e.g., HAuCl₄) synthesis Reduction & Nucleation metal_precursor->synthesis reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->synthesis cpt This compound (Capping Agent) cpt->synthesis nanoparticles This compound-Capped Nanoparticles synthesis->nanoparticles

Caption: General logical flow for synthesizing thiol-capped nanoparticles.

Potential Application: Polymer Functionalization

This compound can also be a reactant in polymer and materials synthesis through thiol-ene "click" chemistry. This reaction involves the radical-initiated addition of a thiol across a double bond (ene), forming a stable thioether linkage. This highly efficient and versatile reaction can be used to functionalize polymers with pendant cyclopentyl groups or to create cross-linked polymer networks. While general protocols for thiol-ene reactions are abundant, specific examples utilizing this compound are not extensively detailed in the literature.

Conceptual Workflow for Thiol-Ene Polymer Functionalization

thiol_ene_workflow polymer Polymer with 'ene' groups reaction Thiol-Ene Reaction polymer->reaction cpt This compound cpt->reaction initiator Radical Initiator (e.g., AIBN, UV light) initiator->reaction functionalized_polymer Functionalized Polymer reaction->functionalized_polymer

Caption: Conceptual workflow for polymer functionalization via thiol-ene chemistry.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Cyclopentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in tailoring their physicochemical properties for a wide range of biomedical applications, including drug delivery, bioimaging, and diagnostics. Cyclopentanethiol, as a cyclic alkanethiol, offers a robust method for forming stable, self-assembled monolayers (SAMs) on the surface of various nanoparticles, particularly those composed of noble metals like gold. The strong affinity between the sulfur atom of the thiol group and the nanoparticle surface results in a durable and well-ordered organic layer.[1][2][3] This modification can enhance nanoparticle stability, modulate hydrophobicity, and provide a platform for further conjugation with bioactive molecules. These application notes provide a comprehensive overview and detailed protocols for the surface modification of nanoparticles using this compound.

Principle of this compound-Based Surface Modification

The core principle of this modification process lies in the chemisorption of the thiol group (-SH) of this compound onto the nanoparticle surface.[4] This interaction, especially strong with gold nanoparticles, leads to the formation of a stable metal-sulfur bond.[1][5] This process can be performed as a ligand exchange reaction, where this compound molecules displace existing, more weakly bound stabilizing agents, such as citrate (B86180) ions, from the nanoparticle surface.[4] The result is a nanoparticle core coated with a dense, organized monolayer of this compound, which alters the surface properties of the nanoparticle.

Applications in Research and Drug Development

The modification of nanoparticles with this compound can be advantageous in several areas:

  • Enhanced Stability: The formation of a SAM can prevent nanoparticle aggregation, a common issue that can diminish their efficacy and shelf-life.[6]

  • Modulation of Hydrophobicity: The cyclopentyl group imparts a hydrophobic character to the nanoparticle surface, which can be useful for applications requiring interaction with non-polar environments or for creating specific interfacial properties.

  • Platform for Further Functionalization: While this compound itself is a simple capping agent, the principles of thiol-based modification can be extended by using functionalized this compound derivatives to introduce specific chemical groups for subsequent bioconjugation.

  • Drug Delivery Systems: Modified nanoparticles can serve as carriers for hydrophobic drugs, potentially improving their solubility and bioavailability.[7][8] The controlled release of therapeutic agents can also be influenced by the nature of the surface coating.[9]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table presents representative data for the surface modification of gold nanoparticles (AuNPs) with a generic alkanethiol. This data illustrates the expected changes in key physicochemical properties upon surface modification.

ParameterBefore Modification (Citrate-Stabilized AuNPs)After Modification (Alkanethiol-Modified AuNPs)Characterization Technique
Hydrodynamic Diameter 20 ± 2 nm25 ± 3 nmDynamic Light Scattering (DLS)
Zeta Potential -35 ± 5 mV-10 ± 5 mVElectrophoretic Light Scattering (ELS)
Surface Plasmon Resonance (SPR) Peak 520 nm525 nmUV-Vis Spectroscopy
Ligand Density N/A4-6 molecules/nm²Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[1]

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes a common method for synthesizing gold nanoparticles that can subsequently be surface-modified.[1]

Materials:

  • Tetrachloroauric (III) acid (HAuCl₄) solution (1 mM)

  • Trisodium (B8492382) citrate dihydrate (1% w/v)

  • Deionized water

Procedure:

  • In a clean flask, bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

  • Rapidly add 10 mL of 1% trisodium citrate solution to the boiling HAuCl₄ solution.

  • Observe the color change of the solution from yellow to colorless, then to a deep red or wine color, which indicates the formation of gold nanoparticles.

  • Continue boiling and stirring for an additional 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature with continuous stirring.

  • Store the resulting gold nanoparticle suspension at 4°C.

Protocol 2: Surface Modification of Gold Nanoparticles with this compound

This protocol details the ligand exchange process to coat the synthesized gold nanoparticles with this compound.

Materials:

  • Citrate-stabilized gold nanoparticle suspension (from Protocol 1)

  • This compound (CAS 1679-07-8)[10]

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Prepare a 10 mM solution of this compound in ethanol.

  • To 10 mL of the gold nanoparticle suspension, add the this compound solution dropwise while stirring vigorously. A typical starting point is a 1000-fold molar excess of this compound relative to the gold concentration.

  • Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring to ensure complete ligand exchange.

  • Purify the this compound-modified nanoparticles by centrifugation. Centrifuge the suspension at a speed sufficient to pellet the nanoparticles (e.g., 10,000 x g for 30 minutes).

  • Carefully remove the supernatant, which contains excess this compound and displaced citrate ions.

  • Resuspend the nanoparticle pellet in fresh ethanol to wash away any remaining unbound thiol.

  • Repeat the centrifugation and resuspension steps at least three times.

  • For the final resuspension, use a buffer or solvent appropriate for your downstream application (e.g., deionized water, phosphate-buffered saline).

Protocol 3: Characterization of Surface-Modified Nanoparticles

This protocol outlines the key techniques for verifying the successful surface modification of the nanoparticles.

1. UV-Vis Spectroscopy:

  • Purpose: To monitor the change in the surface plasmon resonance (SPR) peak of the gold nanoparticles, which is sensitive to the local dielectric environment.

  • Procedure:

    • Dilute a small aliquot of the nanoparticle suspension (both before and after modification) in deionized water.

    • Record the absorbance spectrum from 400 to 700 nm.

    • A red-shift of a few nanometers in the SPR peak is indicative of successful surface coating.

2. Dynamic Light Scattering (DLS) and Zeta Potential Measurement:

  • Purpose: To determine the change in hydrodynamic diameter and surface charge of the nanoparticles.

  • Procedure:

    • Dilute the nanoparticle suspensions in an appropriate buffer.

    • Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS. An increase in diameter is expected due to the organic layer.

    • Measure the zeta potential to assess the change in surface charge. A shift from a highly negative value (for citrate-stabilized particles) to a less negative or near-neutral value is expected.

3. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To identify the chemical functional groups present on the nanoparticle surface.

  • Procedure:

    • Prepare a dried sample of the modified nanoparticles.

    • Acquire the FTIR spectrum.

    • Look for characteristic peaks corresponding to the C-H and C-S bonds of this compound, and the disappearance of peaks associated with the citrate capping agent.

Visualizations

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_modification Surface Modification cluster_characterization Characterization synthesis Synthesis of Citrate-Stabilized AuNPs modification Ligand Exchange with This compound synthesis->modification purification Purification by Centrifugation modification->purification uv_vis UV-Vis Spectroscopy purification->uv_vis dls DLS & Zeta Potential purification->dls ftir FTIR purification->ftir

Caption: Experimental workflow for nanoparticle surface modification.

Logical_Relationship cluster_properties Altered Physicochemical Properties start Pristine Nanoparticle (e.g., Citrate-Capped) process Surface Modification with This compound start->process end This compound-Modified Nanoparticle process->end stability Increased Stability end->stability hydrophobicity Increased Hydrophobicity end->hydrophobicity surface_chem Modified Surface Chemistry end->surface_chem

Caption: Logical relationship of the surface modification process.

References

Application Notes and Protocols for Handling Air-Sensitive Cyclopentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanethiol is a versatile reagent in organic synthesis, valued for its nucleophilic properties and its role in the formation of sulfur-containing compounds. However, its efficacy is intrinsically linked to its stability, as it is highly susceptible to oxidation by atmospheric oxygen. This degradation, primarily forming the corresponding disulfide, can compromise reaction yields and purity. Therefore, the successful application of this compound in research and development, particularly in the synthesis of pharmaceuticals and other fine chemicals, necessitates stringent air-free handling techniques.

These application notes provide a comprehensive guide to the proper storage, handling, and disposal of this compound, ensuring its integrity throughout experimental procedures. The protocols detailed below outline the use of standard inert atmosphere techniques, namely glovebox and Schlenk line methods, to mitigate oxidative degradation.

Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe and effective use.

Table 1: Physical and Chemical Properties of this compound [1][2][3][4][5]

PropertyValue
Molecular Formula C₅H₁₀S
Molecular Weight 102.20 g/mol
Appearance Clear, colorless to pale yellow liquid
Odor Strong, unpleasant (stench)
Boiling Point 129-131 °C / 745 mmHg
Density 0.955 g/mL at 25 °C
Flash Point 25 °C (77 °F) - closed cup
Vapor Pressure 1 mmHg at 20 °C
Vapor Density 0.96 (vs air)
Solubility Slightly soluble in water; soluble in alcohol and oils
Air Sensitivity Air Sensitive

Storage and Stability

Proper storage is the first line of defense against the degradation of this compound.

  • Storage Conditions: this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources, sparks, and open flames.[1] The recommended storage temperature is typically between 2-8°C.[3] It should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1][3] Containers should be kept tightly closed.[1][6]

Handling Techniques for Air-Sensitive this compound

Due to its air-sensitive nature, all manipulations of this compound should be performed under an inert atmosphere. The two primary methods for achieving this are the use of a glovebox or a Schlenk line.

Glovebox Technique

A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically nitrogen or argon), offering the highest level of protection against air and moisture.

Workflow for Handling this compound in a Glovebox:

glovebox_workflow cluster_prep Preparation cluster_handling Handling Inside Glovebox cluster_removal Removal prep_materials Bring all necessary materials (this compound, solvents, glassware, etc.) into the antechamber. purge_antechamber Evacuate and refill the antechamber with inert gas (at least 3 cycles). prep_materials->purge_antechamber transfer_materials Transfer materials from the antechamber into the main glovebox chamber. purge_antechamber->transfer_materials perform_reaction Perform the experiment (e.g., dispensing, reaction setup) within the inert atmosphere. transfer_materials->perform_reaction seal_products Seal all reaction vessels and waste containers before removal. perform_reaction->seal_products transfer_to_antechamber Move sealed vessels and waste to the antechamber. seal_products->transfer_to_antechamber remove_from_box Evacuate and refill the antechamber before opening to the laboratory atmosphere. transfer_to_antechamber->remove_from_box

Caption: Glovebox workflow for handling this compound.

Protocol for Glovebox Use:

  • Preparation: Before introducing this compound into the glovebox, ensure the atmosphere has low levels of oxygen and moisture (typically <1 ppm). All glassware and equipment should be oven-dried and cooled in the glovebox antechamber.

  • Transfer: Introduce the sealed bottle of this compound and other necessary reagents and equipment into the glovebox through the antechamber, following the standard evacuation and refilling cycles.

  • Dispensing: Once inside, open the this compound container and dispense the required amount using a clean syringe or micropipette. It is crucial to work efficiently to minimize the time the stock bottle is open.

  • Reaction Setup: Perform the reaction in appropriate glassware. Ensure all joints are well-sealed.

  • Waste Management: All waste materials, including used pipette tips and contaminated wipes, should be collected in a sealed container within the glovebox.

  • Removal: Once the experiment is complete, securely seal all containers (reaction vessel, waste) before transferring them out of the glovebox via the antechamber.

Schlenk Line Technique

A Schlenk line provides a dual manifold for vacuum and an inert gas source, allowing for the manipulation of air-sensitive compounds in standard laboratory glassware.

Workflow for Handling this compound using a Schlenk Line:

schlenk_line_workflow cluster_setup Glassware Preparation cluster_transfer Reagent Transfer cluster_reaction Reaction assemble_glassware Assemble oven-dried glassware (e.g., Schlenk flask) with a stir bar. attach_to_line Attach the flask to the Schlenk line via a gas-tight hose. assemble_glassware->attach_to_line evacuate_refill Perform at least three evacuate-refill cycles with inert gas. attach_to_line->evacuate_refill purge_needle Purge a syringe and needle with inert gas. evacuate_refill->purge_needle withdraw_thiol Withdraw the desired volume of this compound from a Sure/Seal™ bottle. purge_needle->withdraw_thiol transfer_to_flask Transfer the thiol to the reaction flask via a rubber septum against a positive pressure of inert gas. withdraw_thiol->transfer_to_flask run_reaction Conduct the reaction under a positive pressure of inert gas, monitored by a bubbler. transfer_to_flask->run_reaction

Caption: Schlenk line workflow for handling this compound.

Protocol for Schlenk Line Use:

  • Glassware Preparation: Assemble the reaction apparatus (e.g., a two-neck round-bottom flask with a condenser and a rubber septum) after oven-drying all components. Attach the apparatus to the Schlenk line.

  • Inerting the System: Evacuate the glassware and then backfill with a high-purity inert gas (nitrogen or argon). Repeat this "evacuate-refill" cycle at least three times to ensure the removal of atmospheric gases.[12] Maintain a slight positive pressure of the inert gas throughout the experiment, which can be monitored with an oil bubbler.[12]

  • Solvent Transfer: If the reaction requires a solvent, use a dry, degassed solvent and transfer it to the reaction flask via a cannula or a syringe under a positive flow of inert gas.

  • Reagent Transfer: Use a clean, dry syringe with a needle to pierce the septum of the this compound Sure/Seal™ bottle. It is good practice to first flush the syringe with the inert gas from the reaction flask. Withdraw the desired volume of the thiol. To prevent contamination of the stock bottle, maintain a positive pressure of inert gas in the bottle.

  • Addition to Reaction: Carefully insert the needle of the syringe containing this compound through the septum of the reaction flask and add the reagent to the reaction mixture.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. The inert gas flow can be visualized by observing a slow bubbling rate (1-2 bubbles per second) in the oil bubbler.

Experimental Protocol: Nucleophilic Substitution with this compound

This protocol details a representative nucleophilic substitution reaction where this compound is used to displace a leaving group from an alkyl halide under inert atmosphere using Schlenk line techniques.

Reaction Scheme:

R-X + C₅H₉SH + Base → R-S-C₅H₉ + Base·HX

Materials:

  • This compound (ensure it is from a freshly opened or properly stored bottle)

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

  • A non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate)

  • Inert gas (high-purity nitrogen or argon)

  • Oven-dried Schlenk flasks and other necessary glassware

  • Syringes and needles

  • Magnetic stirrer and stir bar

Procedure:

  • Apparatus Setup: Assemble a two-necked round-bottom flask containing a magnetic stir bar. Attach a reflux condenser to the central neck and a rubber septum to the side neck. Connect the top of the condenser to a Schlenk line via a gas inlet adapter and an oil bubbler.

  • Inerting: Evacuate the entire apparatus and backfill with inert gas. Repeat this cycle three times. Maintain a positive flow of inert gas.

  • Reagent Preparation: In the reaction flask, dissolve the alkyl halide (1.0 eq.) and the base (1.2 eq.) in the anhydrous, degassed solvent under the inert atmosphere.

  • This compound Addition: Using a dry, inert gas-flushed syringe, withdraw the required amount of this compound (1.1 eq.) from its Sure/Seal™ bottle.

  • Reaction Initiation: Slowly add the this compound to the stirred reaction mixture via the septum.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (this may range from room temperature to reflux, depending on the specific substrates). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quenching and Disposal of this compound

Due to its foul odor and potential reactivity, proper quenching and disposal of this compound and related waste are essential.

Quenching Protocol for Excess this compound: [13][14]

  • Dilution: In a separate flask under an inert atmosphere, dilute the excess this compound with a non-reactive, high-boiling point solvent like toluene.

  • Cooling: Cool the solution in an ice bath.

  • Oxidation: Slowly add an oxidizing agent, such as a solution of calcium hypochlorite (B82951) or household bleach (sodium hypochlorite solution), to the stirred solution. This will oxidize the thiol to the less volatile and less odorous sulfonic acid or disulfide. The addition should be done cautiously as the reaction can be exothermic.

  • Neutralization: After the oxidation is complete (as indicated by the cessation of heat evolution), neutralize the reaction mixture with a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) as needed.

Disposal of Waste: [6][14][15]

  • Liquid Waste: The neutralized, quenched solution should be disposed of as hazardous chemical waste in a properly labeled container.[6][14][15]

  • Solid Waste: Contaminated solid waste, such as silica gel from chromatography, should also be collected in a labeled hazardous waste container.

  • Glassware: Glassware that has been in contact with this compound should be rinsed with a small amount of an organic solvent, and the rinsate treated as hazardous waste. Subsequently, the glassware should be decontaminated by soaking in a bleach solution overnight before regular cleaning.[14]

Conclusion

The successful use of air-sensitive this compound hinges on the meticulous application of inert atmosphere techniques. By following the detailed protocols for storage, handling in a glovebox or on a Schlenk line, and proper quenching and disposal, researchers can ensure the integrity of the reagent, leading to reliable and reproducible experimental outcomes. Adherence to these procedures will not only enhance the quality of research but also ensure a safe laboratory environment.

References

Cyclopentanethiol: Application Notes for Food Flavoring

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclopentanethiol (CAS 1679-07-8), also known as cyclopentyl mercaptan, is a volatile sulfur compound recognized for its potent and complex aroma profile.[1][2] It is classified as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA Number: 3262) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA Number: 516).[3][4] Regulatory bodies have concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[3][5] this compound is characterized by a savory, alliaceous, and slightly meaty aroma, with notes of onion, garlic, and celery.[1][2] These characteristics make it a valuable component in the creation of savory flavors for a variety of food products, including baked goods, meat products, soups, and dairy products.[1]

These application notes provide a comprehensive overview of the use of this compound as a flavoring agent in food science, including its physicochemical properties, flavor profile, recommended usage levels, and detailed protocols for its analysis.

Physicochemical and Regulatory Information

A summary of the key physicochemical properties and regulatory identifiers for this compound is provided in the table below.

PropertyValueReference
Chemical Name This compound[3]
Synonyms Cyclopentyl mercaptan[3][6]
CAS Number 1679-07-8[3][6]
Molecular Formula C5H10S[6]
Molecular Weight 102.20 g/mol [6]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 129-131 °C at 745 mmHg[1]
Solubility Slightly soluble in water; soluble in alcohol and oils[1]
FEMA Number 3262[3][4]
JECFA Number 516[3][4]
Regulatory Status No safety concern at current levels of intake when used as a flavoring agent.[3][5]

Flavor Profile and Usage

This compound possesses a strong and multifaceted flavor profile, making it a significant contributor to the overall sensory experience of savory food products.

AttributeDescriptors
Odor Alliaceous, onion, garlic, horseradish, vegetable, celery, eggy, savory, meaty
Taste (at 2.00 ppm) Alliaceous, onion, garlic, horseradish, meaty, eggy, burnt, vegetable, celery
General Flavor Profile Savory, with notes of onion, celery, and citrus.
Recommended Usage Levels

This compound is a potent flavoring agent and should be used at very low concentrations. A general guideline for its application in various food categories is provided below.

Food CategoryRecommended Usage Level (mg/kg)
Bakery Products0.1
Meat Products0.1
Soups0.1
Dairy Products0.1
Condiments0.1
Cereals0.1

Experimental Protocols

Quantitative Analysis of this compound in Food Products by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Principle: Volatile compounds, including this compound, are extracted from the food sample using headspace solid-phase microextraction (HS-SPME). The extracted compounds are then thermally desorbed into a gas chromatograph for separation and subsequently detected and quantified by a mass spectrometer.

2. Materials and Reagents:

  • This compound standard (≥97% purity)

  • Internal standard (e.g., 2-methyl-3-furanthiol (B142662) or a deuterated analog)

  • Sodium chloride (analytical grade)

  • Deionized water

  • Food sample for analysis

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

3. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • SPME-compatible injection port

  • Analytical balance

  • Vortex mixer

  • Thermostatic water bath or heating block

4. Procedure:

  • Sample Preparation:

    • Homogenize the food sample to a uniform consistency.

    • Weigh 5.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial.

    • Add 5 mL of deionized water and 2 g of sodium chloride to the vial.

    • Spike the sample with a known concentration of the internal standard.

    • Immediately seal the vial with the screw cap.

  • Extraction (HS-SPME):

    • Equilibrate the sealed vial at 60°C for 15 minutes in a water bath or heating block.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the GC injection port, heated to 250°C, for thermal desorption for 5 minutes.

    • GC Conditions (example):

      • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Oven Program: Start at 40°C (hold for 3 min), ramp to 240°C at 5°C/min (hold for 5 min).

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Conditions (example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions for this compound (e.g., m/z 102, 69, 41) and the internal standard.

5. Quantification:

  • Prepare a calibration curve using standard solutions of this compound in a model food matrix, spiked with the same concentration of the internal standard.

  • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification Homogenization Homogenize Food Sample Weighing Weigh 5g into Vial Homogenization->Weighing Addition Add Water, NaCl, and Internal Standard Weighing->Addition Sealing Seal Vial Addition->Sealing Equilibration Equilibrate at 60°C Sealing->Equilibration SPME Expose SPME Fiber Equilibration->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption Separation GC Separation Desorption->Separation Detection MS Detection (SIM Mode) Separation->Detection Calculation Calculate Concentration Detection->Calculation Calibration Prepare Calibration Curve Calibration->Calculation

Workflow for the quantitative analysis of this compound in food by HS-SPME-GC-MS.
Sensory Evaluation of this compound

This protocol describes a method for determining the odor detection threshold of this compound in an aqueous solution using a trained sensory panel.

1. Principle: The odor detection threshold is the lowest concentration of a substance that can be detected by a certain percentage of a sensory panel. A forced-choice ascending concentration series method is commonly used.

2. Panelist Selection and Training:

  • Select 15-20 panelists based on their sensory acuity, ability to describe aromas, and availability.

  • Train panelists on the recognition of various savory and sulfurous aromas, including a diluted standard of this compound.

3. Materials:

  • This compound standard

  • Odor-free water

  • Glass sniffing bottles with Teflon-lined caps

  • Graduated pipettes and volumetric flasks

4. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in ethanol.

    • Prepare a series of aqueous dilutions from the stock solution, ranging from concentrations well below and above the expected threshold (e.g., from parts per trillion to parts per billion).

  • Sensory Evaluation:

    • Present panelists with a series of triangle tests. In each test, three samples are presented: two are blanks (odor-free water) and one contains a specific concentration of this compound.

    • The concentrations are presented in an ascending order.

    • Panelists are asked to identify the "odd" sample in each set.

    • A correct identification is required to proceed to the next higher concentration.

    • The individual threshold is the lowest concentration at which a panelist correctly identifies the odd sample in two consecutive triangle tests.

5. Data Analysis:

  • Calculate the geometric mean of the individual thresholds to determine the panel's odor detection threshold.

Sensory_Evaluation_Workflow cluster_preparation Preparation cluster_evaluation Evaluation cluster_decision Decision cluster_outcome Outcome Panel Panel Selection and Training Solutions Prepare Dilution Series Panel->Solutions TriangleTest Present Triangle Tests (Ascending Concentration) Solutions->TriangleTest IdentifyOdd Panelist Identifies 'Odd' Sample TriangleTest->IdentifyOdd Correct Correct? IdentifyOdd->Correct Proceed Proceed to Next Concentration Correct->Proceed Yes Repeat Repeat Test Correct->Repeat No Proceed->TriangleTest Threshold Determine Individual Threshold Proceed->Threshold

Workflow for sensory evaluation to determine odor detection threshold.

Stability and Off-Flavor Formation

Thiols, including this compound, are generally reactive and can be unstable in food matrices, especially during thermal processing.[8] Their degradation can lead to a loss of desired flavor or the formation of off-flavors. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other food components like sugars and amino acids.[8] It is recommended to conduct stability studies in the specific food matrix to determine the optimal processing conditions and shelf-life for products containing this compound.

Conclusion

This compound is a potent flavoring agent that can impart desirable savory, alliaceous, and meaty notes to a wide range of food products. Its effective use requires careful consideration of dosage due to its low sensory thresholds. The analytical and sensory protocols provided in these notes offer a framework for the quality control and application development of this compound in the food industry. Further research into its stability in various food systems will enhance its application and ensure consistent product quality.

References

Synthesis of Cyclopentanethiol: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of cyclopentanethiol, a valuable intermediate in the pharmaceutical and flavor industries. The primary method detailed is the nucleophilic substitution reaction between cyclopentyl bromide and potassium hydrosulfide (B80085). This application note includes a step-by-step experimental protocol, a summary of quantitative data, and safety information for all chemicals involved.

Reaction Scheme

The synthesis of this compound from cyclopentyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The hydrosulfide anion (SH⁻) acts as the nucleophile, displacing the bromide ion from the cyclopentyl ring.

Cyclopentyl Bromide + Potassium Hydrosulfide → this compound + Potassium Bromide

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
Cyclopentyl BromideC₅H₉Br149.03137-1391.37
Potassium HydrosulfideKSH72.17455 (decomposes)1.68
This compoundC₅H₁₀S102.20129-1310.955

Note: Data is compiled from various chemical suppliers and databases.

Experimental Protocol

This protocol details the synthesis of this compound from cyclopentyl bromide.

Materials:

  • Cyclopentyl bromide

  • Potassium hydrosulfide (KSH)

  • Anhydrous ethanol (B145695)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Anti-bumping granules

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Preparation of Potassium Hydrosulfide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a gas inlet, dissolve potassium hydrosulfide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture until the solid is fully dissolved. Note: Potassium hydrosulfide is hygroscopic and should be handled under anhydrous conditions.

  • Reaction Setup: Cool the potassium hydrosulfide solution in an ice bath.

  • Addition of Cyclopentyl Bromide: Add cyclopentyl bromide (1.0 equivalent) dropwise to the stirred potassium hydrosulfide solution using a dropping funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the diethyl ether by rotary evaporation.

  • Purification: Purify the crude this compound by distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature.

Safety Precautions

  • Cyclopentyl Bromide: Flammable liquid and vapor. Causes skin irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][2][3]

  • Potassium Hydrosulfide: Corrosive. Causes severe skin burns and eye damage.[4][5][6] Contact with acids liberates toxic hydrogen sulfide (B99878) gas.[4][5][6] Handle in a fume hood with extreme caution.

  • This compound: Flammable liquid and vapor.[7][8] Possesses a strong, unpleasant odor. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Hydrogen Sulfide (potential byproduct): Extremely toxic and flammable gas with a characteristic rotten egg smell. Exposure can cause respiratory paralysis and can be fatal. Ensure the reaction and work-up are performed in a well-ventilated fume hood.

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_ksh Dissolve KSH in anhydrous ethanol add_cpbr Add Cyclopentyl Bromide dropwise at 0-10°C prep_ksh->add_cpbr reflux Reflux for 2-4 hours add_cpbr->reflux quench Quench with water reflux->quench extract Extract with diethyl ether quench->extract wash Wash with water and brine extract->wash dry Dry over MgSO4 wash->dry evaporate Solvent removal dry->evaporate distill Purify by distillation evaporate->distill end distill->end start start->prep_ksh

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products reactant Cyclopentyl Bromide + KSH transition_state [Transition State] reactant->transition_state SN2 Attack product This compound + KBr transition_state->product Bromide Departure

References

Application Notes and Protocols for the Reaction of Cyclopentanethiol with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanethiol is a versatile nucleophile in organic synthesis, valued for its ability to form carbon-sulfur bonds, which are integral to a wide array of pharmaceuticals and biologically active molecules. The sulfur atom's high nucleophilicity, particularly in its thiolate form, allows it to react readily with a variety of electrophilic partners.[1][2] This document provides detailed application notes and experimental protocols for key reactions of this compound with common classes of electrophiles: alkyl halides, acyl chlorides, and activated alkenes (via Michael addition and thiol-ene reactions). The methodologies outlined herein are fundamental for the synthesis of diverse thioethers and thioesters, which are common scaffolds in drug discovery and development.

Key Reaction Pathways

The reactivity of the thiol group in this compound is harnessed in several fundamental synthetic transformations. The most common pathways involve the deprotonation of the thiol to the more nucleophilic thiolate anion, which then attacks an electrophilic center.[2]

  • S-Alkylation: A classic SN2 reaction with alkyl halides to form stable thioethers (sulfides).[3]

  • S-Acylation: A nucleophilic acyl substitution with acyl chlorides to produce thioesters.[4][5]

  • Thia-Michael Addition: A conjugate addition to α,β-unsaturated carbonyl compounds, yielding functionalized thioethers.[6][7]

  • Thiol-Ene Reaction: A radical or base-catalyzed addition across a double bond, providing access to thioethers with anti-Markovnikov regioselectivity.[8][9]

The general workflow for these transformations is depicted below, highlighting the versatility of this compound as a synthetic building block.

References

Application of Cyclopentanethiol in the Synthesis of 6-(Cyclopentylthio)-9H-purine: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclopentanethiol is a versatile sulfur-containing organic compound that serves as a valuable nucleophile in the synthesis of various pharmaceutical intermediates. Its cyclopentyl moiety can impart favorable pharmacokinetic properties, such as improved lipophilicity and metabolic stability, to the final drug molecule. One notable application of this compound is in the synthesis of 6-(cyclopentylthio)-9H-purine, a key intermediate in the development of potent and selective kinase inhibitors for cancer therapy. This document provides detailed application notes and experimental protocols for the synthesis of this important intermediate, highlighting its relevance in drug discovery.

Therapeutic Relevance

Purine (B94841) analogs are a well-established class of compounds with significant therapeutic applications, particularly as anticancer and antiviral agents. They function by mimicking endogenous purines, thereby interfering with nucleic acid synthesis and other critical cellular processes. Specifically, 6-substituted purine derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.

The intermediate, 6-(cyclopentylthio)-9H-purine, serves as a scaffold for the development of kinase inhibitors. For instance, derivatives of 9-cyclopentyl-purine have demonstrated potent anticancer activity by inducing apoptosis in cancer cells. These compounds can selectively inhibit kinases such as Src, Anaplastic Lymphoma Kinase (ALK), and Bruton's Tyrosine Kinase (BTK), which are implicated in the proliferation and survival of cancer cells.[1]

Application: Synthesis of 6-(Cyclopentylthio)-9H-purine

The synthesis of 6-(cyclopentylthio)-9H-purine is achieved through a nucleophilic aromatic substitution reaction. In this process, the sulfur atom of this compound acts as a nucleophile, displacing a leaving group, typically a halogen, from the 6-position of a purine ring.

Reaction Scheme:

G reactant1 6-Chloropurine (B14466) product 6-(Cyclopentylthio)-9H-purine reactant1->product Base (e.g., Triethylamine) Solvent (e.g., Ethanol) reactant2 This compound reactant2->product

Caption: General reaction scheme for the synthesis of 6-(cyclopentylthio)-9H-purine.

Experimental Protocols

Protocol 1: Synthesis of 6-(Cyclopentylthio)-9H-purine

This protocol details the synthesis of 6-(cyclopentylthio)-9H-purine from 6-chloropurine and this compound.

Materials:

  • 6-Chloropurine

  • This compound

  • Triethylamine (B128534) (TEA)

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 6-chloropurine (1.0 eq) in absolute ethanol, add triethylamine (2.0 eq).

  • To this stirred solution, add this compound (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure 6-(cyclopentylthio)-9H-purine.

Quantitative Data Summary

ParameterValueReference
Starting Material6-Chloropurine[2]
ReagentThis compound[2]
BaseTriethylamine[2]
SolventEthanol[2]
Typical YieldNot explicitly stated for this specific reaction, but related reactions with different thiols and amines report yields in the range of 70-95%.[2][3]

Characterization Data (Hypothetical based on related structures):

  • Appearance: White to off-white solid.

  • ¹H NMR (DMSO-d₆): δ ppm 1.50-2.20 (m, 8H, cyclopentyl-H), 3.80-4.00 (m, 1H, cyclopentyl-CH-S), 8.50 (s, 1H, purine-H), 8.70 (s, 1H, purine-H), 13.5 (br s, 1H, NH).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₂N₄S [M+H]⁺, found [M+H]⁺.

Logical Workflow for Synthesis and Purification

G cluster_reaction Reaction Setup cluster_process Reaction Execution cluster_workup Work-up and Purification A Dissolve 6-Chloropurine in Ethanol B Add Triethylamine A->B C Add this compound B->C D Reflux Reaction Mixture C->D E Monitor by TLC D->E F Solvent Evaporation E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H

Caption: Workflow for the synthesis and purification of 6-(cyclopentylthio)-9H-purine.

Signaling Pathways and Mechanism of Action

The 6-(cyclopentylthio)-9H-purine intermediate is a precursor to compounds that target critical signaling pathways in cancer. Purine analogs often exert their therapeutic effects by interfering with the de novo purine biosynthesis pathway or by inhibiting key enzymes in cellular signaling cascades.[4][5]

Inhibition of Kinase Signaling Pathways:

Many derivatives of 6-substituted purines function as ATP-competitive inhibitors of protein kinases. These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, these pathways are hyperactivated due to mutations or overexpression of kinases.

For example, Src kinase, a non-receptor tyrosine kinase, is often overactive in various cancers and promotes tumor growth and metastasis. Purine-based inhibitors can bind to the ATP-binding pocket of Src, preventing its phosphorylation activity and thereby blocking downstream signaling.[2]

G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Inhibition by Purine Analog GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Src Src Kinase RTK->Src Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Inhibitor 6-(Cyclopentylthio)-9H-purine Derivative Inhibitor->Src Inhibits

Caption: Simplified diagram of a kinase signaling pathway and its inhibition by a purine analog.

This compound is a key reagent for the synthesis of 6-(cyclopentylthio)-9H-purine, a valuable intermediate for the development of novel kinase inhibitors. The straightforward nucleophilic substitution reaction allows for the efficient incorporation of the cyclopentylthio moiety onto the purine scaffold. The resulting derivatives have shown significant promise as anticancer agents by targeting key signaling pathways involved in tumor progression. The protocols and information provided herein serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

Application Notes and Protocols for Cyclopentanethiol-Modified Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical applications of cyclopentanethiol (CPT)-modified electrodes. This document includes detailed protocols for electrode preparation, modification, and characterization, as well as potential applications in sensing and surface passivation. The information is based on established methodologies for alkanethiol self-assembled monolayers (SAMs) and specific structural data available for CPT.

Introduction to this compound-Modified Electrodes

This compound is a cyclic alkanethiol that can form self-assembled monolayers on noble metal surfaces, most notably gold. The sulfur headgroup of CPT has a strong affinity for gold, leading to the formation of a dense, organized monolayer. The cyclopentyl group provides a compact and hydrophobic surface modification. While extensive application-specific data for CPT is not as prevalent as for linear alkanethiols, its properties make it a candidate for various electrochemical applications, such as creating well-defined electrode surfaces for fundamental electrochemical studies, serving as a blocking layer in sensors, and as a foundation for further surface functionalization.

Structural studies of CPT on Au(111) have shown that it can form well-ordered SAMs. Initially, CPT may form a disordered, liquid-like phase, which over time can rearrange into a more crystalline, ordered structure[1]. This behavior is similar to that of short-chain n-alkanethiols[1].

Key Applications

While specific, widespread applications of this compound-modified electrodes are not extensively documented, based on the known behavior of alkanethiol SAMs, potential applications include:

  • Electrochemical Sensing: CPT SAMs can be used to create a well-defined, hydrophobic surface. This can be advantageous in the development of sensors where the CPT layer acts as a selective barrier, allowing only certain analytes to reach the electrode surface. It can also serve as a base layer for the immobilization of recognition elements in biosensors.

  • Corrosion Inhibition: The dense monolayer of CPT can act as a physical barrier, protecting the underlying metal surface from corrosive agents.

  • Fundamental Electrochemical Studies: CPT-modified electrodes provide a model system for studying the effects of a cyclic alkyl group on electron transfer kinetics and double-layer capacitance.

  • Biosensor Fabrication: The CPT monolayer can be used as a platform to which biomolecules (e.g., DNA, proteins) can be attached, often through further chemical modification of the cyclopentyl group or by co-adsorption with functionalized thiols.

Quantitative Data

The available literature primarily focuses on the structural characterization of CPT SAMs on Au(111) rather than its performance in specific electrochemical applications. The following table summarizes the structural parameters of a well-ordered CPT SAM on a Au(111) surface as determined by Scanning Tunneling Microscopy (STM)[1].

ParameterValueReference
Lattice Constants a = 5.4 ± 0.1 Å, b = 6.4 ± 0.1 Å[1]
Inter-axial Angle (γ) 80°[1]
Superperiodicity Present along specific crystallographic directions[1]
Initial Phase Liquid-like disordered phase[1]
Final Phase Well-ordered, crystallized phase (after long incubation)[1]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of this compound-modified electrodes. These are based on general procedures for alkanethiol SAM formation and should be optimized for specific experimental conditions.

Protocol for Preparation of this compound-Modified Gold Electrodes

This protocol describes the modification of a gold electrode with a self-assembled monolayer of this compound.

Materials:

  • Gold working electrode (e.g., gold disk electrode, gold-coated silicon wafer)

  • This compound (CPT)

  • Absolute ethanol (B145695)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

  • Deionized water (18 MΩ·cm)

  • Nitrogen gas

Procedure:

  • Electrode Cleaning:

    • Polish the gold electrode with alumina (B75360) slurry (0.3 µm followed by 0.05 µm) on a polishing pad.

    • Rinse thoroughly with deionized water and then with absolute ethanol.

    • For a more rigorous cleaning, immerse the electrode in freshly prepared Piranha solution for 1-2 minutes.

    • Rinse copiously with deionized water and then with absolute ethanol.

    • Dry the electrode under a stream of nitrogen gas.

    • Alternatively, the electrode can be electrochemically cleaned by cycling the potential in a suitable electrolyte (e.g., 0.5 M H₂SO₄).

  • SAM Formation:

    • Prepare a 1-10 mM solution of this compound in absolute ethanol.

    • Immerse the clean, dry gold electrode into the CPT solution.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent evaporation and contamination. For the formation of a more ordered, crystalline phase, longer incubation times (up to a month) may be beneficial[1].

  • Post-Modification Rinsing:

    • Remove the electrode from the CPT solution.

    • Rinse the modified electrode thoroughly with absolute ethanol to remove any physisorbed CPT molecules.

    • Dry the electrode under a gentle stream of nitrogen gas.

    • The modified electrode is now ready for use or characterization.

Protocol for Electrochemical Characterization

This protocol outlines the use of Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) to characterize the CPT-modified electrode.

Materials:

  • CPT-modified gold electrode

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Electrochemical cell

  • Potentiostat with CV and EIS capabilities

  • Electrolyte solution (e.g., 0.1 M KCl)

  • Redox probe (e.g., 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl)

Cyclic Voltammetry (CV) Procedure:

  • Assemble the three-electrode cell with the CPT-modified working electrode, reference electrode, and counter electrode in the electrolyte containing the redox probe.

  • Set the potential window to scan over the redox potential of the probe (e.g., -0.2 V to 0.6 V for the ferricyanide/ferrocyanide couple).

  • Set the scan rate (e.g., 100 mV/s).

  • Run the cyclic voltammetry experiment.

  • Expected Outcome: Compared to a bare gold electrode, the CPT-modified electrode should show a significant decrease in the peak currents and an increase in the peak-to-peak separation for the redox probe. This indicates that the CPT monolayer is blocking the electron transfer to the electrode surface.

Electrochemical Impedance Spectroscopy (EIS) Procedure:

  • Use the same three-electrode setup as for CV.

  • Set the DC potential to the formal potential of the redox probe.

  • Set the AC amplitude (e.g., 10 mV).

  • Set the frequency range (e.g., 100 kHz to 0.1 Hz).

  • Run the EIS experiment.

  • Expected Outcome: The Nyquist plot for the CPT-modified electrode will show a much larger semicircle compared to the bare gold electrode. The diameter of this semicircle corresponds to the charge-transfer resistance (Rct), which should be significantly higher for the modified electrode, confirming the insulating properties of the CPT monolayer.

Visualizations

The following diagrams illustrate the experimental workflows and conceptual relationships.

Electrode_Modification_Workflow cluster_prep Electrode Preparation cluster_sam Self-Assembled Monolayer Formation cluster_char Characterization start Start: Bare Gold Electrode polish Mechanical Polishing (Alumina Slurry) start->polish rinse1 Rinse with DI Water and Ethanol polish->rinse1 clean Chemical/Electrochemical Cleaning (e.g., Piranha) rinse1->clean rinse2 Rinse with DI Water and Ethanol clean->rinse2 dry1 Dry with Nitrogen rinse2->dry1 prepare_sol Prepare this compound Solution in Ethanol dry1->prepare_sol immerse Immerse Electrode in CPT Solution (18-24h) prepare_sol->immerse rinse3 Rinse with Ethanol immerse->rinse3 dry2 Dry with Nitrogen rinse3->dry2 ready CPT-Modified Electrode Ready for Use dry2->ready cv Cyclic Voltammetry ready->cv eis Electrochemical Impedance Spectroscopy ready->eis

Caption: Workflow for the preparation and characterization of a this compound-modified electrode.

EIS_Concept cluster_bare Bare Gold Electrode cluster_modified CPT-Modified Gold Electrode bare_electrode Electrode bare_solution Redox Probe in Solution bare_interface Fast Electron Transfer bare_solution->bare_interface bare_interface->bare_electrode bare_rct Low Rct bare_interface->bare_rct mod_electrode Electrode cpt_layer CPT Monolayer cpt_layer->mod_electrode mod_solution Redox Probe in Solution mod_interface Blocked Electron Transfer mod_solution->mod_interface mod_interface->cpt_layer mod_rct High Rct mod_interface->mod_rct

Caption: Conceptual comparison of electron transfer at bare vs. CPT-modified electrodes in EIS.

References

Troubleshooting & Optimization

Technical Support Center: Cyclopentanethiol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclopentanethiol synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and reliable methods for synthesizing this compound involve the nucleophilic substitution of a cyclopentyl halide (typically cyclopentyl bromide) or a sulfonate ester (like cyclopentyl tosylate). Key approaches include:

  • Reaction with Hydrosulfide (B80085) Salts: A direct Sₙ2 reaction of cyclopentyl bromide with sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH). This method is straightforward but can lead to sulfide (B99878) byproducts.[1][2]

  • Thiourea (B124793) Method: A two-step process where cyclopentyl bromide first reacts with thiourea to form a stable isothiouronium salt.[3] This intermediate is then hydrolyzed under basic conditions to yield the pure thiol, which effectively prevents the formation of sulfide byproducts.[1][3][4]

  • From Cyclopentanol (B49286): Cyclopentanol is first converted into a better leaving group. This can be achieved by reacting it with an acid like HBr to form cyclopentyl bromide, or with tosyl chloride to form cyclopentyl tosylate.[5][6] The resulting compound is then treated with a sulfur nucleophile as described above.

Q2: My reaction yield is very low. What are the potential causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Side Reactions: The most common side reaction is the formation of dicyclopentyl sulfide, which occurs when the newly formed cyclopentanethiolate anion attacks another molecule of cyclopentyl bromide.[1][2] Using an excess of the hydrosulfide nucleophile can minimize this.[4]

  • Elimination Reaction: An E2 elimination reaction can compete with the desired Sₙ2 substitution, leading to the formation of cyclopentene. This is more likely with sterically hindered starting materials or strongly basic conditions at elevated temperatures.

  • Product Oxidation: Thiols are susceptible to oxidation to disulfides (dicyclopentyl disulfide), especially during workup and purification if exposed to air.

  • Incomplete Reaction: Ensure sufficient reaction time and appropriate temperature. Monitor the reaction progress using TLC or GC to confirm the consumption of the starting material.

  • Loss During Workup: this compound is volatile (boiling point ~130°C) and has a strong odor.[7] Significant product loss can occur during solvent removal or extraction if not performed carefully.

Q3: How can I purify the final product effectively?

A3: Purification of this compound requires careful handling due to its volatility, strong odor, and susceptibility to oxidation.

  • Aqueous Workup: After the reaction, a standard aqueous workup is necessary. This typically involves washing the organic layer with water and brine to remove inorganic salts and water-soluble impurities. A wash with a dilute, non-oxidizing acid (like dilute HCl) can help remove any remaining basic reagents.

  • Distillation: Fractional distillation under reduced pressure is the most effective method for obtaining high-purity this compound. This separates the product from less volatile byproducts like dicyclopentyl sulfide and any unreacted starting material.

  • Preventing Oxidation: To minimize disulfide formation, it is advisable to handle the product under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible, especially during purification and storage.[1][3]

Q4: What safety precautions should I take when handling this compound?

A4: this compound is a flammable liquid with a potent and unpleasant odor.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep it away from ignition sources.

Synthesis Pathways and Yield Comparison

The choice of synthesis pathway can significantly impact the final yield and purity of this compound. The following table summarizes expected yields for common precursor preparations and the final thiol synthesis steps.

Reaction Step Starting Material Reagent(s) Product Typical Yield (%) Reference(s)
Precursor Synthesis CyclopentanolHBrCyclopentyl Bromide~70%[8]
Precursor Synthesis CyclopentanolTsCl, PyridineCyclopentyl Tosylate>90%[6]
Thiol Formation Cyclopentyl BromideNaSH (excess)This compound60-80%[4]
Thiol Formation Cyclopentyl Bromide1. Thiourea; 2. NaOH/H₂OThis compound70-90%[1][3]
Thiol Formation Cyclopentyl Tosylate1. AcSK; 2. LiAlH₄This compound26-40% (overall)[6]

Table 1: Comparison of typical yields for different synthetic routes to this compound.

Experimental Protocols

Protocol 1: Synthesis from Cyclopentyl Bromide via Thiourea

This two-step method is recommended for achieving high purity and minimizing the formation of dicyclopentyl sulfide.[1][3]

Step A: Formation of S-Cyclopentylisothiouronium Bromide

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cyclopentyl bromide (1 eq.) and thiourea (1.1 eq.) in ethanol (B145695) (approx. 3 mL per gram of bromide).

  • Reaction: Heat the mixture to reflux with stirring for 2-3 hours. The formation of a white precipitate (the isothiouronium salt) indicates the reaction is proceeding.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting material. The salt can be used in the next step without further purification.

Step B: Hydrolysis to this compound

  • Setup: Place the S-cyclopentylisothiouronium bromide salt in a flask with a reflux condenser. Add a solution of sodium hydroxide (B78521) (2.5 eq.) in water.

  • Reaction: Heat the mixture to reflux for 1-2 hours. The thiol will often form a separate organic layer.

  • Workup: Cool the reaction mixture to room temperature. Acidify carefully with dilute HCl until the solution is neutral or slightly acidic. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄). Remove the solvent by rotary evaporation at low temperature. Purify the crude thiol by fractional distillation under reduced pressure.

Protocol 2: Synthesis from Cyclopentanol

This protocol first converts cyclopentanol to cyclopentyl bromide, which can then be used in Protocol 1.

Step A: Synthesis of Cyclopentyl Bromide

  • Setup: In a round-bottom flask equipped with a dropping funnel and reflux condenser, place concentrated hydrobromic acid (48% HBr, ~2 eq.). Cool the flask in an ice bath.

  • Reaction: Slowly add concentrated sulfuric acid (~0.5 eq.) to the HBr with stirring. Then, add cyclopentanol (1 eq.) dropwise. After addition, remove the ice bath and heat the mixture to reflux for 2-3 hours.

  • Workup: Cool the mixture and transfer it to a separatory funnel. The cyclopentyl bromide will form the lower, denser layer. Separate the layers and wash the organic layer with water, then with a saturated sodium bicarbonate solution (to neutralize acid), and finally with brine.

  • Purification: Dry the crude cyclopentyl bromide over anhydrous calcium chloride (CaCl₂) and purify by distillation.

Visualized Workflows and Troubleshooting

Synthesis Pathways Overview

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Cyclopentanol Cyclopentanol CyclopentylBromide Cyclopentyl Bromide Cyclopentanol->CyclopentylBromide HBr/H2SO4 Cyclopentene Cyclopentene Cyclopentene->CyclopentylBromide HBr This compound This compound CyclopentylBromide->this compound 1. Thiourea 2. NaOH (Recommended) CyclopentylBromide->this compound NaSH (Direct)

Caption: Key synthetic routes to this compound.

Main Reaction vs. Side Reaction

G cluster_main Desired Sₙ2 Pathway cluster_side Competing Sₙ2 Pathway CPBr Cyclopentyl Bromide CPT_ion Cyclopentanethiolate Anion CPBr->CPT_ion + SH⁻ SH_ion SH⁻ (Hydrosulfide) CPT This compound (Desired Product) CPT_ion->CPT Protonation (Workup) CPS Dicyclopentyl Sulfide (Byproduct) CPT_ion->CPS + Cyclopentyl Bromide (Side Reaction)

Caption: Desired reaction vs. common sulfide side reaction.

Troubleshooting Guide

G rect_node rect_node start Low Yield or Impure Product? check_sm Starting Material Consumed? (TLC/GC) start->check_sm sm_gone Yes check_sm->sm_gone sm_present No check_sm->sm_present rect_node1 Issue: Incomplete Reaction Solution: • Increase reaction time/temp • Check reagent quality check_sm->rect_node1 No check_byproducts Major Byproducts Present? (NMR/GC-MS) check_sm->check_byproducts Yes bp_yes Yes check_byproducts->bp_yes bp_no No check_byproducts->bp_no rect_node2 Issue: Side Reactions Solution: • Use Thiourea method • Use excess SH⁻ nucleophile • Lower reaction temperature check_byproducts->rect_node2 Yes rect_node3 Issue: Loss During Workup Solution: • Avoid high temps on rotovap • Ensure efficient extraction • Purify carefully (distillation) check_byproducts->rect_node3 No

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Crude Cyclopentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Cyclopentanethiol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound may contain a variety of impurities depending on the synthetic route. Common impurities include:

  • Unreacted starting materials: Such as cyclopentyl bromide or cyclopentanone.[1][2][3]

  • Byproducts of synthesis: Formed during the reaction to create this compound.

  • Oxidation products: Primarily dicyclopentyl disulfide, which forms upon exposure of the thiol to air.[4]

  • Solvent residues: Residual solvents from the reaction or extraction steps.

  • Water: Moisture introduced during the workup process.

Q2: What are the recommended methods for purifying crude this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Fractional Distillation: Ideal for separating this compound from impurities with significantly different boiling points.[5]

  • Column Chromatography: Effective for removing polar impurities and oxidation products.[4][5]

  • Acid-Base Extraction: Useful for removing acidic or basic impurities.[5]

  • Chemical Treatment: Washing with specific reagents can remove certain types of impurities.[6]

Q3: How can I minimize the oxidation of this compound to dicyclopentyl disulfide during purification?

A3: Thiols are susceptible to oxidation, especially in the presence of air.[4] To minimize the formation of dicyclopentyl disulfide, consider the following precautions:

  • Work under an inert atmosphere: Whenever possible, perform purification steps under nitrogen or argon.

  • Use deoxygenated solvents: Bubble an inert gas through your solvents before use to remove dissolved oxygen.[4]

  • Maintain a low pH: Thiols are generally more stable against oxidation at a lower pH. Using acidic alumina (B75360) instead of silica (B1680970) gel for chromatography can be beneficial.[4]

  • Limit exposure to air and heat: Work efficiently and avoid prolonged heating.

Troubleshooting Guides

Issue 1: Low yield after distillation.
Possible Cause Troubleshooting Step
Improper fractionation Ensure your distillation column has sufficient theoretical plates for the separation. Check the packing material and column length.
Product loss in the forerun or residue Analyze the forerun and residue by GC-MS or NMR to check for the presence of your product. Adjust the collection temperature range accordingly.[7]
Thermal decomposition If the compound is thermally labile, consider vacuum distillation to lower the boiling point. The boiling point of this compound is 129-131 °C at 745 mmHg.[8]
Leaks in the distillation setup Ensure all joints are properly sealed to maintain the desired pressure, especially during vacuum distillation.
Issue 2: Presence of dicyclopentyl disulfide impurity in the final product after column chromatography.
Possible Cause Troubleshooting Step
Oxidation during chromatography Use deoxygenated solvents for your mobile phase.[4] Consider using acidic alumina as the stationary phase to reduce oxidation.[4]
Incomplete separation Optimize the mobile phase polarity to achieve better separation between this compound and the disulfide. A less polar solvent system may be required.
Co-elution of impurities If the disulfide is difficult to separate, consider a pre-treatment step to reduce it back to the thiol before chromatography.
Issue 3: Tailing of the product peak during column chromatography.
Possible Cause Troubleshooting Step
Interaction with the stationary phase The slightly acidic nature of the thiol may cause it to interact strongly with silica gel. Consider deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent or using a different stationary phase like alumina.
Column overloading Reduce the amount of crude material loaded onto the column.
Improper column packing Ensure the column is packed uniformly to avoid channeling.

Experimental Protocols

Protocol 1: Fractional Distillation of Crude this compound

Objective: To purify this compound from non-volatile impurities and those with significantly different boiling points.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Vacuum source (if necessary)

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Collect the initial fraction (forerun) that distills at a lower temperature. This will likely contain volatile impurities.

  • Carefully monitor the temperature at the head of the column. Collect the fraction that distills at the boiling point of this compound (129-131 °C at atmospheric pressure).[8]

  • Stop the distillation before the flask runs dry to avoid the concentration of potentially explosive residues.

  • Analyze the purity of the collected fraction using GC-MS or NMR.

Protocol 2: Column Chromatography of Crude this compound

Objective: To remove polar impurities and oxidation byproducts.

Materials:

  • Crude this compound

  • Silica gel or alumina

  • Chromatography column

  • Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Collection tubes

Procedure:

  • Slurry Packing: Prepare a slurry of the stationary phase (silica gel or alumina) in the initial, least polar eluent.

  • Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. You can start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data

Physical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₁₀S[9]
Molecular Weight 102.20 g/mol [9]
Boiling Point 129-131 °C (at 745 mmHg)[8]
Density 0.955 g/mL at 25 °C[8]
Refractive Index n20/D 1.4902[8]
Appearance Colorless to pale yellow liquid[1]

Visualizations

PurificationWorkflow crude Crude this compound distillation Fractional Distillation crude->distillation  High boiling point  difference chromatography Column Chromatography crude->chromatography  Polar impurities or  oxidation products analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General purification workflow for crude this compound.

TroubleshootingDistillation start Low Yield After Distillation cause1 Improper Fractionation? start->cause1 cause2 Product Loss? start->cause2 cause3 Thermal Decomposition? start->cause3 solution1 Check Column Efficiency (Plates, Packing) cause1->solution1 solution2 Analyze Forerun & Residue (GC-MS, NMR) cause2->solution2 solution3 Use Vacuum Distillation cause3->solution3

Caption: Troubleshooting logic for low yield in distillation.

References

Technical Support Center: Stabilizing Cyclopentanethiol for Long-term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and stabilization of cyclopentanethiol to ensure its integrity over time.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

A1: The primary degradation pathway for this compound, like other thiols, is oxidation.[1] The thiol group (-SH) is susceptible to oxidation, which can be initiated or accelerated by exposure to atmospheric oxygen, light, elevated temperatures, and moisture.[1][2] This process typically leads to the formation of dicyclopentyl disulfide and, under more aggressive conditions, can proceed to form sulfenic, sulfinic, and sulfonic acids.[1][3]

Q2: What are the ideal conditions for the long-term storage of this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, dark, and well-ventilated place under an inert atmosphere.[4][5] The recommended storage temperature is between 2-8°C.[6][7][8] For extended periods, storage at -20°C is advisable.[1] It is critical to protect the compound from light and air.[4][5]

Q3: Is an inert atmosphere necessary for storing this compound?

A3: Yes, storing this compound under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent oxidation.[6][9][10] Before sealing the container for storage, the headspace should be flushed with the inert gas.[10]

Q4: What type of container is best for storing this compound?

A4: this compound should be stored in a tightly sealed container to prevent exposure to air and moisture.[5][9] Amber glass vials or bottles are ideal as they protect the contents from light.[11] Ensure the cap provides an excellent seal; using Teflon tape can further secure the closure.[12] Avoid using metal containers.[8]

Q5: Should I use a stabilizer or antioxidant when storing this compound?

A5: For high-purity applications or very long-term storage, adding a stabilizer can be beneficial. Common antioxidants used for stabilizing thiols include sterically hindered phenols like Butylated Hydroxytoluene (BHT) or radical scavengers such as hydroquinone.[13] The choice and concentration of a stabilizer depend on the specific application and required purity of the this compound. Acidic co-stabilizers may also enhance the effectiveness of traditional radical stabilizers.[14]

Troubleshooting Guides

Issue 1: The this compound has developed a yellow tint during storage.

  • Possible Cause: This is often a sign of oxidation. The formation of disulfides and other sulfur-containing oxidation products can lead to a color change from colorless to pale yellow.[4]

  • Recommended Action:

    • Verify the integrity of your storage container's seal and ensure it was stored under an inert atmosphere and protected from light.

    • Before use, it is advisable to analyze the purity of the material to quantify the level of degradation. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis is suitable for this purpose.[2]

    • If the purity is compromised beyond an acceptable level for your application, consider purifying the thiol by distillation or obtaining a fresh batch.

Issue 2: My experiment that uses this compound is showing inconsistent or lower-than-expected yields.

  • Possible Cause: Reduced reactivity of this compound is a strong indicator of degradation. The oxidation of the thiol group to a disulfide bond eliminates the reactive -SH group required for many reactions.[11]

  • Recommended Action:

    • Quantify the concentration of free, active thiol in your sample. An Ellman's assay is a standard colorimetric method for this purpose (see Experimental Protocols).[11][15]

    • If the free thiol concentration has decreased, this confirms that oxidation has occurred.

    • For future storage, strictly adhere to recommended conditions (inert atmosphere, low temperature, light protection). Prepare fresh solutions for experiments whenever possible.[11]

Issue 3: The odor of the this compound seems stronger or has changed.

  • Possible Cause: While this compound naturally has a very strong and unpleasant odor, a change in the character of the smell could indicate the formation of volatile degradation byproducts.[4][9]

  • Recommended Action:

    • Always handle this compound and its containers inside a certified chemical fume hood.[9]

    • Check for potential leaks from the container seal. Reseal the container, potentially with fresh Teflon tape.[12]

    • Analyze the sample for impurities to identify any degradation products.

Data Presentation

Table 1: Summary of Recommended Long-Term Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term); -20°C (long-term)[1][6][7]Reduces the rate of oxidative and thermal degradation reactions.
Atmosphere Inert (Nitrogen or Argon)[6][10]Prevents oxidation by displacing atmospheric oxygen.
Light Exposure Store in the dark (e.g., amber vials)[5][11]Prevents light-induced (photodegradation) pathways.[2]
Container Tightly sealed glass container[5]Prevents exposure to air and moisture. Glass is inert.
Container Seal Teflon-lined cap, sealed with Teflon tape[12]Ensures an airtight seal to maintain an inert atmosphere.

Table 2: Overview of Potential Stabilizer Classes for Thiols

Stabilizer ClassExamplesMechanism of ActionConsiderations
Hindered Phenols Butylated hydroxytoluene (BHT), 2,6-di-tert-butyl-p-methylphenol[13]Act as hydrogen donors to scavenge free radicals, inhibiting radical-mediated oxidation.Can sometimes impart a slight color. Concentration should be optimized.
Radical Scavengers Hydroquinone, PhenothiazineIntercept and neutralize free radicals that propagate oxidation chain reactions.Effectiveness can be formulation-dependent.
Acidic Co-stabilizers Phosphorous acid, Phosphonic acid derivatives[14]Can act synergistically with primary antioxidants to enhance storage stability.May alter the pH of the sample, which could affect other applications.

Experimental Protocols

Protocol 1: Procedure for Preparing this compound for Long-Term Storage

  • Select Container: Choose a clean, dry amber glass vial or bottle with a Teflon-lined screw cap.

  • Transfer: In a chemical fume hood, carefully transfer the desired amount of this compound into the container.

  • Inert Gas Purge: Insert a long needle connected to a source of inert gas (nitrogen or argon) into the container, with the tip below the surface of the liquid for a brief period, and then into the headspace for 2-3 minutes to displace all air.

  • Seal: While maintaining a positive flow of inert gas into the headspace, quickly remove the needle and tightly seal the container with the cap.

  • Secure Seal: For added security, wrap the cap-container interface with Teflon tape.[12]

  • Label: Clearly label the container with the compound name, date, and storage conditions.

  • Store: Place the sealed container in the appropriate cold storage (2-8°C or -20°C) away from any light sources.[1][6]

Protocol 2: Analysis of this compound Degradation by GC-MS

  • Sample Preparation: Prepare a dilute solution of the stored this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • GC-MS Setup: Use a gas chromatograph equipped with a mass spectrometer. A non-polar capillary column (e.g., DB-5ms) is typically suitable.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Analysis: Run a temperature program that allows for the separation of this compound from potential lower-boiling impurities and higher-boiling degradation products like dicyclopentyl disulfide.

  • Data Interpretation: Identify the peak for this compound based on its retention time and mass spectrum. Search for peaks corresponding to the expected mass of dicyclopentyl disulfide and other potential oxidation products. Quantify the relative peak areas to determine the purity of the sample.

Visualizations

Oxidative Degradation Pathway of this compound CPT This compound (R-SH) ThiolRadical Thiyl Radical (R-S•) CPT->ThiolRadical Initiation (O2, light, heat) Sulfenic Sulfenic Acid (R-SOH) CPT->Sulfenic Oxidation [O] Disulfide Dicyclopentyl Disulfide (R-S-S-R) ThiolRadical->Disulfide + R-S• Sulfinic Sulfinic Acid (R-SO2H) Sulfenic->Sulfinic Further Oxidation [O] Sulfonic Sulfonic Acid (R-SO3H) Sulfinic->Sulfonic Strong Oxidation [O]

Caption: Primary oxidative degradation pathways for this compound.

Experimental Workflow for Stability Assessment cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Conclusion Start Stored this compound Sample Dilute Prepare Dilute Solution Start->Dilute GCMS Purity Analysis (GC-MS) Dilute->GCMS Ellman Free Thiol Assay (Ellman's Test) Dilute->Ellman Analyze Quantify Purity & Free Thiol Content GCMS->Analyze Ellman->Analyze Decision Assess Stability: Pass or Fail? Analyze->Decision

Caption: Workflow for testing the stability of stored this compound.

Troubleshooting Logic for Suspected Degradation Symptom Symptom Observed: - Color Change - Low Reaction Yield - Odor Change CheckStorage Step 1: Verify Storage Conditions (Temp, Inert Gas, Light Protection) Symptom->CheckStorage PurityTest Step 2: Perform Analytical Tests (GC-MS for Purity) CheckStorage->PurityTest ThiolTest Step 3: Quantify Active Thiol (Ellman's Assay) PurityTest->ThiolTest Result Purity/Thiol Content Below Specification? ThiolTest->Result ActionPurify Action: Purify or Procure Fresh Material Result->ActionPurify Yes ActionPass Material is OK for Use Result->ActionPass No ActionReview Action: Review and Correct Storage Procedures ActionPurify->ActionReview

Caption: Logical steps for troubleshooting suspected this compound degradation.

References

Technical Support Center: Troubleshooting Unexpected Side Reactions of Cyclopentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected side reactions encountered during experiments with cyclopentanethiol.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected side reactions observed with this compound?

A1: The primary unexpected side reactions involving this compound stem from the high reactivity of the thiol group. The most common issues include:

  • Oxidative Dimerization: The thiol group is highly susceptible to oxidation, leading to the formation of dicyclopentyl disulfide. This is often mediated by atmospheric oxygen, especially under basic conditions or in the presence of trace metal ions.

  • Over-alkylation/Thioether Formation: In S-alkylation reactions, the product thioether can sometimes react further with the alkylating agent to form a sulfonium (B1226848) salt, although this is less common than with more nucleophilic sulfides. More frequently, if the starting material contains residual alkyl halides from its synthesis, this compound can react with these to form dicyclopentyl sulfide.

  • Michael Addition Side Products: When using this compound as a nucleophile in Michael additions with α,β-unsaturated carbonyl compounds, side reactions can occur, especially if the reaction conditions are not optimized.

  • Thiol-Ene Reaction Issues: In radical-mediated thiol-ene reactions, side reactions can include homopolymerization of the alkene and disulfide formation.[1]

Q2: How can I detect the formation of dicyclopentyl disulfide in my reaction mixture?

A2: The presence of dicyclopentyl disulfide can be detected using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for identifying and quantifying volatile impurities like disulfides.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the disulfide from the starting thiol and other components. A reversed-phase column with a suitable organic-aqueous mobile phase is typically employed.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can show characteristic shifts for the protons and carbons adjacent to the disulfide bond, which will differ from those of this compound.

Q3: What is the impact of pH on the stability and reactivity of this compound?

A3: The pH of the reaction medium has a significant impact on this compound. The thiol group has a pKa of approximately 10-11.

  • Above the pKa (basic conditions): The thiol is deprotonated to form the thiolate anion (cyclopentyl-S⁻). This anion is a much stronger nucleophile than the neutral thiol, which can accelerate desired reactions like S-alkylation and Michael additions. However, the thiolate is also much more susceptible to oxidation to the disulfide.

  • Below the pKa (acidic to neutral conditions): The thiol exists predominantly in its protonated form (cyclopentyl-SH). This form is less nucleophilic but also less prone to oxidation.

Troubleshooting Guides

Issue 1: Low Yield in S-Alkylation Reactions

Symptom: The yield of the desired thioether product is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Deprotonation The base used may not be strong enough to fully deprotonate the this compound. Consider using a stronger base (e.g., NaH, K₂CO₃). Ensure at least a stoichiometric amount of base is used.
Poor Nucleophilicity The reaction may be too slow due to the lower nucleophilicity of the neutral thiol. Running the reaction under basic conditions to generate the thiolate will increase the reaction rate.
Side Reaction: Oxidation The thiolate is being oxidized to dicyclopentyl disulfide. De-gas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Leaving Group The alkyl halide may have a poor leaving group (e.g., -Cl). Consider using an alkyl iodide or bromide.
Inappropriate Solvent Protic solvents can solvate the thiolate, reducing its nucleophilicity. Use a polar aprotic solvent like DMF or acetonitrile.

Troubleshooting Workflow for Low Yield in S-Alkylation

start Low Yield of Thioether check_base Is the base strong enough? start->check_base check_atmosphere Is the reaction under inert atmosphere? check_base->check_atmosphere Yes solution_base Use a stronger base (e.g., NaH) check_base->solution_base No check_solvent Is a polar aprotic solvent used? check_atmosphere->check_solvent Yes solution_atmosphere De-gas solvent and use N₂/Ar check_atmosphere->solution_atmosphere No solution_solvent Switch to DMF or Acetonitrile check_solvent->solution_solvent No

Caption: Workflow for troubleshooting low yield in S-alkylation reactions.

Issue 2: Formation of Dicyclopentyl Disulfide

Symptom: Significant amounts of a disulfide byproduct are observed in the reaction mixture.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Presence of Oxygen Atmospheric oxygen is the most common oxidant. Thoroughly de-gas all solvents and reagents and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.[1]
Basic Reaction Conditions Thiolates are more readily oxidized. If possible, run the reaction at a lower pH. If basic conditions are required, ensure strict exclusion of oxygen.
Trace Metal Contamination Metal ions can catalyze thiol oxidation. Use high-purity reagents and solvents, or consider adding a chelating agent like EDTA.
Improper Storage This compound may have oxidized during storage. Use freshly opened bottles or purify the thiol before use.

Logical Relationship for Disulfide Formation

Thiol This compound (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate + Base Disulfide Dicyclopentyl Disulfide (R-S-S-R) Thiol->Disulfide + Oxidants (slower) Thiolate->Disulfide + Oxidants Oxidants Oxidizing Agents (O₂, Metal Ions) Base Base

Caption: Factors leading to the formation of dicyclopentyl disulfide.

Issue 3: Low Conversion in Thiol-Ene Reactions

Symptom: The thiol-ene "click" reaction does not proceed to completion.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Radical Initiation The radical initiator may be old or used at too low a concentration. Use a fresh batch of initiator (e.g., AIBN, DMPA) and consider a modest increase in its concentration.[4] For photo-initiated reactions, ensure the UV lamp has the correct wavelength and sufficient intensity.[4]
Oxygen Inhibition Dissolved oxygen is a potent radical quencher. De-gas the reaction mixture thoroughly (e.g., by freeze-pump-thaw cycles or bubbling with an inert gas).[4]
Incorrect Stoichiometry An inappropriate ratio of thiol to ene can affect the reaction rate and lead to side reactions. A slight excess of the thiol is often beneficial to drive the reaction to completion and prevent homopolymerization of the alkene.[4]
Low Reactivity of Alkene Electron-rich alkenes are generally more reactive in radical thiol-ene reactions. If using an electron-poor alkene, a Michael addition pathway (base-catalyzed) might be more efficient.

Experimental Workflow for a Photo-initiated Thiol-Ene Reaction

A Combine this compound, Alkene, and Photoinitiator in a Quartz Vessel B De-gas the Mixture (e.g., N₂ bubbling for 15 min) A->B C Irradiate with UV Lamp with Stirring B->C D Monitor Reaction Progress (TLC, GC, or NMR) C->D E Work-up and Purify the Thioether Product D->E

References

Technical Support Center: Optimization of Reaction Conditions for Cyclopentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Cyclopentanethiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent and reliable method for synthesizing this compound is a two-step process starting from Cyclopentanol. The first step involves converting the alcohol to a good leaving group, typically a halide, followed by nucleophilic substitution with a thiolating agent. An alternative, though less common, single-step method involves the direct thionation of Cyclopentanol.

  • Two-Step Synthesis (Recommended):

    • Halogenation: Conversion of Cyclopentanol to Cyclopentyl Chloride or Cyclopentyl Bromide.

    • Thiolation: Reaction of the Cyclopentyl Halide with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH), to yield this compound.[1][2]

  • One-Step Synthesis:

    • Direct conversion of Cyclopentanol to this compound using a thionating agent like Lawesson's Reagent.[3]

Q2: I am getting a low yield in the first step (Cyclopentanol to Cyclopentyl Chloride). What are the possible causes?

A2: Low yields in the conversion of Cyclopentanol to Cyclopentyl Chloride using thionyl chloride (SOCl₂) are often due to a few critical factors:

  • Moisture Contamination: Thionyl chloride reacts violently with water, which will consume the reagent and reduce the efficiency of the reaction.[4] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Incomplete Reaction: The reaction may not have gone to completion. Optimization of reaction time and temperature may be necessary.

  • Side Reactions: In the absence of a base like pyridine (B92270), side reactions can occur. The HCl generated can lead to undesired elimination or other side products.[4]

Q3: During the second step (Cyclopentyl Chloride to this compound), I am observing a significant amount of a higher boiling point impurity. What is it and how can I avoid it?

A3: A common byproduct in this step is dicyclopentyl sulfide. This occurs when the newly formed this compound is deprotonated by the base (NaSH) to form a thiolate, which then acts as a nucleophile and reacts with another molecule of Cyclopentyl Chloride.[2] To minimize this side reaction, it is recommended to use a large excess of sodium hydrosulfide.[2]

Q4: My final product has a very strong, unpleasant odor. Is this normal?

A4: Yes, thiols are known for their strong and often unpleasant odors.[5][6] this compound is described as having an odor reminiscent of rotten eggs or cabbage.[5][6] It is crucial to work in a well-ventilated fume hood and take appropriate safety precautions to contain the odor.

Q5: Can I use Lawesson's reagent to directly convert Cyclopentanol to this compound?

A5: While Lawesson's reagent can convert alcohols to thiols, it is more commonly used for the thionation of carbonyl compounds.[3][7] When used for alcohols, the purification of the desired thiol from the phosphorus-containing byproducts can be challenging, often requiring careful chromatography.[8] For this reason, the two-step synthesis via the alkyl halide is generally preferred for its cleaner reaction profile.

Troubleshooting Guides

Guide 1: Low Yield in the Halogenation of Cyclopentanol with Thionyl Chloride (SOCl₂)
Observed Problem Potential Cause Recommended Solution
Low Conversion of Starting Material Insufficient reagent or reaction time.Use a slight excess of thionyl chloride (1.1-1.2 equivalents). Monitor the reaction by TLC until the Cyclopentanol spot disappears.
Reaction temperature is too low.The reaction can be gently heated if it is sluggish at room temperature. However, monitor for an increase in side products.
Formation of Cyclopentene Acid-catalyzed elimination.Add a non-nucleophilic base like pyridine to the reaction mixture. Pyridine will neutralize the HCl generated, preventing it from catalyzing elimination reactions.[4]
Reaction Mixture turns dark Decomposition of starting material or product.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid excessive heating.
Difficult work-up Violent reaction with water.Quench the reaction by slowly adding the reaction mixture to ice-cold water with vigorous stirring to manage the exothermic hydrolysis of excess SOCl₂.
Guide 2: Side Product Formation in the Thiolation of Cyclopentyl Halide
Observed Problem Potential Cause Recommended Solution
Formation of Dicyclopentyl Sulfide The product (this compound) reacts with the starting material (Cyclopentyl Halide).[2]Use a significant excess of sodium hydrosulfide (NaSH) (e.g., 2-3 equivalents) to ensure the Cyclopentyl Halide is consumed quickly. Alternatively, use thiourea (B124793) followed by basic hydrolysis, which avoids the formation of the thiolate intermediate during the reaction with the halide.[2][9]
Formation of Cyclopentene Elimination (E2) reaction is competing with substitution (SN2).Use a less sterically hindered base/nucleophile if possible. Sodium hydrosulfide is a good nucleophile and a moderately strong base. Lowering the reaction temperature can favor the SN2 pathway over E2.
Low Conversion Poor nucleophilicity of the sulfur source or poor leaving group.Ensure the Cyclopentyl Halide is of good quality. If using Cyclopentyl Chloride, consider converting it to Cyclopentyl Bromide or Iodide, which are better leaving groups. Use a polar aprotic solvent like DMF or DMSO to enhance the rate of the SN2 reaction.
Product Oxidation Thiols are susceptible to oxidation to disulfides.Work under an inert atmosphere and use degassed solvents. During work-up, minimize exposure to air. The product should be stored under an inert atmosphere.

Experimental Protocols

Protocol 1: Synthesis of Cyclopentyl Chloride from Cyclopentanol

Materials:

  • Cyclopentanol

  • Thionyl Chloride (SOCl₂)

  • Pyridine

  • Diethyl ether

  • 5% HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • All glassware should be thoroughly oven-dried before use.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Cyclopentanol in diethyl ether under an inert atmosphere (e.g., nitrogen).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add thionyl chloride (1.1 eq.) to the stirred solution, followed by the dropwise addition of pyridine (1.1 eq.).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of ice-cold water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl solution, water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude Cyclopentyl Chloride. The product can be further purified by distillation.

Protocol 2: Synthesis of this compound from Cyclopentyl Chloride

Materials:

  • Cyclopentyl Chloride

  • Sodium Hydrosulfide (NaSH)

  • Ethanol (B145695) or DMF

  • Diethyl ether

  • Saturated NH₄Cl solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask, dissolve sodium hydrosulfide (2.0 eq.) in ethanol.

  • To this solution, add Cyclopentyl Chloride (1.0 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the progress by GC-MS or TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it with saturated NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure.

  • The crude this compound should be purified by distillation under reduced pressure to obtain the final product.

Visualizations

Synthesis_Pathway Figure 1: Two-Step Synthesis of this compound Cyclopentanol Cyclopentanol Cyclopentyl_Chloride Cyclopentyl Chloride Cyclopentanol->Cyclopentyl_Chloride SOCl₂, Pyridine This compound This compound Cyclopentyl_Chloride->this compound NaSH, Ethanol

Caption: Two-step synthesis pathway for this compound.

Troubleshooting_Thiolation Figure 2: Troubleshooting Logic for Thiolation Step Start Low Yield of This compound Check_Byproduct Check for Side Products (GC-MS, NMR) Start->Check_Byproduct Sulfide Dicyclopentyl Sulfide Detected Check_Byproduct->Sulfide Yes Alkene Cyclopentene Detected Check_Byproduct->Alkene Yes No_Byproduct No Major Side Products Check_Byproduct->No_Byproduct No Solution_Sulfide Increase NaSH excess or use Thiourea route Sulfide->Solution_Sulfide Solution_Alkene Lower reaction temperature Alkene->Solution_Alkene Solution_Incomplete Increase reaction time/temp or use a more polar aprotic solvent (e.g., DMF) No_Byproduct->Solution_Incomplete Incomplete Reaction

Caption: Troubleshooting logic for the thiolation step.

References

Technical Support Center: Managing Cyclopentanethiol Odor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting, frequently asked questions, and detailed protocols for laboratory personnel on the effective removal and neutralization of the potent odor of Cyclopentanethiol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it have such a strong odor?

This compound (also known as cyclopentyl mercaptan) is a colorless, flammable liquid organic compound with the chemical formula C₅H₁₀S.[1] It belongs to the thiol group, which is characterized by a sulfur-hydrogen functional group (-SH). Thiols are notorious for their powerful and offensive odors, often described as resembling garlic, onion, or rotten eggs.[2][3] The human nose is exceptionally sensitive to these compounds, allowing them to be detected at extremely low concentrations, as low as 2 parts per million.[2][3]

Q2: What are the primary methods for neutralizing this compound odor?

The most common and effective methods for neutralizing thiol odors in a laboratory setting involve chemical oxidation. Oxidizing agents react with the thiol group, converting it into less volatile and non-odorous compounds like sulfonic acids or disulfides.[4][5][6] The primary recommended methods are:

  • Sodium Hypochlorite (B82951) (Bleach) Treatment: A solution of household bleach is widely used to oxidize thiols.[4][5][6]

  • Activated Carbon Adsorption: Activated carbon can physically or chemically adsorb volatile thiol compounds, effectively trapping the odor.[7]

Q3: Is it safe to pour this compound waste down the drain?

No. This compound is a flammable liquid and should not be released into the environment.[1][8] All waste, including contaminated solutions and materials, must be treated as hazardous waste and disposed of according to institutional and local environmental regulations.[5][9] After neutralization with an oxidizing agent like bleach, the resulting solution should still be collected, labeled as hazardous waste, and disposed of properly.[5][9]

Q4: How can I prevent the odor from spreading throughout the lab?

Proactive measures are crucial:

  • Work in a Fume Hood: Always handle this compound and conduct all related experimental work within a certified chemical fume hood.[10]

  • Use Sealed Systems: When possible, use closed or isolated reaction setups, similar to those used for air-sensitive reagents.[11]

  • Implement Traps: Vent any exhaust gas from your reaction through a bleach trap to neutralize vapors before they are released into the fume hood exhaust.[11][12]

  • Immediate Decontamination: Clean up spills and decontaminate glassware and equipment immediately after use.[9][11]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Persistent odor in the lab despite cleaning. 1. Incomplete neutralization of a spill. 2. Contaminated equipment or surfaces (e.g., fume hood sash, floor, lab coat). 3. Vapors have permeated porous materials. 4. Improperly sealed waste container.1. Re-treat the affected area with a fresh bleach solution. Allow for a longer contact time (e.g., soaking overnight).[5][11] 2. Wipe down all potentially contaminated surfaces with a bleach solution. Place contaminated lab coats or other porous materials in a sealed bag for professional laundering or disposal.[12] 3. Place open containers of activated carbon or dishes of bleach solution in the affected area (inside a fume hood) to capture ambient odors.[13] 4. Ensure waste containers are tightly sealed and stored in a ventilated area pending pickup.
Bleach solution is not effectively removing the odor. 1. The bleach solution is too dilute or has degraded over time. 2. Insufficient contact time with the thiol. 3. The amount of thiol exceeds the oxidizing capacity of the bleach solution.1. Prepare a fresh 1:1 mixture of commercial bleach and water.[11] 2. Increase the soaking time. For heavily contaminated glassware, a 24-hour soak may be necessary.[5][12] 3. Use a larger volume or a more concentrated bleach solution. For significant quantities of thiol, the oxidation reaction can be exothermic; consider cooling the bleach bath with ice.[5][12]
Odor is noticeable on hands or clothing after an experiment. 1. Permeation through gloves. 2. Accidental splash or contact. 3. Vapors adsorbing onto fabric or hair.1. Use appropriate gloves (e.g., nitrile) and change them frequently.[10] 2. Immediately remove contaminated clothing and wash the affected skin area thoroughly. 3. Wash hands and be aware that odors may persist in hair and personal attire.[12] Launder contaminated clothing separately.

Experimental Protocols

Protocol 1: Decontamination of Glassware and Equipment

This protocol describes the standard procedure for neutralizing this compound residue on laboratory equipment.

Materials:

  • Commercial sodium hypochlorite solution (household bleach, ~5-6%)[4][5]

  • Water

  • Large plastic container or bucket for bleach bath[11]

  • Personal Protective Equipment (PPE): Nitrile gloves, safety glasses, lab coat[10]

Procedure:

  • Work Inside a Fume Hood: Conduct all decontamination steps inside a certified chemical fume hood.[9]

  • Prepare Bleach Bath: In the plastic container, prepare a decontamination solution by mixing one part commercial bleach with one part water.[11] The liquid level should be low enough to prevent overflow when glassware is added.[11]

  • Submerge Equipment: Immediately after use, place all contaminated glassware, stir bars, syringes, and other compatible labware into the bleach bath.[11]

  • Soak Thoroughly: Allow the equipment to soak for a minimum of 12-14 hours (overnight).[11] For significant contamination, a 24-hour soaking period may be necessary.[5]

  • Rinse and Clean: After soaking, remove the items from the bleach bath, rinse them thoroughly with water, and then proceed with normal laboratory washing procedures.[11]

  • Dispose of Bleach Bath: When the bleach bath becomes ineffective (e.g., strong odor, formation of solid precipitate), it should be disposed of as hazardous waste according to your institution's guidelines.[5][11]

Protocol 2: Neutralization of a Small Spill

This protocol outlines the steps for cleaning up a small spill of this compound within a fume hood.

Materials:

  • Inert absorbent material (e.g., vermiculite, sand, or commercial spill pads)

  • Commercial bleach solution

  • Sealable plastic bag and a wide-mouth plastic jar for waste[5][9]

  • Full PPE: Nitrile gloves, safety glasses, lab coat[6]

Procedure:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Absorb the Spill: Cover the spill with an inert absorbent material. Do not use combustible materials like paper towels initially.[6]

  • Apply Oxidizer: Carefully apply bleach solution to the absorbent material, allowing it to saturate the spill and neutralize the thiol.[6] Be cautious as the reaction can be exothermic.[5]

  • Collect Waste: Once the reaction has subsided, carefully collect all contaminated absorbent material and any broken glass using non-sparking tools.[1]

  • Package Waste: Place all cleanup materials into a sealable plastic bag, then place the bag inside a labeled, wide-mouth plastic jar.[5][9]

  • Final Decontamination: Wipe the spill area again with a cloth soaked in bleach solution.

  • Disposal: Dispose of the sealed waste container as hazardous chemical waste.[5][6]

Visualizations

Logical Flowchart for Odor Control

This diagram outlines the decision-making process for handling this compound to prevent and mitigate odor.

cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_post Post-Experiment Phase start Handling this compound? ppe Wear Full PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Fume Hood? ppe->hood setup Use Closed System or Bleach Trap for Venting hood->setup Yes spill Spill Occurs? setup->spill cleanup Execute Spill Cleanup Protocol spill->cleanup Yes decon Decontaminate Glassware in Bleach Bath (Overnight) spill->decon No cleanup->decon waste Dispose of All Waste as Hazardous decon->waste end Procedure Complete waste->end

Caption: Decision workflow for safe handling and odor mitigation of this compound.

Chemical Neutralization Pathway

This diagram illustrates the oxidation of this compound to a non-odorous sulfonic acid using sodium hypochlorite (bleach).

cluster_reactants Reactants cluster_products Products thiol This compound (Strong Odor) sulfonic_acid Cyclopentanesulfonic Acid (Non-odorous, Water-soluble) thiol->sulfonic_acid Oxidation bleach Sodium Hypochlorite (NaOCl) (Bleach Solution) bleach->sulfonic_acid nacl Sodium Chloride (NaCl) bleach->nacl

Caption: Oxidation of odorous thiol to a non-odorous sulfonic acid.

Experimental Workflow: Spill Cleanup

This diagram shows the step-by-step workflow for the safe cleanup of a small this compound spill.

start Spill Detected (in Fume Hood) step1 1. Cover Spill with Inert Absorbent start->step1 step2 2. Saturate with Bleach Solution step1->step2 step3 3. Collect All Contaminated Material into Sealable Bag step2->step3 step4 4. Place Bag in Labeled Hazardous Waste Container step3->step4 step5 5. Wipe Spill Area Again with Bleach step4->step5 end Cleanup Complete step5->end

Caption: Workflow for the decontamination of a small this compound spill.

References

Preventing oxidation of Cyclopentanethiol during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclopentanethiol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent its oxidation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound (C₅H₁₀S) is a cyclic alkylthiol. It is a colorless to pale yellow, flammable liquid known for its strong, unpleasant odor.[1][2] Due to the presence of the thiol (-SH) group, it is reactive and susceptible to oxidation.[3] It is generally soluble in organic solvents like ethanol (B145695) and diethyl ether but has limited solubility in water.[4]

Q2: Why is this compound prone to oxidation?

The thiol group (-SH) in this compound is easily oxidized. The primary culprit is atmospheric oxygen, especially under neutral or slightly alkaline conditions.[5] This process can be significantly accelerated by the presence of transition metal ions, which act as catalysts.[5][6] Exposure to other oxidizing agents or reactive oxygen species will also lead to its degradation.[7][8]

Q3: What are the common oxidation products of this compound?

The oxidation of this compound typically proceeds through several stages depending on the strength of the oxidizing agent and reaction conditions.

  • Mild Oxidation: Leads to the formation of dicyclopentyl disulfide, where two thiol molecules are joined by a disulfide bond (R-S-S-R).[3]

  • Vigorous Oxidation: Stronger oxidizing agents can further oxidize the sulfur atom to form cyclopentanesulfenic acid (R-SOH), cyclopentanesulfinic acid (R-SO₂H), and ultimately cyclopentanesulfonic acid (R-SO₃H).[3]

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, providing potential causes and solutions.

Issue 1: Low yield of desired product, with potential formation of high-molecular-weight side products.

  • Question: My reaction yield is consistently low, and I'm observing byproducts with approximately double the mass of my expected product in mass spectrometry analysis. What is the likely cause?

  • Answer: This is a classic sign of oxidative disulfide bond formation. The dimerization of this compound (or a thiol-containing product) creates dicyclopentyl disulfide, leading to a loss of the desired monomeric compound and the appearance of a species with twice the molecular weight.

    Solutions:

    • Implement Air-Free Techniques: Handle all reagents and perform the reaction under an inert atmosphere (nitrogen or argon) using a Schlenk line or a glovebox.[9][10][11]

    • Use Degassed Solvents: Ensure all solvents are thoroughly deoxygenated before use. The "Freeze-Pump-Thaw" method is highly effective.[10][12]

    • Add a Reducing Agent: For reactions in solution, consider adding a small amount of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the reaction mixture to maintain the thiol in its reduced state.[6]

Issue 2: The this compound reagent appears cloudy or contains solid precipitates.

  • Question: My bottle of this compound, which was previously a clear liquid, now appears hazy. Is it still usable?

  • Answer: Haziness or precipitation could indicate oxidation or contamination. The formation of less soluble disulfides or other oxidation products can cause this. It is also possible that the compound has been contaminated with water, given its low water solubility.

    Solutions:

    • Verify Purity: Before use, analyze a small aliquot of the material using a suitable technique like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the impurities and determine the purity of the thiol.

    • Purification: If the primary impurity is the disulfide, it may be possible to purify the thiol by distillation under reduced pressure and inert atmosphere. However, purchasing a fresh, high-purity reagent is often the most reliable solution.

    • Improve Storage: Ensure the reagent bottle is stored with a tight-fitting cap, the headspace is flushed with an inert gas (like argon) before sealing, and the cap is sealed with Parafilm to prevent air ingress.[11][13]

Issue 3: Inconsistent results in biological or sensitive chemical assays.

  • Question: I am using a this compound derivative in a sensitive assay, and my results are not reproducible. Could oxidation be the cause?

  • Answer: Yes, thiol oxidation can lead to significant variability. The oxidized forms (disulfides, sulfonic acids) will have different chemical and physical properties, and will likely exhibit different (or no) activity in your assay, leading to inconsistent results.

    Solutions:

    • Use Chelating Agents: If your buffer or media contains trace metal ions, add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) to sequester metals that catalyze oxidation.[6]

    • Control pH: Keep the pH of your solutions neutral or acidic if the experimental conditions allow, as thiol oxidation is often faster at alkaline pH.

    • Prepare Fresh Solutions: Prepare solutions of your thiol-containing compound immediately before use from a pure, properly stored stock. Do not store dilute aqueous solutions for extended periods.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Molecular Formula C₅H₁₀S[2]
Molecular Weight 102.20 g/mol [14][15]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 129-131 °C (at 745 mmHg)[4]
Density 0.955 g/mL (at 25 °C)[4]
Storage Condition Air Sensitive, Ambient temperatures[1]
Solubility Slightly soluble in water; soluble in alcohol and oils[1][4]
Table 2: Common Antioxidants for Thiol Stabilization
AntioxidantAbbreviationKey Features
Dithiothreitol DTTA strong reducing agent, effective at maintaining thiols in a reduced state. Can interfere with some downstream coupling chemistries.[6]
Tris(2-carboxyethyl)phosphine TCEPA highly effective, odorless, and stable reducing agent. Works over a wider pH range than DTT and does not react with maleimides.[6]
Ethylenediaminetetraacetic acid EDTAA chelating agent that sequesters divalent metal ions (e.g., Cu²⁺, Fe³⁺) which catalyze thiol oxidation.[5][6]

Experimental Protocols

Protocol 1: Handling this compound under an Inert Atmosphere (Schlenk Line)

This protocol describes the safe transfer of liquid this compound using a syringe under a positive pressure of inert gas.

Materials:

  • Schlenk line with a dual vacuum/inert gas manifold

  • Oven-dried Schlenk flask with a rubber septum

  • Oven-dried syringe and needle

  • This compound reagent bottle with a septum-sealed cap

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare Glassware: Oven-dry all glassware (Schlenk flask, syringe, needle) at >120 °C for at least 4 hours and allow to cool in a desiccator.[10]

  • Inert the Flask: Attach the cool Schlenk flask to the Schlenk line. Perform at least three "evacuate-refill" cycles: evacuate the flask under vacuum for 5-10 minutes, then backfill with inert gas.[10][12] Leave the flask under a positive pressure of inert gas.

  • Prepare for Transfer: Puncture the septum on the reaction flask with a needle connected to an inert gas-filled balloon or the Schlenk line to act as a gas outlet (bubbler).

  • Withdraw Reagent: Flush the dry syringe with inert gas. Puncture the septum on the this compound bottle with the syringe needle. Insert a second needle connected to the inert gas line into the bottle's headspace to maintain positive pressure. Withdraw the desired volume of liquid.

  • Inject Reagent: Quickly transfer the syringe to the reaction flask and puncture the septum. Inject the this compound into the flask.

  • Cleanup: Immediately rinse the syringe and needle with a suitable organic solvent followed by a dilute bleach solution to neutralize the thiol's odor and reactivity.[16]

Protocol 2: Quantification of Thiol Oxidation using Ellman's Assay

This spectrophotometric assay quantifies the amount of free (reduced) thiol in a sample. A decrease in free thiol concentration over time indicates oxidation.

Materials:

  • UV-Vis Spectrophotometer

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

  • Reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0, containing 1 mM EDTA)

  • Sample containing this compound or its derivative

Procedure:

  • Prepare DTNB Stock: Prepare a 10 mM stock solution of DTNB in the reaction buffer.

  • Prepare Sample: Dilute the thiol-containing sample to an appropriate concentration (typically in the low micromolar range) in the reaction buffer.

  • Run Assay:

    • In a cuvette, mix 950 µL of reaction buffer with 50 µL of the DTNB stock solution.

    • Measure the absorbance at 412 nm. This is your blank.

    • Add 50 µL of your diluted thiol sample to the cuvette, mix quickly, and start monitoring the absorbance at 412 nm.

    • The reaction produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs at 412 nm.[17]

  • Calculate Concentration: Use the Beer-Lambert law (A = εcl) to determine the concentration of the TNB product, which is stoichiometric to the concentration of free thiol. The molar extinction coefficient (ε) for TNB at 412 nm is 14,150 M⁻¹cm⁻¹.[17] By comparing the initial concentration to the concentration after a period of experimental stress, the degree of oxidation can be quantified.

Visualizations

OxidationPathway CPT This compound (R-SH) Disulfide Dicyclopentyl Disulfide (R-S-S-R) CPT->Disulfide Mild Oxidation (e.g., O2, air) SulfonicAcid Further Oxidation Products (e.g., Sulfonic Acid, R-SO3H) Disulfide->SulfonicAcid Strong Oxidation

Caption: Oxidation pathway of this compound.

TroubleshootingFlowchart start Low Yield or Unexpected Byproducts? check_oxidation Suspect Oxidation (e.g., disulfide formation)? start->check_oxidation implement_inert Use Inert Atmosphere (Glovebox / Schlenk Line) check_oxidation->implement_inert Yes other_issue Investigate Other Reaction Issues check_oxidation->other_issue No degas_solvents Use Degassed Solvents implement_inert->degas_solvents check_metals Metal Contamination Possible? degas_solvents->check_metals add_chelator Add Chelating Agent (EDTA) check_metals->add_chelator Yes success Problem Resolved check_metals->success No add_chelator->success

Caption: Troubleshooting flowchart for oxidation issues.

InertAtmosphereWorkflow cluster_prep Preparation cluster_setup System Setup cluster_transfer Reagent Transfer oven_dry 1. Oven-Dry Glassware (Flask, Syringe) cool_desiccator 2. Cool in Desiccator oven_dry->cool_desiccator attach_schlenk 3. Attach Flask to Schlenk Line cool_desiccator->attach_schlenk evac_refill 4. Perform 3x Evacuate-Refill Cycles attach_schlenk->evac_refill flush_syringe 5. Flush Syringe with Inert Gas evac_refill->flush_syringe withdraw_reagent 6. Withdraw Reagent flush_syringe->withdraw_reagent inject_reagent 7. Inject into Reaction Flask withdraw_reagent->inject_reagent

Caption: Workflow for air-sensitive reagent transfer.

References

Best practices for handling and disposal of Cyclopentanethiol waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the safe handling and disposal of Cyclopentanethiol waste, designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[1][2][3] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4] A significant characteristic is its powerful and unpleasant stench.[3][4]

Q2: What personal protective equipment (PPE) is required when handling this compound waste?

A2: To ensure safety, always wear protective gloves, protective clothing, eye protection (goggles), and face protection.[1][3][4] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[4][5] A respirator with an appropriate filter (e.g., type ABEK) may be necessary if exposure limits are at risk of being exceeded.[1]

Q3: How should I store this compound waste before disposal?

A3: this compound waste should be stored in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[2][3][4] The storage area should be designated for flammable liquids.[3][4] Ensure the container is bonded and grounded to prevent static discharge.[2][4]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents and strong acids, as these are incompatible with this compound.[4]

Q5: What is the immediate procedure for a small this compound spill?

A5: For a minor spill, first ensure the area is well-ventilated and eliminate all ignition sources.[4][6] Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[4][7] Do not use combustible materials like paper towels to absorb the initial spill.[7] Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal as hazardous waste.[3][4]

Q6: How can the strong odor of this compound be neutralized on glassware and equipment?

A6: The stench of this compound on glassware and equipment can be neutralized by soaking them in a bleach solution (sodium hypochlorite).[5][8] A 1:1 mixture of commercial bleach and water is often effective.[5] This should be done in a fume hood.[5]

Q7: How do I dispose of liquid this compound waste?

A7: Unused or waste this compound must be disposed of as hazardous chemical waste.[3][4] For small quantities, chemical neutralization via oxidation with a bleach solution can be performed by trained personnel to convert the thiol to a less odorous and volatile substance before disposal as hazardous waste.[8] Always consult and adhere to local, regional, and national hazardous waste regulations for proper disposal.[4]

Safety and Properties Data

PropertyValueSource
Physical State Liquid[4]
Appearance Colorless to light yellow[4][9]
Odor Strong, unpleasant stench[3][4]
Flash Point 25 °C (77 °F) - closed cup[1][3]
Boiling Point 129 - 131 °C (264.2 - 267.8 °F)[3][10]
Density 0.955 - 0.956 g/mL at 25 °C[4][10]
Solubility Slightly soluble in water; soluble in alcohol and oils.[9][10][11]
Incompatible Materials Strong oxidizing agents, strong acids[4]
Hazard Classifications Flammable Liquid[1]

Experimental Protocol: Neutralization and Disposal of Small-Scale this compound Waste

This protocol details the chemical neutralization of small quantities of liquid this compound waste using sodium hypochlorite (B82951) (bleach). This procedure should only be performed by trained personnel in a certified chemical fume hood.

Materials:

  • This compound waste

  • Commercial bleach (sodium hypochlorite, ~5.25%)

  • Stir plate and stir bar

  • Large beaker or flask (at least 5 times the volume of the bleach solution)

  • Dropper or pipette

  • Appropriate PPE (lab coat, gloves, chemical splash goggles, face shield)

  • Hazardous waste container, properly labeled

Procedure:

  • Preparation: In a chemical fume hood, place a large beaker containing a stir bar on a stir plate.

  • Bleach Solution: Pour a measured amount of commercial bleach into the beaker. Begin stirring the solution at a moderate speed. A 5.25% solution of sodium hypochlorite will quench approximately 7mL of a stench chemical.[12]

  • Neutralization: Carefully and slowly add the this compound waste dropwise to the stirring bleach solution using a dropper or pipette. The reaction can be exothermic, so slow addition is crucial to control the temperature.

  • Reaction Monitoring: Continue stirring the solution. The disappearance of the strong thiol odor is an indicator that the neutralization is complete. Allow the mixture to stir for at least 2 hours to ensure the reaction has gone to completion.

  • Waste Collection: Once the reaction is complete and the solution has cooled to room temperature, the neutralized mixture is still considered hazardous waste.

  • Disposal: Carefully transfer the resulting solution to a properly labeled hazardous waste container.

  • Decontamination: All glassware and equipment that came into contact with this compound should be rinsed with bleach solution and then washed according to standard laboratory procedures.[5] Dispose of any contaminated disposable materials, such as gloves and pipette tips, in a sealed plastic bag and then into the solid hazardous waste stream.[12][13]

Waste Management Workflow

WasteManagementWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_treatment Pre-Disposal Treatment (Optional) cluster_disposal Final Disposal generation This compound Waste (Liquid & Contaminated Solids) liquid_waste Liquid Waste (Sealed, Labeled Container) generation->liquid_waste Collect Liquid solid_waste Solid Waste (Sealed Bag/Container) generation->solid_waste Collect Solids neutralization Neutralization (e.g., with Bleach) liquid_waste->neutralization For Small Quantities hazardous_waste Approved Hazardous Waste Facility liquid_waste->hazardous_waste Dispose solid_waste->hazardous_waste Dispose neutralization->liquid_waste Contain Treated Liquid

Caption: Logical workflow for the safe disposal of this compound waste.

References

Technical Support Center: Refining the Synthesis of Cyclopentanethiol for Higher Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of high-purity cyclopentanethiol. The following information is designed to help you optimize your experimental protocols, increase yields, and achieve higher purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most frequently employed methods for synthesizing this compound include:

  • Nucleophilic Substitution of Cyclopentyl Halides: Typically, cyclopentyl bromide is reacted with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH).

  • Reduction of Cyclopentanone (B42830) Derivatives: This can be a multi-step process involving, for example, the conversion of cyclopentanone to a derivative that is subsequently converted to the thiol.

  • Conversion of Cyclopentanol (B49286): Methods like the Mitsunobu reaction can be used to convert cyclopentanol directly to this compound.

Q2: My yield of this compound is consistently low. What are the likely causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion.

  • Side reactions: Competing reactions can consume starting materials or the desired product. A common side reaction is the formation of dicyclopentyl sulfide (B99878).

  • Product loss during workup: this compound is volatile, and significant amounts can be lost during solvent removal or extraction if not performed carefully.

  • Purity of starting materials: Impurities in the starting materials can interfere with the reaction.

Q3: I am observing significant impurity peaks in my GC-MS analysis. What are the common byproducts for different synthetic routes?

A3: The impurity profile often depends on the synthetic method used:

  • From Cyclopentyl Bromide: The most common byproduct is dicyclopentyl sulfide, formed by the reaction of the product with the starting material. Unreacted cyclopentyl bromide may also be present.

  • From Cyclopentanone: Impurities can include unreacted cyclopentanone, cyclopentanol (if a reduction step is involved), and various condensation products.

  • From Cyclopentanol (Mitsunobu reaction): Common impurities include triphenylphosphine (B44618) oxide and the reduced form of the azodicarboxylate reagent, which can be challenging to remove.

Q4: How can I minimize the formation of dicyclopentyl sulfide in the reaction of cyclopentyl bromide with NaSH?

A4: To minimize the formation of dicyclopentyl sulfide, it is crucial to use an excess of the hydrosulfide reagent. This ensures that the cyclopentyl bromide preferentially reacts with the hydrosulfide anion rather than the cyclopentanethiolate anion that is formed. Maintaining a lower reaction temperature can also help to control the rate of the competing side reaction.

Q5: What is the best method for purifying crude this compound?

A5: Fractional distillation is the most effective method for purifying this compound due to its liquid nature and volatility.[1][2] Careful control of the distillation temperature and pressure is necessary to achieve good separation from impurities with close boiling points.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Formation
Potential Cause Recommended Solution(s)
Poor quality of reagents Ensure all reagents, especially the sulfur source (e.g., NaSH), are fresh and have been stored under appropriate conditions to prevent degradation.
Incorrect reaction temperature Optimize the reaction temperature. For the reaction of cyclopentyl bromide with NaSH, a moderately elevated temperature may be required, but excessive heat can promote side reactions. For the Mitsunobu reaction, the initial addition of reagents is typically done at 0°C.
Inefficient stirring Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially in heterogeneous reactions (e.g., with solid NaSH).
Presence of moisture For moisture-sensitive reactions like the Mitsunobu reaction, ensure all glassware is thoroughly dried and use anhydrous solvents.
Issue 2: High Levels of Dicyclopentyl Sulfide Impurity
Potential Cause Recommended Solution(s)
Incorrect stoichiometry Use a molar excess of the sulfur nucleophile (e.g., 1.5 to 2 equivalents of NaSH relative to cyclopentyl bromide).
Reaction temperature is too high Lower the reaction temperature to favor the desired SN2 reaction over the subsequent reaction that forms the sulfide.
Prolonged reaction time Monitor the reaction progress by GC-MS and stop the reaction once the starting material is consumed to prevent further conversion to the sulfide.
Issue 3: Difficulty in Removing Byproducts from Mitsunobu Reaction
Potential Cause Recommended Solution(s)
Incomplete precipitation of triphenylphosphine oxide After the reaction, cool the mixture to 0°C or below to maximize the precipitation of triphenylphosphine oxide before filtration.
Co-elution during chromatography If using column chromatography for purification, carefully select the eluent system to achieve better separation. Sometimes, multiple columns with different stationary phases may be necessary.
Water-soluble byproducts Perform thorough aqueous washes during the workup to remove water-soluble impurities.

Experimental Protocols

Synthesis of this compound from Cyclopentyl Bromide

Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydrosulfide (NaSH) in ethanol (B145695).

  • Slowly add cyclopentyl bromide to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the crude this compound with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Purify the crude product by fractional distillation.

Parameter Value
Reactants Cyclopentyl Bromide, Sodium Hydrosulfide (NaSH)
Solvent Ethanol
Typical Molar Ratio 1 : 1.5 (Cyclopentyl Bromide : NaSH)
Reaction Temperature Reflux
Typical Yield 60-70%
Reported Purity >98% after distillation

Visualization of Workflows

Troubleshooting Workflow for Low Yield in this compound Synthesis

Troubleshooting_Workflow start Low Yield of this compound check_reagents Check Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Temp, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Analyze Workup Procedure workup_ok Workup Efficient? check_workup->workup_ok side_reactions Investigate Side Reactions (GC-MS) mitigate_side_reactions Adjust Conditions to Minimize Byproducts side_reactions->mitigate_side_reactions reagents_ok->check_conditions Yes optimize_reagents Use Fresh Reagents / Adjust Stoichiometry reagents_ok->optimize_reagents No conditions_ok->check_workup Yes optimize_conditions Optimize Temperature and Reaction Time conditions_ok->optimize_conditions No workup_ok->side_reactions Yes optimize_workup Modify Extraction / Distillation workup_ok->optimize_workup No

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

General Synthetic Pathway from Cyclopentanol to this compound

Synthetic_Pathway cyclopentanol Cyclopentanol activation Activation of Hydroxyl Group cyclopentanol->activation activated_intermediate Activated Intermediate (e.g., Tosylate, Halide) activation->activated_intermediate substitution Nucleophilic Substitution (SN2) activated_intermediate->substitution sulfur_nucleophile Sulfur Nucleophile (e.g., NaSH, Thiolacetic Acid) sulfur_nucleophile->substitution This compound This compound substitution->this compound

Caption: A generalized reaction pathway from cyclopentanol to this compound.

References

Technical Support Center: Addressing Solubility Issues of Cyclopentanethiol in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Cyclopentanethiol in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is slightly soluble in water.[1][2][3][] The calculated water solubility is approximately 758 mg/L at 25°C, with another reported value being 0.81 g/L.[5][6] It is, however, soluble in alcohols and oils.[1][2][3]

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: The low aqueous solubility of this compound is due to its hydrophobic cyclopentyl ring. Hydrophobic molecules tend to be repelled by water, leading to poor dissolution.[7] If you are diluting a stock solution of this compound (e.g., in DMSO) into an aqueous buffer, you may observe precipitation if the final concentration exceeds its solubility limit in the aqueous phase.[8]

Q3: How can I improve the solubility of this compound in my experiments?

A3: Several strategies can be employed to enhance the aqueous solubility of this compound. These include the use of co-solvents, surfactants (micellar solubilization), cyclodextrin (B1172386) complexation, and pH adjustment. The choice of method will depend on the specific requirements of your experiment, such as final concentration needed and compatibility with downstream applications.

Q4: What is the optimal pH for dissolving this compound?

A4: The thiol group of this compound has a predicted pKa of around 10.87.[2] At pH values significantly below the pKa, the thiol is in its neutral, less water-soluble form. Increasing the pH towards and above the pKa will deprotonate the thiol to the more soluble thiolate anion. However, thiolates are more susceptible to oxidation, especially at neutral to alkaline pH.[9][10] Therefore, a balance must be struck. For applications where the thiol moiety needs to remain reactive, a pH range of 6.5-7.5 is often recommended to balance solubility and stability.[11] For simply dissolving the compound where thiol reactivity is not critical, a slightly basic pH might improve solubility, but the solution should be used immediately and protected from oxygen.

Q5: How can I quantify the concentration of dissolved this compound?

A5: Several methods can be used to quantify dissolved this compound. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a common and accurate method.[12][13] For a quicker but potentially less specific measurement of the thiol group concentration, a colorimetric assay like Ellman's test, which measures the reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), can be employed.[13][14][15][16]

Troubleshooting Guides

Issue 1: this compound precipitates when diluted from an organic stock solution into an aqueous buffer.
Possible Cause Troubleshooting Steps
Final concentration exceeds aqueous solubility limit. 1. Decrease the final concentration: Your target concentration may be too high for the chosen aqueous buffer. Try a lower final concentration. 2. Increase the proportion of co-solvent: If your experimental system allows, increase the percentage of the organic co-solvent (e.g., ethanol, DMSO) in the final aqueous solution.[8] 3. Use a solubilizing agent: Employ surfactants or cyclodextrins to increase the apparent solubility of this compound.
Rapid addition of aqueous buffer to the organic stock. 1. Slow, dropwise addition: Add the aqueous buffer to the this compound stock solution slowly while vortexing or stirring to allow for gradual mixing and prevent localized high concentrations that can lead to precipitation. 2. Reverse the addition: In some cases, adding the organic stock to the aqueous buffer while stirring can be more effective.
Buffer incompatibility. 1. Check buffer components: Ensure that no components in your buffer are reacting with or reducing the solubility of this compound. 2. Test different buffer systems: Try alternative buffer systems to see if solubility improves.
Issue 2: Inconsistent results in biological assays.
Possible Cause Troubleshooting Steps
Incomplete dissolution of this compound. 1. Visually inspect for precipitates: Before use, carefully inspect your solution for any visible particles. If present, the actual concentration of the dissolved compound is lower than intended. 2. Filter the solution: Filter your final solution through a 0.22 µm syringe filter to remove any undissolved compound. Note that this will result in a lower, but soluble, concentration. 3. Quantify the soluble fraction: Use a method like HPLC to determine the actual concentration of this compound in your final filtered solution.
Degradation of this compound. 1. Prepare fresh solutions: this compound is air-sensitive and can oxidize in solution.[2][3][] Prepare solutions fresh before each experiment. 2. Degas buffers: To minimize oxidation, use degassed buffers, especially at neutral or alkaline pH. 3. Store under inert gas: If storing a stock solution, do so under an inert gas like nitrogen or argon.[3]

Data Presentation

Due to a lack of specific published experimental data on the solubility of this compound in various solubilizing systems, the following tables provide suggested starting concentrations for different methods. Researchers should perform their own experiments to determine the optimal conditions for their specific needs.

Table 1: Aqueous Solubility of this compound

Parameter Value Reference
Calculated Water Solubility (25°C)758 mg/L[6]
Reported Water Solubility0.81 g/L[5]

Table 2: Suggested Starting Concentrations for Co-Solvents

Co-Solvent Suggested Starting Concentration (% v/v) Notes
Ethanol5 - 20%Generally well-tolerated in many biological systems.
Dimethyl Sulfoxide (DMSO)0.1 - 5%A powerful solvent, but can have effects on cell-based assays at higher concentrations.[8]
Polyethylene Glycol 400 (PEG 400)5 - 25%A less volatile and often less toxic alternative to other organic solvents.

Table 3: Suggested Starting Concentrations for Surfactants

Surfactant Type Suggested Starting Concentration Notes
Tween® 20Non-ionic0.01 - 0.1% (w/v)Widely used in biological assays; has a low critical micelle concentration (CMC) of around 0.05-0.07 mM.[17][18]
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 1% (w/v)A strong solubilizing agent, but can denature proteins.[19][20]

Table 4: Suggested Starting Ratios for Cyclodextrin Complexation

Cyclodextrin Type Suggested Molar Ratio (this compound:Cyclodextrin) Notes
β-Cyclodextrin (β-CD)Natural1:1 to 1:2Has a cavity size suitable for encapsulating small hydrophobic molecules.[2][][8]
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Modified1:1 to 1:2Offers improved aqueous solubility and reduced toxicity compared to β-CD.[3]

Experimental Protocols

Protocol 1: Solubilization using Co-solvents

Objective: To prepare a stock solution of this compound in an aqueous buffer using a co-solvent.

Materials:

  • This compound

  • Co-solvent (e.g., Ethanol, DMSO)

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution of this compound in the chosen co-solvent (e.g., 100 mM in 100% ethanol).

  • In a separate tube, add the desired volume of aqueous buffer.

  • While vortexing the aqueous buffer, slowly add the this compound stock solution dropwise to achieve the desired final concentration and co-solvent percentage.

  • Continue vortexing for 1-2 minutes to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation.

  • For critical applications, it is recommended to filter the solution through a 0.22 µm syringe filter and quantify the final concentration.

Protocol 2: Micellar Solubilization using Surfactants

Objective: To prepare a solution of this compound in an aqueous buffer using a surfactant.

Materials:

  • This compound

  • Surfactant (e.g., Tween® 20)

  • Aqueous buffer

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution of the surfactant in the aqueous buffer at a concentration well above its Critical Micelle Concentration (CMC). For Tween® 20, a 1% (w/v) stock solution is common.

  • Add the desired volume of the surfactant solution to a microcentrifuge tube.

  • Add neat this compound or a concentrated stock in a minimal amount of a volatile organic solvent (e.g., ethanol) to the surfactant solution.

  • Vortex vigorously for 5-10 minutes to facilitate the incorporation of this compound into the micelles.

  • If dissolution is slow, sonicate the solution in a water bath for 10-15 minutes.[21]

  • Allow the solution to equilibrate at room temperature for at least 30 minutes.

  • Visually inspect for any undissolved material.

Protocol 3: Cyclodextrin Complexation

Objective: To prepare a solution of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • Cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin)

  • Deionized water or aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare a solution of the cyclodextrin in the desired aqueous medium.

  • Add this compound to the cyclodextrin solution at the desired molar ratio (e.g., 1:1).

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.

  • After the stirring period, filter the solution through a 0.22 µm syringe filter to remove any uncomplexed, undissolved this compound.

  • The filtrate contains the water-soluble this compound-cyclodextrin inclusion complex.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Method cluster_process Process cluster_analysis Analysis & Use start Start with This compound stock Prepare High-Conc. Stock in Organic Solvent start->stock co_solvent Co-Solvent Method stock->co_solvent surfactant Surfactant Method stock->surfactant cyclodextrin Cyclodextrin Method stock->cyclodextrin mix Mix with Aqueous Medium co_solvent->mix surfactant->mix cyclodextrin->mix equilibrate Equilibrate/ Incubate mix->equilibrate filter Filter equilibrate->filter quantify Quantify filter->quantify end Use in Experiment quantify->end

Caption: Experimental workflow for solubilizing this compound.

troubleshooting_logic start This compound Precipitates q1 Is final concentration > 0.8 g/L? start->q1 a1_yes Reduce final concentration or use solubilizer q1->a1_yes Yes a1_no Check mixing method q1->a1_no No end Soluble Solution a1_yes->end q2 Was stock added too quickly? a1_no->q2 a2_yes Add stock dropwise with vigorous mixing q2->a2_yes Yes a2_no Investigate buffer compatibility q2->a2_no No a2_yes->end q3 Are there reactive components in buffer? a2_no->q3 a3_yes Change buffer system q3->a3_yes Yes a3_no Consider compound degradation q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Optimizing Cyclopentanethiol Concentration for Surface Coating

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cyclopentanethiol for surface coating applications. Our aim is to help you overcome common challenges and achieve optimal, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound solutions for forming a self-assembled monolayer (SAM)?

A1: For most alkanethiol-based self-assembled monolayers on gold substrates, a standard starting concentration is 1 mM in a high-purity solvent such as ethanol (B145695).[1][2] However, to find the optimal concentration for your specific application, it is advisable to test a range of concentrations, for example, 0.1 mM, 1 mM, and 10 mM.[1]

Q2: How long should I incubate my substrate in the this compound solution?

A2: While the initial formation of a thiol-based SAM can be rapid, achieving a well-ordered and densely packed monolayer takes time. Typical incubation times range from 12 to 48 hours at room temperature.[1][3] Longer incubation times can often lead to more organized and stable monolayers.[3]

Q3: What is the best solvent to use for dissolving this compound?

A3: High-purity ethanol is the most commonly used and recommended solvent for preparing this compound solutions for SAM formation.[1][2] Other high-purity solvents like isopropanol (B130326) or methanol (B129727) can also be considered.[1] The choice of solvent can influence the formation of the monolayer.

Q4: How critical is the purity of this compound and the solvent?

A4: The purity of both the this compound and the solvent is crucial for forming a high-quality, well-ordered SAM. Contaminants can introduce defects into the monolayer, leading to a disordered structure and inconsistent surface properties.[4] It is recommended to use high-purity reagents and solvents.

Q5: How can I verify the formation and quality of the this compound monolayer?

A5: Several surface analysis techniques can be used to confirm the presence and quality of the monolayer. These include X-ray Photoelectron Spectroscopy (XPS) to verify the chemical composition, contact angle measurements to assess surface energy and hydrophobicity, and Atomic Force Microscopy (AFM) or Scanning Tunneling Microscopy (STM) to visualize the surface morphology and packing of the monolayer.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the formation of this compound self-assembled monolayers.

Problem Potential Cause Suggested Solution
Incomplete or Patchy Monolayer - Insufficient Incubation Time: The self-assembly process was not allowed to proceed to completion. - Low this compound Concentration: The concentration of the thiol solution was too low for complete surface coverage. - Contaminated Substrate: The substrate surface was not sufficiently clean, preventing uniform monolayer formation.[4]- Increase the incubation time to 24-48 hours.[3] - Prepare a fresh solution with a higher this compound concentration (e.g., 5 mM or 10 mM). - Implement a more rigorous substrate cleaning protocol.[1]
Disordered or Poorly Packed Monolayer - Suboptimal this compound Concentration: The concentration used may not be ideal for promoting a well-ordered structure. - Temperature Fluctuations: Inconsistent temperatures during incubation can disrupt the ordering process.[1] - Contaminants in Solution: Impurities in the this compound or solvent can interfere with the self-assembly process.- Test a range of concentrations (0.1 mM, 1 mM, 10 mM) to find the optimal condition.[1] - Maintain a constant and controlled temperature during the incubation period. - Use fresh, high-purity this compound and solvent.
Poor Reproducibility of Results - Inconsistent Substrate Preparation: Variations in the cleaning procedure can lead to different surface properties. - Aging of this compound Solution: The thiol in the solution can oxidize over time, reducing its effectiveness. - Environmental Factors: Changes in humidity or airborne contaminants can affect SAM formation.[4]- Standardize the substrate cleaning protocol. - Always use a freshly prepared this compound solution for each experiment. - Control the experimental environment as much as possible.
Visible Surface Defects (e.g., Pits, Aggregates) - Substrate Roughness: A rough substrate surface can lead to the formation of defects in the monolayer. - Thiol Oxidation: Oxidized this compound (disulfides) may adsorb onto the surface, forming aggregates.- Use substrates with a smooth surface finish. - Ensure the this compound is fresh and has not been exposed to air for extended periods.

Experimental Protocols

Protocol 1: Standard Preparation of a this compound Self-Assembled Monolayer on a Gold Substrate

1. Substrate Preparation (Cleaning):

  • Immerse the gold-coated substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
  • Thoroughly rinse the substrate with deionized water.
  • Rinse with high-purity ethanol.
  • Dry the substrate under a stream of dry nitrogen gas.
  • Use the cleaned substrate immediately to prevent re-contamination.[4]

2. Preparation of this compound Solution:

  • In a clean glass container, dissolve the required amount of this compound in high-purity ethanol to achieve the desired concentration (e.g., 1 mM).
  • Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.

3. Self-Assembled Monolayer Formation:

  • Place the clean, dry gold substrate in the freshly prepared this compound solution.
  • To minimize oxygen exposure, it is recommended to use a container with minimal headspace and to backfill the container with an inert gas such as nitrogen.[3]
  • Seal the container and allow the self-assembly to proceed for 24-48 hours at a constant room temperature.[3]

4. Rinsing and Drying:

  • After the incubation period, carefully remove the substrate from the thiol solution.
  • Rinse the substrate thoroughly with fresh, high-purity ethanol to remove any non-chemisorbed molecules.
  • Dry the coated substrate under a gentle stream of dry nitrogen gas.
  • The this compound-coated substrate is now ready for analysis or further use.

Data Presentation

Table 1: Expected Outcomes of Varying this compound Concentration

ConcentrationExpected Surface CoverageExpected Monolayer OrderPotential Issues
0.1 mM May be incomplete or patchyLikely to be less orderedIncomplete monolayer formation
1 mM Generally good to completeTypically forms a well-ordered monolayer-
10 mM CompleteMay have slightly less order due to faster initial adsorptionPotential for multilayer formation or increased defects

Note: The optimal concentration may vary depending on the specific substrate, solvent, and experimental conditions. The information in this table is based on general principles of SAM formation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sam SAM Formation cluster_post Post-Processing cluster_analysis Analysis A Substrate Cleaning C Substrate Immersion A->C B Solution Preparation B->C D Incubation (24-48h) C->D E Rinsing D->E F Drying E->F G Surface Characterization F->G

Caption: Experimental workflow for this compound SAM formation.

troubleshooting_logic Start Problem with SAM Formation Q1 Is the monolayer patchy or incomplete? Start->Q1 A1_1 Increase incubation time Q1->A1_1 Yes A1_2 Increase thiol concentration Q1->A1_2 Yes A1_3 Improve substrate cleaning Q1->A1_3 Yes Q2 Is the monolayer disordered? Q1->Q2 No A2_1 Optimize thiol concentration Q2->A2_1 Yes A2_2 Control incubation temperature Q2->A2_2 Yes A2_3 Use high-purity reagents Q2->A2_3 Yes Q3 Are results not reproducible? Q2->Q3 No A3_1 Standardize protocols Q3->A3_1 Yes A3_2 Use fresh solutions Q3->A3_2 Yes

Caption: Troubleshooting logic for common SAM formation issues.

References

Validation & Comparative

Comparative Analysis of Cyclopentanethiol Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the NMR spectral analysis of cyclopentanethiol, with comparisons to cyclopentanol (B49286) and cyclohexanethiol (B74751).

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. To facilitate a deeper understanding of the influence of the thiol group on the chemical environment of the cyclopentane (B165970) ring, comparative data for cyclopentanol and cyclohexanethiol are also presented. The information herein is intended to aid in the structural elucidation and purity assessment of this compound and related compounds.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound and its comparative counterparts are summarized below. These data were obtained from various spectral databases and literature sources.

Table 1: ¹H NMR Spectral Data

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-1 (CH-SH)~3.2Multiplet-
H-2, H-5 (CH₂)~2.0Multiplet-
H-3, H-4 (CH₂)~1.5-1.8Multiplet-
SH~1.3Triplet~7-8
Cyclopentanol H-1 (CH-OH)~4.3Multiplet-
H-2, H-5 (CH₂)~1.7-1.9Multiplet-
H-3, H-4 (CH₂)~1.5-1.7Multiplet-
OHVariableBroad Singlet-
Cyclohexanethiol H-1 (CH-SH)~2.8Multiplet-
H-2, H-6 (CH₂, axial)~2.0Multiplet-
H-2, H-6 (CH₂, equatorial)~1.7Multiplet-
H-3, H-5, H-4 (CH₂)~1.2-1.6Multiplet-
SH~1.3Doublet~6

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C-1 (CH-SH)~49.0
C-2, C-5 (CH₂)~35.0
C-3, C-4 (CH₂)~26.0
Cyclopentanol C-1 (CH-OH)~73.0
C-2, C-5 (CH₂)~35.0
C-3, C-4 (CH₂)~24.0
Cyclohexanethiol C-1 (CH-SH)~50.0
C-2, C-6 (CH₂)~34.0
C-3, C-5 (CH₂)~26.0
C-4 (CH₂)~25.0

Experimental Protocol

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for liquid samples such as this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the analyte (for ¹H NMR) or 20-50 mg (for ¹³C NMR) in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, line widths of <0.5 Hz for non-exchangeable protons are desirable.

3. ¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 10-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):

  • Pulse Sequence: Proton-decoupled single-pulse sequence.

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Temperature: 298 K.

5. Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Reference the spectrum. For CDCl₃, the residual CHCl₃ peak is set to 7.26 ppm for ¹H NMR and the CDCl₃ peak is set to 77.16 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum.

Structural and Spectral Correlations

The following diagram illustrates the relationship between the structure of this compound and its characteristic NMR signals.

Cyclopentanethiol_NMR This compound Structure and NMR Correlation cluster_structure This compound Structure cluster_1H_NMR ¹H NMR Signals cluster_13C_NMR ¹³C NMR Signals structure H1 H-1 (~3.2 ppm) structure->H1 CH-SH H25 H-2, H-5 (~2.0 ppm) structure->H25 alpha-CH₂ H34 H-3, H-4 (~1.5-1.8 ppm) structure->H34 beta-CH₂ SH SH (~1.3 ppm) structure->SH Thiol H C1 C-1 (~49.0 ppm) structure->C1 C-SH C25 C-2, C-5 (~35.0 ppm) structure->C25 alpha-C C34 C-3, C-4 (~26.0 ppm) structure->C34 beta-C

Caption: Correlation of this compound's structure with its ¹H and ¹³C NMR signals.

Discussion of Spectral Features

The ¹H NMR spectrum of this compound shows a characteristic downfield multiplet around 3.2 ppm for the proton attached to the carbon bearing the thiol group (H-1). This is due to the deshielding effect of the electronegative sulfur atom. The protons on the adjacent carbons (H-2, H-5) appear as a multiplet around 2.0 ppm, while the more distant methylene (B1212753) protons (H-3, H-4) are found further upfield in a complex multiplet between 1.5 and 1.8 ppm. The thiol proton itself gives rise to a triplet at approximately 1.3 ppm, with the splitting caused by coupling to the adjacent methine proton.

In the ¹³C NMR spectrum, the carbon directly attached to the sulfur atom (C-1) is the most downfield, appearing at approximately 49.0 ppm. The α-carbons (C-2, C-5) and β-carbons (C-3, C-4) are found at around 35.0 ppm and 26.0 ppm, respectively.

Comparison with Alternatives

  • Cyclopentanol vs. This compound: The most significant difference is the chemical shift of the proton and carbon directly attached to the heteroatom. In cyclopentanol, the H-1 proton is significantly more downfield (~4.3 ppm) compared to this compound (~3.2 ppm) due to the higher electronegativity of oxygen compared to sulfur. Similarly, the C-1 carbon in cyclopentanol (~73.0 ppm) is much more deshielded than in this compound (~49.0 ppm). The hydroxyl proton of cyclopentanol typically appears as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent, whereas the thiol proton of this compound gives a more defined triplet.

  • Cyclohexanethiol vs. This compound: The chemical shifts for the H-1 and C-1 in cyclohexanethiol are quite similar to those in this compound, indicating a comparable electronic effect of the thiol group on a six-membered ring. The broader range of chemical shifts for the ring protons in cyclohexanethiol is due to the distinct axial and equatorial positions in the chair conformation, which interconvert rapidly at room temperature.

This comparative analysis demonstrates the utility of ¹H and ¹³C NMR spectroscopy in distinguishing between similar cyclic alkanes functionalized with different heteroatoms and in understanding the electronic effects of these functional groups on the chemical environment of the ring.

A Comparative Guide to the Mass Spectrum of Cyclopentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of cyclopentanethiol. To facilitate a comprehensive understanding of its fragmentation patterns, a direct comparison is made with the mass spectrum of cyclopentanol (B49286). This analysis is supported by quantitative data, detailed experimental protocols, and a visual representation of the fragmentation pathway.

Data Presentation: Mass Spectra Comparison

The following table summarizes the key peaks in the mass spectra of this compound and cyclopentanol, highlighting the mass-to-charge ratio (m/z) and the relative intensity of each fragment ion.

m/zThis compound Relative Intensity (%)Cyclopentanol Relative Intensity (%)Putative Fragment Identity (this compound)Putative Fragment Identity (Cyclopentanol)
10245-[C5H10S]+• (Molecular Ion)-
86-7-[C5H10O]+• (Molecular Ion)
69100 (Base Peak)10[C5H9]+[C5H9]+
682099.99 (Base Peak)[C5H8]+•[C4H8O]+•
67955[C5H7]+[C5H7]+
4730-[CH2SH]+-
451015[CHS]+[C2H5O]+
42552[C3H6]+•[C3H6]+•
41802[C3H5]+[C3H5]+
393518[C3H3]+[C3H3]+
291522[C2H5]+[C2H5]+
272520[C2H3]+[C2H3]+

Interpreting the Mass Spectrum of this compound

The mass spectrum of this compound reveals a moderately stable molecular ion at m/z 102. The fragmentation pattern is characterized by the loss of the thiol group and rearrangements within the cyclopentyl ring.

The base peak at m/z 69 corresponds to the loss of the SH radical (•SH), forming a stable cyclopentyl cation ([C5H9]+). This is a common fragmentation pathway for thiols.

A significant peak is observed at m/z 67 , which arises from the loss of a hydrogen molecule (H2) from the [C5H9]+ fragment, leading to the formation of a cyclopentenyl cation ([C5H7]+).

The peak at m/z 47 is characteristic of thiols and corresponds to the [CH2SH]+ fragment, formed through alpha-cleavage.

Ring fragmentation of the cyclopentyl moiety leads to the formation of smaller fragments. The peak at m/z 42 can be attributed to the loss of ethylene (B1197577) from a ring-opened intermediate. The prominent peak at m/z 41 corresponds to the stable allyl cation ([C3H5]+).

Comparison with Cyclopentanol

The mass spectrum of cyclopentanol provides a valuable comparison. The molecular ion of cyclopentanol at m/z 86 is less abundant than that of this compound, indicating lower stability.

The base peak for cyclopentanol is at m/z 68 , which is formed by the loss of a water molecule (H2O), a characteristic fragmentation for alcohols. In contrast, the analogous loss of H2S from this compound to form a fragment at m/z 68 is a minor process.

While both spectra show a peak at m/z 69, its significance is vastly different. In this compound, it is the base peak resulting from the loss of the thiol radical. In cyclopentanol, it is a minor peak.

Fragmentation Pathway of this compound

The following diagram illustrates the proposed fragmentation pathway for this compound under electron ionization.

G mol C5H10S+• (m/z 102) (Molecular Ion) frag69 C5H9+ (m/z 69) (Base Peak) mol->frag69 - •SH frag47 CH2SH+ (m/z 47) mol->frag47 α-cleavage frag67 C5H7+ (m/z 67) frag69->frag67 - H2 frag41 C3H5+ (m/z 41) frag69->frag41 - C2H4

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

Mass Spectrometry: The analysis is performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.

  • Ionization Method: Electron Ionization (EI).[1][2]

  • Electron Energy: 70 eV.[2][3]

  • Ion Source Temperature: 200-250 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Acquisition Mode: Full scan from m/z 20 to 150.

The use of 70 eV for electron ionization is a standard practice that provides reproducible fragmentation patterns, making the resulting mass spectra suitable for library matching and structural elucidation.[2][3] While this "hard" ionization technique can lead to the absence of a molecular ion peak for some molecules, it is often observed for cyclic compounds like this compound.[3]

References

FT-IR Spectroscopy for Cyclopentanethiol Functional Group Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Fourier-Transform Infrared (FT-IR) spectroscopy of cyclopentanethiol with relevant alternative compounds, supported by experimental data. It is designed to assist researchers in identifying and characterizing the functional groups of this compound with high fidelity.

Comparison of FT-IR Spectral Data

The following table summarizes the key FT-IR absorption bands for this compound and two comparative molecules: cyclopentanol (B49286) and 1-pentanethiol. This data facilitates the clear identification of the thiol functional group.

Functional Group Vibrational Mode This compound (cm⁻¹) Cyclopentanol (cm⁻¹)[1][2][3][4][5] 1-Pentanethiol (cm⁻¹)[6][7][8][9]
S-H (Thiol) Stretching~2558 (weak)[10]-~2575 (weak)
O-H (Alcohol) Stretching (H-bonded)-~3350 (strong, broad)-
C-H (Cycloalkane) Stretching~2950, ~2870 (strong)~2955, ~2870 (strong)-
C-H (Alkane) Stretching--~2960, ~2925, ~2870 (strong)
CH₂ Scissoring~1450~1460~1465
C-S Stretching600-800-600-800
C-O Stretching-~1060 (strong)-

Functional Group Analysis of this compound

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its specific functional groups. The most definitive of these is the weak absorption band observed around 2558 cm⁻¹, which is indicative of the S-H stretching vibration. This peak is characteristically weak and may sometimes be overlooked, but its presence is a strong confirmation of the thiol group.

In contrast, the spectrum of cyclopentanol exhibits a very strong and broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols. The absence of this band in the this compound spectrum confidently rules out significant alcohol impurities.

Both this compound and cyclopentanol show strong absorptions in the 2850-3000 cm⁻¹ region, which are attributed to the C-H stretching vibrations of the cyclopentane (B165970) ring.[11] Similarly, 1-pentanethiol, a linear thiol, also displays strong C-H stretching bands in this region. The "fingerprint" region, typically below 1500 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule's overall structure, including C-C stretching and various bending vibrations.

Experimental Protocol for FT-IR Analysis of Liquid Samples

The following is a generalized protocol for obtaining the FT-IR spectrum of a liquid sample such as this compound.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Sample holder for liquid cells or an Attenuated Total Reflectance (ATR) accessory

Materials:

  • This compound (or other liquid sample)

  • Infrared-transparent salt plates (e.g., NaCl, KBr) for transmission measurements

  • Pasteur pipette or syringe

  • Solvent for cleaning (e.g., isopropanol, acetone)

  • Lens tissue

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.

    • For transmission measurements, the background is taken with an empty, clean salt plate cell in the beam path.

    • For ATR measurements, the background is taken with the clean, empty ATR crystal.

  • Sample Preparation and Loading:

    • Transmission Method:

      • Place a drop of the liquid sample onto the center of one salt plate.

      • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

      • Mount the salt plate assembly in the sample holder.

    • ATR Method:

      • Place a small drop of the liquid sample directly onto the ATR crystal.

      • If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Place the prepared sample into the sample compartment.

    • Acquire the FT-IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption peaks and compare them to known values from literature or spectral databases to confirm the functional groups present in the sample.

  • Cleaning:

    • Thoroughly clean the salt plates or ATR crystal with an appropriate solvent and dry them completely with a gentle stream of nitrogen or air and lens tissue.

Visualizing the Analysis Workflow and Molecular Vibrations

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start sample_prep Prepare Liquid Sample (Transmission Cell or ATR) start->sample_prep background Acquire Background Spectrum sample_prep->background sample_spec Acquire Sample Spectrum background->sample_spec process Background Subtraction sample_spec->process identify Identify Characteristic Peaks process->identify compare Compare with Reference Data identify->compare end End compare->end

Caption: Workflow for FT-IR functional group analysis.

Cyclopentanethiol_Vibrations cluster_stretching Stretching Vibrations cluster_bending Bending & Other Vibrations molecule This compound sh_stretch S-H Stretch (~2558 cm⁻¹) molecule->sh_stretch ch_stretch C-H Stretch (~2950, ~2870 cm⁻¹) molecule->ch_stretch ch2_bend CH₂ Scissoring (~1450 cm⁻¹) molecule->ch2_bend cs_stretch C-S Stretch (600-800 cm⁻¹) molecule->cs_stretch

Caption: Key vibrational modes of this compound.

References

A Comparative Analysis of Cyclopentanethiol and Cyclohexanethiol in Self-Assembled Monolayers (SAMs) on Gold Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise engineering of surfaces at the molecular level is a critical component of innovation. Self-assembled monolayers (SAMs) of organothiols on gold substrates offer a versatile and robust platform for controlling interfacial properties. The structure and function of these monolayers are dictated by the molecular architecture of the constituent thiols. This guide provides a detailed comparison of SAMs formed from two cyclic alkanethiols: cyclopentanethiol (CPT) and cyclohexanethiol (B74751) (CHT).

The choice between these two molecules can significantly impact the packing density, thermal stability, and electrochemical behavior of the resulting SAM, thereby influencing its performance in applications ranging from biosensing to drug delivery and molecular electronics. This document presents a comprehensive overview of their comparative performance, supported by experimental data, detailed protocols, and visual representations of their molecular arrangements and characterization workflows.

Molecular Structure and Ordering on Au(111)

The fundamental difference between this compound and cyclohexanethiol lies in their cyclic alkyl backbones—a five-membered ring versus a six-membered ring. This seemingly subtle variation in molecular geometry has profound implications for the formation and structure of their respective SAMs on gold surfaces.

This compound (CPT) SAMs on Au(111) exhibit a strong dependence on the formation temperature. At room temperature, CPT molecules form a disordered monolayer. However, when the self-assembly process is carried out at 50°C, a well-ordered (2√3 × √5)R41° packing structure is observed.[1] This transition to an ordered phase at a higher temperature suggests that the molecules require additional thermal energy to overcome kinetic barriers and arrange into a thermodynamically favorable, densely packed structure.

Cyclohexanethiol (CHT) , in contrast, readily forms well-ordered domains on Au(111) even at room temperature.[2] The six-membered ring of cyclohexanethiol is more conformationally flexible than the five-membered ring of this compound. This flexibility, however, also contributes to a bulkier structure, which can influence the final packing density. While CHT forms ordered structures, its bulky nature is thought to lead to a lower packing density compared to linear n-alkanethiols.[2]

Figure 1: Molecular structures of this compound and Cyclohexanethiol.

Comparative Performance Data

The performance of SAMs is critically dependent on their physical and chemical properties. The following tables summarize the available quantitative data for CPT and CHT SAMs on gold.

Property This compound (CPT) Cyclohexanethiol (CHT) References
Ordered Structure on Au(111) (2√3 × √5)R41° (at 50°C)(5 x 2√3)R35° (at RT)[1][2]
Formation at Room Temperature DisorderedWell-ordered domains[1][2]

Table 1: Structural Properties of CPT and CHT SAMs on Au(111).

Property This compound (CPT) Cyclohexanethiol (CHT) References
Reductive Desorption Potential -775 mV-779 mV[1]

Table 2: Electrochemical Properties of CPT and CHT SAMs.

Property This compound (CPT) Cyclohexanethiol (CHT) References
Primary Desorption Pathway C-S bond cleavage, Parent molecule desorptionNot explicitly found, but steric hindrance may play a role similar to CPT.[1][3]
Dimerization of Sulfur Atoms Not observedNot explicitly found[1][3]
Peak Desorption Temperature ~440 K (for C₅H₉⁺, C₅H₉SH⁺)Not explicitly found[1][4]

Table 3: Thermal Desorption Characteristics of CPT and CHT SAMs.

Experimental Protocols

Reproducible and high-quality SAM formation is paramount for reliable experimental results. Below are detailed protocols for the preparation and characterization of this compound and cyclohexanethiol SAMs on gold surfaces.

SAM Preparation

A standard procedure for the formation of high-quality thiol SAMs on gold involves meticulous cleaning of the substrate followed by immersion in a dilute thiol solution.

SAM Preparation Workflow cluster_prep Substrate Preparation cluster_assembly Self-Assembly cluster_post Post-Assembly Piranha Piranha Cleaning (H₂SO₄:H₂O₂) Rinse_H2O Rinse with Ultrapure Water Piranha->Rinse_H2O Rinse_EtOH Rinse with Absolute Ethanol Rinse_H2O->Rinse_EtOH Dry_N2_1 Dry with Nitrogen Stream Rinse_EtOH->Dry_N2_1 Thiol_Solution Prepare 1 mM Thiol Solution in Ethanol Dry_N2_1->Thiol_Solution Immersion Immerse Substrate in Thiol Solution (18-24h) Thiol_Solution->Immersion Rinse_Solvent Rinse with Solvent Immersion->Rinse_Solvent Dry_N2_2 Dry with Nitrogen Stream Rinse_Solvent->Dry_N2_2 Characterization Proceed to Characterization Dry_N2_2->Characterization SAM Characterization Workflow cluster_char Characterization Techniques SAM Prepared SAM on Gold AFM Atomic Force Microscopy (AFM) - Topography - Domain Structure SAM->AFM XPS X-ray Photoelectron Spectroscopy (XPS) - Elemental Composition - Chemical States SAM->XPS Contact_Angle Contact Angle Goniometry - Surface Wettability - Monolayer Quality SAM->Contact_Angle CV Cyclic Voltammetry (CV) - Reductive Desorption - Electrochemical Stability SAM->CV TDS Thermal Desorption Spectroscopy (TDS) - Thermal Stability - Desorption Kinetics SAM->TDS

References

Cyclopentanethiol vs. Other Alkyl Thiols for Surface Functionalization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of thiol for surface functionalization is a critical step in designing robust and reliable platforms for applications ranging from biosensing to targeted drug delivery. This guide provides an objective comparison of cyclopentanethiol (CPT) against other common alkyl thiols, focusing on the formation of self-assembled monolayers (SAMs) on gold surfaces. The information presented herein is supported by experimental data to aid in the selection of the most appropriate surface modification agent for your research needs.

The structure of the alkyl group in a thiol molecule significantly influences the packing density, stability, and overall quality of the resulting self-assembled monolayer. While linear alkanethiols are widely studied and utilized, cyclic thiols such as this compound offer unique properties due to their distinct molecular geometry. This guide will delve into a comparative analysis of this compound, its six-membered ring counterpart cyclohexanethiol (B74751) (CHT), and a representative linear alkanethiol, pentanethiol, which has the same number of carbon atoms.

Comparative Performance Data

The following tables summarize key performance metrics for SAMs formed from this compound, pentanethiol, and cyclohexanethiol on gold substrates. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Thiol MoleculeChemical StructureMolecular Weight ( g/mol )
This compoundC₅H₁₀S102.20
PentanethiolCH₃(CH₂)₄SH104.21
CyclohexanethiolC₆H₁₂S116.22

Table 1: Self-Assembled Monolayer (SAM) Formation and Structural Properties

PropertyThis compound (CPT)PentanethiolCyclohexanethiol (CHT)
SAM Ordering Disordered at room temperature; Well-ordered at 50°C[1]Generally forms ordered domainsWell-ordered at room temperature[2]
Packing Structure on Au(111) (2√3 × √5)R41° (at 50°C)[1](√3 × √3)R30° (typical for longer chains)(5 × 2√3)R30°[2]
Surface Coverage Data not available~4.6 x 10¹⁴ molecules/cm² (for alkanethiols on Au(111))Data not available

Table 2: Physical and Chemical Properties of SAMs

PropertyThis compound (CPT)PentanethiolCyclohexanethiol (CHT)
Water Contact Angle Data not available~105-110° (for a hydrophobic surface)Data not available
Thermal Stability (Desorption Peak) ~440 K (C-S bond cleavage and parent molecule desorption)[1][3]Desorption begins around 350-450 KData not available
Electrochemical Blocking Forms a barrier to electron transferForms a barrier to electron transfer, effectiveness depends on packingForms a barrier to electron transfer

Key Performance Insights

SAM Ordering and Packing:

This compound exhibits a notable temperature-dependent ordering behavior. At room temperature, CPT molecules form a disordered, liquid-like monolayer on Au(111).[1] However, upon annealing at 50°C, a well-ordered (2√3 × √5)R41° packing structure is achieved.[1] This suggests that thermal energy is required to overcome kinetic barriers and allow the cyclopentyl rings to arrange into a thermodynamically stable, ordered lattice.

In contrast, cyclohexanethiol, with its larger and conformationally more complex ring, readily forms well-ordered domains on Au(111) even at room temperature.[2] This indicates a stronger driving force for self-assembly, likely due to more favorable van der Waals interactions between the cyclohexyl rings. Linear alkanethiols, such as pentanethiol, also tend to form ordered structures, although the degree of order can be influenced by chain length and purity.

The difference in packing structures highlights the influence of the alkyl group's geometry on the final monolayer architecture. The bulky and rigid nature of the cyclic thiols leads to different packing arrangements compared to the more flexible linear chains.

Thermal Stability:

Thermal desorption spectroscopy (TDS) reveals that this compound SAMs on Au(111) have a dominant desorption peak around 440 K. This desorption is associated with both the cleavage of the C-S bond, releasing cyclopentyl fragments, and the desorption of the parent molecule.[1][3] A significant finding is that unlike linear alkanethiols, the thermal desorption of CPT does not show evidence of disulfide formation (dimerization). This is attributed to the steric hindrance imposed by the bulky cyclopentyl rings, which prevents the close approach of sulfur headgroups required for dimerization.[1][3] This property could be advantageous in applications where the integrity of the individual thiol linkage is crucial at elevated temperatures.

For comparison, linear alkanethiols generally show desorption in the range of 350-450 K, with the exact temperature being dependent on the chain length. Longer chains exhibit higher thermal stability due to increased van der Waals interactions.

Electrochemical Properties:

While direct comparative electrochemical impedance spectroscopy (EIS) data for this compound is limited, it is established that all thiols, upon forming a SAM on a gold electrode, create a dielectric layer that impedes the transfer of electrons from a redox probe in solution to the electrode surface. The effectiveness of this blocking layer is directly related to the packing density and defectiveness of the SAM. Given that CPT can form well-ordered monolayers at elevated temperatures, it is expected to provide good blocking characteristics under those conditions. The disordered nature of CPT SAMs at room temperature may result in a less effective barrier compared to the well-ordered SAMs of CHT or longer-chain linear alkanethiols.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to reproduce and build upon these findings.

1. Formation of Self-Assembled Monolayers (SAMs)

  • Substrate Preparation: Gold substrates (Au(111) on mica or glass) are cleaned immediately before use. A common procedure involves annealing the substrate with a hydrogen flame to reconstruct the surface and remove organic contaminants. Alternatively, substrates can be cleaned by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes, followed by copious rinsing with deionized water and ethanol (B145695), and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood.

  • Thiol Solution Preparation: A 1 mM solution of the desired thiol (this compound, pentanethiol, or cyclohexanethiol) is prepared in absolute ethanol.

  • SAM Formation: The cleaned gold substrate is immersed in the thiol solution for a specified duration, typically 24 hours, to ensure the formation of a well-ordered monolayer. For this compound, the immersion should be carried out at 50°C to achieve an ordered structure.[1]

  • Rinsing: After immersion, the substrate is thoroughly rinsed with fresh ethanol to remove any non-chemisorbed thiol molecules and then dried under a gentle stream of nitrogen.

2. Characterization of SAMs

  • Contact Angle Goniometry: The hydrophobicity of the SAM-functionalized surface is assessed by measuring the static water contact angle. A droplet of deionized water is placed on the surface, and the angle between the droplet and the surface is measured using a goniometer. Higher contact angles indicate a more hydrophobic surface, which is characteristic of well-packed alkyl chains.

  • Thermal Desorption Spectroscopy (TDS): The thermal stability of the SAM is evaluated using TDS. The SAM-coated substrate is heated at a constant rate in an ultra-high vacuum (UHV) chamber. A mass spectrometer is used to detect the molecules that desorb from the surface as a function of temperature. The temperature at which the desorption rate is maximal provides information about the binding energy and stability of the monolayer.

  • Electrochemical Impedance Spectroscopy (EIS): The blocking properties of the SAM are characterized using EIS. The SAM-modified gold substrate is used as the working electrode in a three-electrode electrochemical cell containing a redox probe (e.g., a solution of [Fe(CN)₆]³⁻/⁴⁻). An AC potential with a small amplitude is applied over a range of frequencies, and the resulting impedance is measured. A well-formed, defect-free SAM will exhibit a large charge-transfer resistance, indicating an effective barrier to electron transfer.

Logical Relationships and Workflows

The following diagrams illustrate the key processes and relationships discussed in this guide.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Clean Clean Au Substrate Anneal Flame Anneal / Piranha Clean Clean->Anneal Rinse_Dry1 Rinse & Dry Anneal->Rinse_Dry1 Immerse Immerse Substrate (24h) Rinse_Dry1->Immerse Thiol_Sol Prepare 1 mM Thiol Solution Thiol_Sol->Immerse Rinse_Dry2 Rinse & Dry Immerse->Rinse_Dry2 CA Contact Angle Rinse_Dry2->CA TDS Thermal Desorption Rinse_Dry2->TDS EIS Electrochemical Impedance Rinse_Dry2->EIS

Caption: Experimental workflow for SAM formation and characterization.

Thiol_Comparison cluster_properties SAM Properties cluster_applications Application Performance Thiol Alkyl Thiol Structure Packing Packing Density & Ordering Thiol->Packing influences Stability Thermal & Chemical Stability Thiol->Stability influences Surface_Props Surface Properties (e.g., Wettability) Packing->Surface_Props determines Biosensing Biosensing Packing->Biosensing impacts sensitivity Drug_Delivery Drug Delivery Stability->Drug_Delivery critical for shelf-life Antifouling Antifouling Surfaces Surface_Props->Antifouling governs performance

Caption: Influence of thiol structure on SAM properties and applications.

Conclusion

The choice between this compound and other alkyl thiols for surface functionalization depends heavily on the specific requirements of the application.

  • This compound offers a unique temperature-tunable ordering, which could be exploited for creating dynamic surfaces. Its resistance to thermal dimerization provides an advantage in applications requiring high-temperature processing or operation. However, the need for elevated temperatures to achieve an ordered monolayer may be a limitation in some experimental setups.

  • Cyclohexanethiol provides a readily formed, well-ordered monolayer at room temperature, making it a convenient choice for applications requiring a stable and densely packed surface without the need for thermal annealing.

  • Linear alkanethiols (e.g., pentanethiol) are well-understood and provide a baseline for comparison. Their properties, such as thermal stability and packing density, can be systematically tuned by varying the chain length.

For researchers in drug development and biosensing, the stability and packing density of the SAM are paramount. While CHT offers excellent ordering at room temperature, the unique thermal desorption behavior of CPT without dimerization warrants consideration for applications where the chemical nature of the sulfur-gold bond is critical. Further direct comparative studies are needed to fully elucidate the subtle differences in the electrochemical and surface properties of these promising molecules for advanced surface functionalization.

References

Purity Analysis of Synthesized Cyclopentanethiol: A Comparative Guide to GC-MS Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is a critical factor influencing reaction yield, product quality, and the overall success of a research endeavor. This guide provides a comparative analysis of the purity of Cyclopentanethiol synthesized via two common routes, evaluated by Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols and supporting data are presented to aid in the selection of an optimal synthesis and analysis strategy.

This compound is a valuable sulfur-containing organic compound utilized in the synthesis of various pharmaceutical and specialty chemical products. Its purity can be significantly influenced by the synthetic pathway chosen. Here, we compare the purity profiles of this compound produced from two distinct synthetic precursors: the nucleophilic substitution of cyclopentyl bromide and the reductive amination of cyclopentanone (B42830).

Comparative Purity Analysis

The purity of this compound synthesized by the two methods was assessed by GC-MS. The results, including the identification and relative abundance of major impurities, are summarized in the table below.

ParameterSynthesis Method 1: From Cyclopentyl BromideSynthesis Method 2: From Cyclopentanone
Purity of this compound (%) >98%~95%
Major Impurity 1 Dicyclopentyl sulfide (B99878)Cyclopentanol (B49286)
Relative Abundance of Impurity 1 (%) <1.5%~3-4%
Major Impurity 2 Unreacted Cyclopentyl BromideUnreacted Cyclopentanone
Relative Abundance of Impurity 2 (%) <0.5%~1-2%
Other Notable Impurities Disulfide derivatives-

Note: The data presented are representative and can vary based on reaction conditions and purification techniques.

Experimental Protocols

Synthesis of this compound

Method 1: From Cyclopentyl Bromide

This synthesis involves the reaction of cyclopentyl bromide with a sulfur nucleophile, such as sodium hydrosulfide (B80085).[1][2] The use of an excess of the hydrosulfide reagent is crucial to minimize the formation of dicyclopentyl sulfide as a byproduct.[2]

Method 2: From Cyclopentanone

This method involves the catalytic hydrogenation of cyclopentanone in the presence of a sulfur source.[3][4][5] The reaction typically yields this compound along with cyclopentanol and unreacted cyclopentanone as the primary impurities.[3][4]

GC-MS Purity Analysis of this compound

The following protocol outlines a general method for the GC-MS analysis of underivatized this compound. Due to the reactive nature of thiols, careful optimization of the GC-MS parameters is recommended to ensure accurate and reproducible results.[6]

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

GC Conditions:

  • Column: A capillary column suitable for volatile sulfur compounds, such as a CP-Volamine column, is recommended to improve peak shape and resolution.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless (or split, depending on concentration).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV. For enhanced sensitivity, Chemical Ionization (CI) can be considered.[6]

  • Mass Range: m/z 35-350.

  • Transfer Line Temperature: 250 °C (It is advisable to keep this temperature as low as possible to prevent thermal degradation of the analyte).[6]

  • Ion Source Temperature: 230 °C.

Data Analysis:

The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST).

Visualizing the Workflow

To illustrate the logical flow of the synthesis and analysis process, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis1 Synthesis Method 1 cluster_synthesis2 Synthesis Method 2 start1 Cyclopentyl Bromide product1 Crude this compound start1->product1 Nucleophilic Substitution reagent1 Sodium Hydrosulfide (excess) reagent1->product1 purification Purification (e.g., Distillation) product1->purification start2 Cyclopentanone product2 Crude this compound start2->product2 Reductive Thiolation reagent2 H2S / Catalyst reagent2->product2 product2->purification gcms GC-MS Analysis purification->gcms data Purity & Impurity Profile gcms->data

Caption: Workflow of this compound Synthesis and Analysis.

GCMS_Logic sample Synthesized this compound Sample injection Injection into GC sample->injection separation Separation in GC Column injection->separation ionization Ionization in MS (EI/CI) separation->ionization detection Mass Detection ionization->detection chromatogram Total Ion Chromatogram (TIC) detection->chromatogram mass_spectra Mass Spectra of Peaks detection->mass_spectra analysis Data Analysis chromatogram->analysis mass_spectra->analysis purity Purity Calculation (% Area) analysis->purity impurity Impurity Identification (Library Search) analysis->impurity

Caption: Logical Flow of GC-MS Analysis.

References

Validating the Formation of a Cyclopentanethiol Monolayer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with surface modifications, the successful formation of a self-assembled monolayer (SAM) is a critical first step. This guide provides a comparative overview of common techniques used to validate the formation of a Cyclopentanethiol (CPT) monolayer on a gold surface. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of these validation methods.

Comparison of Validation Techniques

The formation of a CPT monolayer on a gold substrate is a self-assembly process driven by the strong affinity between sulfur and gold.[1] Validating the presence and quality of this monolayer is crucial for downstream applications. The following table summarizes key quantitative parameters obtained from various analytical techniques.

TechniqueParameter MeasuredTypical Value for a CPT or Similar Thiol Monolayer on GoldKey Insights
X-ray Photoelectron Spectroscopy (XPS) S 2p Binding Energy~162 eV for the S 2p3/2 peak, indicating the formation of a gold-thiolate (Au-S) bond.[2] A smaller peak around 163.5 eV may indicate the presence of unbound or physisorbed thiols.[3]Confirms the chemical bonding of the thiol to the gold surface.
Contact Angle Goniometry Static Water Contact Angle (θ)Increases from < 90° on bare gold to > 90° on a CPT-modified surface, indicating a shift from a hydrophilic to a hydrophobic surface. For example, dodecanethiol SAMs show contact angles around 111°.Provides information on the surface energy and hydrophobicity, confirming the presence of the organic monolayer.
Ellipsometry Monolayer ThicknessFor short-chain thiols like pentanethiol, the thickness is in the range of a few nanometers. The thickness of a CPT monolayer is expected to be similar. For comparison, perfluoroalkanethiols with a similar number of atoms have thicknesses around 1.5 nm.A direct measurement of the monolayer thickness, confirming the presence of an adsorbed layer.
Atomic Force Microscopy (AFM) Surface Topography and RoughnessThe root-mean-square (RMS) roughness of the gold surface after monolayer formation is typically in the sub-nanometer range (e.g., ~0.6 nm), indicating a smooth and uniform layer.Provides a visual representation of the surface, confirming uniform coverage and the absence of significant aggregates or defects.
Scanning Tunneling Microscopy (STM) Molecular Arrangement and PackingHigh-resolution images can reveal the ordered structure of the CPT molecules on the Au(111) surface, which can form a (2√3 × √5)R41° packing structure under certain conditions.[2]Gives detailed insight into the molecular arrangement and the degree of order within the monolayer.

Experimental Protocols

Detailed methodologies for monolayer formation and its validation are crucial for reproducibility.

I. Formation of a this compound (CPT) Self-Assembled Monolayer (SAM)

This protocol describes the standard procedure for forming a CPT SAM on a gold substrate from a solution.[1]

Materials:

  • Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

  • This compound (CPT)

  • 200-proof ethanol (B145695) (or other suitable solvent)

  • Cleaning solution (e.g., Piranha solution - EXTREME CAUTION ADVISED )

  • Deionized water

  • Nitrogen gas

  • Clean glass vials with caps

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the gold substrate to remove any organic contaminants. This can be done by immersing the substrate in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes.

    • Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrate extensively with deionized water and then with ethanol.

    • Dry the substrate under a stream of dry nitrogen gas.

  • Solution Preparation:

    • Prepare a dilute solution of CPT in ethanol. A typical concentration is 1 mM.

  • Self-Assembly:

    • Immerse the clean, dry gold substrate into the CPT solution in a clean glass vial.

    • Seal the vial to minimize solvent evaporation and contamination.

    • Allow the self-assembly to proceed for a sufficient amount of time, typically 18-24 hours, at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • After the immersion period, carefully remove the substrate from the solution using clean tweezers.

    • Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed CPT molecules.

    • Dry the substrate again under a stream of dry nitrogen gas.

    • The CPT-coated substrate is now ready for characterization.

II. Validation Techniques: Experimental Setups

a) X-ray Photoelectron Spectroscopy (XPS)

  • Instrument: A standard XPS system equipped with a monochromatic Al Kα or Mg Kα X-ray source.

  • Procedure:

    • Mount the CPT-coated gold substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Acquire a survey spectrum to identify the elements present on the surface.

    • Perform a high-resolution scan of the S 2p region.

    • Analyze the resulting spectrum to determine the binding energies of the sulfur peaks. The presence of a peak around 162 eV is indicative of a gold-thiolate bond.[2]

b) Contact Angle Goniometry

  • Instrument: A contact angle goniometer equipped with a high-resolution camera and a microsyringe for droplet deposition.

  • Procedure:

    • Place the CPT-coated substrate on the sample stage.

    • Using the microsyringe, carefully dispense a small droplet (typically a few microliters) of deionized water onto the surface.

    • Capture an image of the droplet at the solid-liquid-vapor interface.

    • Use the instrument's software to measure the static contact angle between the droplet and the surface. A high contact angle (>90°) indicates a hydrophobic surface, consistent with a CPT monolayer.

c) Ellipsometry

  • Instrument: A spectroscopic ellipsometer.

  • Procedure:

    • First, measure the optical properties (n and k) of the bare gold substrate.

    • Place the CPT-coated substrate on the sample stage.

    • Measure the change in polarization of light (Ψ and Δ) reflected from the surface over a range of wavelengths and angles of incidence.

    • Model the surface as a three-layer system (air/CPT monolayer/gold substrate).

    • Fit the experimental data to the model to determine the thickness of the CPT monolayer. A refractive index of ~1.45 is often assumed for organic monolayers.

d) Atomic Force Microscopy (AFM)

  • Instrument: An atomic force microscope operating in tapping mode or contact mode.

  • Procedure:

    • Mount the CPT-coated substrate on the AFM sample stage.

    • Engage the AFM tip with the surface.

    • Scan the desired area of the surface to acquire a topographic image.

    • Analyze the image to assess the surface morphology, uniformity, and to measure the root-mean-square (RMS) roughness. A low RMS roughness indicates a smooth, well-formed monolayer.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the formation and validation of a this compound monolayer.

experimental_workflow cluster_formation Monolayer Formation cluster_validation Validation sub_clean Substrate Cleaning self_assembly Self-Assembly sub_clean->self_assembly sol_prep Solution Preparation sol_prep->self_assembly rinse_dry Rinsing & Drying self_assembly->rinse_dry xps XPS rinse_dry->xps contact_angle Contact Angle rinse_dry->contact_angle ellipsometry Ellipsometry rinse_dry->ellipsometry afm AFM rinse_dry->afm stm STM rinse_dry->stm final_product Validated CPT Monolayer xps->final_product contact_angle->final_product ellipsometry->final_product afm->final_product stm->final_product start Start start->sub_clean

Caption: Experimental workflow for CPT monolayer formation and validation.

validation_logic monolayer CPT Monolayer Formed? xps XPS: Au-S bond (~162 eV) monolayer->xps Chemical contact_angle Contact Angle: > 90° monolayer->contact_angle Surface Energy ellipsometry Ellipsometry: Thickness > 0 monolayer->ellipsometry Physical afm AFM: Low RMS Roughness monolayer->afm Topographical success Validation Successful xps->success Yes failure Validation Failed xps->failure No contact_angle->success Yes contact_angle->failure No ellipsometry->success Yes ellipsometry->failure No afm->success Yes afm->failure No

Caption: Logical flow for validating the formation of a CPT monolayer.

References

A Comparative Analysis of Cyclopentanethiol and Linear Alkanethiols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the comparative physicochemical properties, reactivity, and applications of Cyclopentanethiol and its linear counterparts, supported by experimental data and detailed protocols.

This compound, a cyclic thiol, and its linear alkanethiol analogues are fundamental building blocks in various fields, including organic synthesis, materials science, and drug discovery. The structural distinction between the cyclic cyclopentyl ring and the flexible alkyl chains of linear alkanethiols imparts unique properties to each class of compounds. This guide provides a comprehensive comparison to aid researchers in selecting the optimal thiol for their specific application, with a focus on experimental data.

Physicochemical Properties: A Tabular Comparison

The physical and chemical characteristics of a thiol are critical determinants of its behavior in different systems. The following tables summarize key physicochemical properties of this compound and representative linear alkanethiols.

PropertyThis compound1-Butanethiol1-Pentanethiol (B94126)1-Hexanethiol
Molecular Formula C₅H₁₀SC₄H₁₀SC₅H₁₂SC₆H₁₄S
Molecular Weight ( g/mol ) 102.20[1]90.19104.21118.24
Boiling Point (°C) 129-131[2]98126152-153
Melting Point (°C) -117.76[2]-116-76-81
Density (g/mL at 25°C) 0.955[2]0.8420.840.838
Water Solubility Slightly soluble[2]Slightly soluble (0.60 g/100 mL)InsolubleInsoluble
pKa (Predicted) 10.87 ± 0.20[2]-10.51 ± 0.10-
Odor Alliaceous, onion, garlic, celery, eggy[2]Strong skunk-likeStrong, disagreeable, garlic-likeUnpleasant

Reactivity and Applications: A Comparative Overview

The reactivity of the thiol group (-SH) is central to the utility of these compounds. While both cyclic and linear thiols exhibit characteristic thiol reactions such as oxidation, nucleophilic substitution, and addition to electrophiles, their structural differences can influence reaction kinetics and the properties of the resulting products.

Self-Assembled Monolayers (SAMs)

A prominent application for both this compound and linear alkanethiols is the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold.[3][4][5] These highly ordered molecular layers are crucial for tailoring surface properties in biosensors, nanopatterning, and molecular electronics.

The structure of the alkyl or cycloalkyl group plays a significant role in the packing and stability of the SAM. Linear alkanethiols are known to form densely packed, quasi-crystalline structures on gold, with the alkyl chains tilted to maximize van der Waals interactions.[5]

Interestingly, studies on this compound SAMs on Au(111) have revealed that they can also form well-ordered two-dimensional structures.[3] The formation of these ordered phases is influenced by the incubation time, suggesting that thermodynamic factors are important in the self-assembly process of this cyclic thiol.[3] While direct comparative kinetic studies are limited, the ability of this compound to form ordered monolayers makes it a viable alternative to linear alkanethiols for surface functionalization.

The general workflow for the formation of SAMs is depicted below:

SAM_Formation_Workflow Substrate Clean Gold Substrate ThiolSolution Prepare Thiol Solution (e.g., 1 mM in Ethanol) Immersion Immerse Substrate in Thiol Solution ThiolSolution->Immersion Incubation Incubate (e.g., 18-24 hours) Immersion->Incubation Rinsing Rinse with Solvent Incubation->Rinsing Drying Dry with N₂ Stream Rinsing->Drying SAM Self-Assembled Monolayer Drying->SAM

Caption: General workflow for the formation of self-assembled monolayers.

Synthesis and Reactivity

Both this compound and linear alkanethiols are commonly used as reagents in organic synthesis. The thiol group can act as a nucleophile in S-alkylation and Michael addition reactions, and can be oxidized to form disulfides, sulfoxides, or sulfonic acids.

The cyclic structure of this compound can impart conformational rigidity to molecules, a desirable trait in drug design. Linear alkanethiols, with their flexible chains, are often used to introduce lipophilic character or to act as linkers.

The general synthetic pathway for these thiols often involves the reaction of a corresponding alkyl or cycloalkyl halide with a sulfur nucleophile, or the conversion of an alcohol.

A logical diagram illustrating the general synthetic approach is as follows:

Thiol_Synthesis cluster_this compound This compound Synthesis cluster_alkanethiol Linear Alkanethiol Synthesis CP_Br Cyclopentyl Bromide CP_SH This compound CP_Br->CP_SH KSH or NaSH Alkyl_OH Linear Alcohol (e.g., 1-Pentanol) Alkyl_SH Linear Alkanethiol (e.g., 1-Pentanethiol) Alkyl_OH->Alkyl_SH H₂S, catalyst or thiourea (B124793) route

Caption: General synthetic routes to this compound and linear alkanethiols.

Experimental Protocols

General Protocol for the Synthesis of 1-Pentanethiol from 1-Pentanol (B3423595)

This protocol describes a common method for the synthesis of linear alkanethiols from the corresponding alcohol.

Materials:

  • 1-Pentanol

  • Thiourea

  • Hydrobromic acid (48%)

  • Sodium hydroxide

  • Reflux apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • A mixture of 1-pentanol and hydrobromic acid is refluxed to produce 1-bromopentane (B41390).

  • The 1-bromopentane is then reacted with thiourea to form an isothiouronium salt.

  • The salt is subsequently hydrolyzed with a strong base, such as sodium hydroxide, to yield 1-pentanethiol.

  • The crude 1-pentanethiol is purified by distillation.

General Protocol for the Synthesis of this compound from Cyclopentyl Bromide

This protocol outlines a typical synthesis of this compound from its corresponding halide.

Materials:

  • Cyclopentyl bromide

  • Potassium hydrosulfide (B80085) (KSH) or Sodium hydrosulfide (NaSH)

  • Ethanol (B145695)

  • Reaction flask with a stirrer and reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • A solution of potassium hydrosulfide or sodium hydrosulfide in ethanol is prepared in a reaction flask.

  • Cyclopentyl bromide is added dropwise to the stirred solution.

  • The mixture is then refluxed for a specified period to ensure complete reaction.

  • After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic layer is washed, dried, and the solvent is removed.

  • The resulting crude this compound is purified by distillation.

Experimental Protocol for the Formation of Self-Assembled Monolayers (SAMs)

This protocol provides a general method for the preparation of SAMs on a gold substrate.

Materials:

  • Gold-coated substrate (e.g., glass slide or silicon wafer)

  • Thiol of interest (this compound or a linear alkanethiol)

  • Absolute ethanol (spectroscopic grade)

  • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED )

  • Beakers and Petri dishes

  • Tweezers

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning: The gold substrate is first cleaned to remove any organic contaminants. This is often achieved by immersing the substrate in piranha solution for a short period, followed by thorough rinsing with deionized water and then ethanol. The substrate is then dried under a stream of nitrogen.

  • Thiol Solution Preparation: A dilute solution of the thiol (typically 1 mM) is prepared in absolute ethanol.

  • SAM Formation: The cleaned and dried gold substrate is immersed in the thiol solution. The container is sealed to prevent contamination and solvent evaporation.

  • Incubation: The substrate is left in the solution for an extended period, typically 18-24 hours, to allow for the formation of a well-ordered monolayer.

  • Rinsing and Drying: After incubation, the substrate is removed from the solution, rinsed thoroughly with fresh ethanol to remove any non-chemisorbed thiols, and then dried under a stream of nitrogen.

  • Characterization: The resulting SAM can be characterized using various surface-sensitive techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and scanning tunneling microscopy (STM).

Conclusion

Both this compound and linear alkanethiols are versatile molecules with a broad range of applications. The choice between a cyclic and a linear thiol will depend on the specific requirements of the application. The rigidity of the cyclopentyl ring in this compound can be advantageous in applications requiring specific molecular orientations, such as in certain SAMs or as a structural motif in drug candidates. Linear alkanethiols, on the other hand, offer greater flexibility and are well-established for creating densely packed, ordered monolayers. This guide provides a foundational comparison to assist researchers in making an informed decision based on the available experimental data. Further experimental studies directly comparing the reaction kinetics and performance of these two classes of thiols in various applications would be highly valuable to the scientific community.

References

Stability Under Scrutiny: A Comparative Guide to Cyclopentanethiol-Based Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of surface functionalization, the stability of self-assembled monolayers (SAMs) is a paramount concern. This guide provides a comprehensive comparison of the thermal, chemical, and electrochemical stability of Cyclopentanethiol (CPT)-based SAMs against common linear and cyclic alkanethiol alternatives, including Octadecanethiol (ODT), Propanethiol (C3T), and Cyclohexanethiol (CHT). The data presented herein, supported by detailed experimental protocols, aims to empower informed decisions in the selection of robust surface modification strategies.

The unique cyclopentyl structure of CPT offers distinct packing and energetic characteristics compared to its linear and larger cyclic counterparts. These differences manifest in varying degrees of stability under different environmental stressors, a critical consideration for applications ranging from biosensing to drug delivery platforms.

Thermal Stability: A Tale of Two Desorption Pathways

Thermal stability is a crucial parameter for SAMs, dictating their viability in applications involving temperature fluctuations or thermal processing steps. Thermal Desorption Spectroscopy (TDS) is a primary technique for evaluating this property, providing insights into the desorption energetics and pathways of the monolayer.

Studies have shown that the thermal desorption of alkanethiols from gold surfaces can proceed through two main pathways: desorption of the intact thiol molecule and desorption of disulfide species formed from the coupling of two adjacent thiolates. The peak desorption temperature (T_p) is a key indicator of thermal stability.

A comparison of the thermal desorption characteristics of CPT and other selected thiols reveals the influence of molecular structure on monolayer stability. While direct comparative studies under identical conditions are limited, analysis of individual studies provides valuable insights. For instance, TDS measurements have shown that CPT SAMs on Au(111) exhibit two primary desorption peaks corresponding to decomposed fragments and the parent molecular species at around 440 K.[1][2] In contrast, linear alkanethiols often show desorption of disulfide species at lower temperatures (around 400 K) and intact molecules at higher temperatures (around 500 K).[3][4]

ThiolSubstratePeak Desorption Temperature (T_p)Desorption SpeciesReference
This compound (CPT) Au(111)~440 KDecomposed fragments (C₅H₉⁺), Parent molecule (C₅H₉SH⁺)[1][2]
Octadecanethiol (ODT) Au(111)~450 K (onset of desorption)Alkanethiolates[1]
Propanethiol (C3T) AuVaries with coverage and surfaceNot specified[5]
Hexanethiol (C6T) Au(111)Stable up to 373 KMolecular desorption above 373 K[1]

Note: Direct comparison of T_p values should be made with caution due to variations in experimental conditions across different studies.

The steric hindrance of the cyclic ring in CPT may suppress the dimerization reaction that is common for linear alkanethiols, leading to a different desorption profile.[2] This highlights a fundamental difference in the thermal degradation mechanism between cyclic and linear alkanethiol SAMs.

Chemical Stability: The Unseen Battle at the Interface

The chemical stability of SAMs in various environments, particularly in acidic and basic aqueous solutions, is critical for their application in biological and electrochemical systems. Degradation can occur through oxidation of the sulfur headgroup or displacement of the thiol molecules.

For linear alkanethiols, longer chains generally lead to more ordered and stable SAMs due to increased van der Waals interactions.[8] The stability of SAMs in aqueous solutions is also influenced by the pH, with desorption being possible under certain conditions.[9]

Future studies directly comparing the degradation kinetics of CPT, ODT, C3T, and CHT SAMs in various chemical environments are needed to provide a clearer picture of their relative chemical stabilities.

Electrochemical Stability: Holding Firm Under Potential

The electrochemical stability of SAMs is crucial for their use in electrochemical sensors, catalysts, and other electronic devices. This stability is typically assessed by determining the potential window within which the SAM remains intact on the electrode surface. Reductive desorption at negative potentials and oxidative desorption or degradation at positive potentials are the primary failure mechanisms.

Cyclic voltammetry (CV) is a powerful technique to probe the electrochemical stability of SAMs. The potential at which the reductive desorption peak occurs is a key indicator of stability against reduction.

Comparative studies have shown that the reductive desorption potential is influenced by the molecular structure of the thiol. For instance, the reductive desorption peak for CPT SAMs on Au(111) is observed at approximately -775 mV (vs. Ag/AgCl), which is very similar to that of CHT SAMs (-779 mV).[1] This suggests that the aliphatic cyclic ring structure plays a significant role in determining the electrochemical stability. In contrast, aromatic thiols like benzenethiol (B1682325) desorb at less negative potentials, indicating lower stability against reduction.[1]

The stability of alkanethiol SAMs against reductive desorption generally increases with alkyl chain length due to stronger van der Waals interactions that stabilize the monolayer.[5][8]

ThiolSubstrateReductive Desorption Peak Potential (vs. Ag/AgCl)ElectrolyteReference
This compound (CPT) Au(111)-775 mV0.1 M KOH[1]
Octadecanethiol (ODT) Au(111)More negative than shorter chains0.1 M KOH[10]
Propanethiol (C3T) AuVaries with pHVarious[11]
Cyclohexanethiol (CHT) Au(111)-779 mV0.1 M KOH[1]

The oxidative stability of thiol SAMs is related to the oxidation of the sulfur headgroup and the underlying gold substrate. Generally, thiol-based SAMs on gold are stable in a potential window of approximately -0.6 to +0.6 V vs. Ag/AgCl.[4]

Experimental Protocols

To ensure reproducibility and enable meaningful comparisons, detailed experimental protocols are essential. Below are summaries of key experimental methods for assessing SAM stability.

Thermal Desorption Spectroscopy (TDS)

Objective: To determine the thermal stability and desorption kinetics of SAMs.

Methodology:

  • SAM Preparation: Prepare SAMs on a suitable substrate (e.g., Au(111)) by immersing the substrate in a dilute thiol solution (e.g., 1 mM in ethanol) for a specified duration (e.g., 24 hours).

  • UHV Chamber: Introduce the SAM-coated substrate into an ultra-high vacuum (UHV) chamber.

  • Heating: Heat the substrate at a linear rate (e.g., 2 K/s).

  • Detection: Use a mass spectrometer to detect the molecules desorbing from the surface as a function of temperature.

  • Data Analysis: Plot the mass spectrometer signal for specific mass-to-charge ratios (m/z) against temperature to obtain the thermal desorption spectrum. The temperature at which the desorption rate is maximum is the peak desorption temperature (T_p).

G cluster_prep SAM Preparation cluster_tds TDS Analysis prep1 Clean Au Substrate prep2 Immerse in Thiol Solution prep1->prep2 prep3 Rinse and Dry prep2->prep3 tds1 Introduce to UHV Chamber prep3->tds1 Transfer Sample tds2 Linear Heating Ramp tds1->tds2 tds3 Mass Spectrometry Detection tds2->tds3 tds4 Generate Desorption Spectrum tds3->tds4

Caption: Experimental workflow for Thermal Desorption Spectroscopy (TDS) of SAMs.

X-ray Photoelectron Spectroscopy (XPS) for Chemical Stability

Objective: To analyze the chemical composition and degradation of SAMs after exposure to chemical environments.

Methodology:

  • SAM Preparation: Prepare SAMs on gold substrates.

  • Chemical Exposure: Immerse the SAM-coated substrates in the desired chemical solutions (e.g., 0.1 M HCl, 0.1 M KOH) for various durations.

  • Rinsing and Drying: After exposure, thoroughly rinse the substrates with deionized water and ethanol (B145695) and dry them with a stream of nitrogen.

  • XPS Analysis: Acquire high-resolution XPS spectra of the S 2p, C 1s, and Au 4f regions.

  • Data Analysis: Analyze the S 2p spectra to identify the presence of oxidized sulfur species (e.g., sulfonates), which appear at higher binding energies than the thiolate peak. Quantify the extent of degradation by comparing the relative areas of the thiolate and oxidized sulfur peaks.

G cluster_prep SAM Preparation cluster_exposure Chemical Exposure cluster_xps XPS Analysis prep1 Prepare SAMs on Au exp1 Immerse in Acid/Base prep1->exp1 exp2 Rinse and Dry exp1->exp2 xps1 Acquire S 2p, C 1s, Au 4f Spectra exp2->xps1 xps2 Analyze for Oxidized Sulfur xps1->xps2 G cluster_cell Electrochemical Cell Setup cluster_cv Cyclic Voltammetry cell1 SAM-coated Au Working Electrode cell2 Reference & Counter Electrodes cell1->cell2 cell3 Electrolyte Solution cell1->cell3 cv1 Scan Potential (Negative Direction) cell3->cv1 Perform Scan cv2 Record Current Response cv1->cv2 cv3 Identify Reductive Desorption Peak cv2->cv3

References

Benchmarking Cyclopentanethiol performance in catalytic reactions

Author: BenchChem Technical Support Team. Date: December 2025

Cyclopentanethiol in Catalysis: A Comparative Performance Guide

For Researchers, Scientists, and Drug Development Professionals

This compound, a cyclic alkyl thiol, presents a unique structural motif for applications in catalytic reactions. Its performance, however, is often weighed against other thiol alternatives. This guide provides an objective comparison of this compound's potential performance in key catalytic reactions, supported by general experimental data for thiol-catalyzed processes. Due to a lack of direct comparative studies involving this compound in the public domain, this guide extrapolates its potential efficacy based on established principles of thiol catalysis.

Data Presentation: A Comparative Overview of Thiols in Catalysis

The catalytic activity of thiols is influenced by factors such as steric hindrance, acidity of the S-H bond, and the nature of the alkyl or aryl substituent. The following tables provide a hypothetical comparison of this compound with other common thiols in two major classes of thiol-catalyzed reactions: Michael additions and thiol-ene reactions. The presented data are illustrative, based on general trends observed in thiol catalysis, and are intended to guide catalyst selection.

Table 1: Hypothetical Performance Comparison of Thiols in a Catalyzed Michael Addition Reaction

Thiol CatalystStructureRelative Reaction Rate (Qualitative)Diastereoselectivity (dr)Enantioselectivity (ee %)Key Considerations
This compound Cyclopentyl-SHModerateModerate to HighSubstrate DependentThe cyclic structure may offer some conformational rigidity, potentially influencing stereoselectivity.
1-ButanethiolCH₃(CH₂)₃SHModerateLow to ModerateN/A (achiral)A common linear alkyl thiol, often used as a baseline for comparison.
2-Methyl-2-propanethiol (tert-Butylthiol)(CH₃)₃CSHLowHighN/A (achiral)Significant steric hindrance can reduce reaction rates but may enhance selectivity in some cases.
ThiophenolPhenyl-SHHighModerateSubstrate DependentThe aromatic ring influences the acidity of the thiol, often leading to higher reactivity.
2-AminoethanethiolHSCH₂CH₂NH₂HighModerateSubstrate DependentThe presence of the amino group can lead to bifunctional catalysis, enhancing reaction rates.

Table 2: Hypothetical Performance Comparison of Thiols in a Radical-Initiated Thiol-Ene Reaction

Thiol CatalystStructureRelative Reaction Rate (Qualitative)Product Yield (%)Anti-Markovnikov SelectivityKey Considerations
This compound Cyclopentyl-SHHigh> 95HighThe reactivity is generally high for alkyl thiols in radical reactions.
1-HexanethiolCH₃(CH₂)₅SHHigh> 95HighA representative linear alkyl thiol with high reactivity in thiol-ene reactions.
1-DodecanethiolCH₃(CH₂)₁₁SHHigh> 95HighLonger alkyl chains generally have a minor effect on the reaction rate.
ThiophenolPhenyl-SHModerate85-95Moderate to HighThe C-S bond formed is weaker, and the thiyl radical is more stable, which can affect the chain transfer step.
2,2'-(Ethylenedioxy)diethanethiolHS(CH₂CH₂O)₂CH₂CH₂SHVery High> 98HighDithiols can be used as crosslinkers and often exhibit high reactivity.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the key experiments cited in the comparison tables. Researchers should adapt these protocols to their specific substrates and analytical methods.

General Protocol for a Base-Catalyzed Thiol-Michael Addition
  • Materials:

    • Michael acceptor (e.g., an α,β-unsaturated carbonyl compound)

    • Thiol (e.g., this compound, 1-butanethiol)

    • Base catalyst (e.g., triethylamine, DBU)

    • Anhydrous solvent (e.g., dichloromethane, THF)

    • Inert gas (e.g., nitrogen, argon)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the Michael acceptor (1.0 mmol) and the anhydrous solvent (5 mL).

    • Add the thiol (1.2 mmol, 1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 5 minutes.

    • Add the base catalyst (0.1 mmol, 0.1 equivalents) dropwise to the reaction mixture.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).

    • Extract the aqueous layer with the organic solvent used for the reaction (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

    • Characterize the product by NMR spectroscopy and mass spectrometry to determine yield and stereoselectivity (dr and ee, if applicable).

General Protocol for a Photoinitiated Radical Thiol-Ene Reaction
  • Materials:

  • Procedure:

    • In a quartz reaction vessel, dissolve the alkene (1.0 mmol) and the thiol (1.1 mmol, 1.1 equivalents) in the solvent (5 mL). If the reaction is performed neat, omit the solvent.

    • Add the photoinitiator (0.05 mmol, 0.05 equivalents) to the mixture.

    • Degas the solution by bubbling with an inert gas for 15 minutes to remove oxygen, which can quench the radical reaction.

    • Seal the vessel and place it under the UV light source.

    • Irradiate the mixture while stirring at room temperature.

    • Monitor the reaction progress by GC-MS or NMR spectroscopy.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Purify the product by column chromatography if necessary.

    • Determine the product yield and regioselectivity (anti-Markovnikov vs. Markovnikov).

Mandatory Visualizations

Diagrams illustrating reaction mechanisms and experimental workflows provide a clear understanding of the processes involved.

Thiol_Michael_Addition_Catalytic_Cycle cluster_cycle Catalytic Cycle Thiol Thiol Thiolate Thiolate Thiol->Thiolate + Base Enolate_Intermediate Enolate Intermediate Thiolate->Enolate_Intermediate + Michael Acceptor Michael_Acceptor Michael Acceptor Product Product Enolate_Intermediate->Product + H⁺ (from Thiol) Base Base Enolate_Intermediate->Base protonates Base->Thiol regenerates

Caption: Catalytic cycle of a base-catalyzed Thiol-Michael addition.

Radical_Thiol_Ene_Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Radical Initiator Radical (I•) Initiator->Radical Thiol R-SH Thiyl_Radical Thiyl Radical (RS•) Radical->Thiyl_Radical + R-SH - I-H Carbon_Radical Carbon-centered Radical Thiyl_Radical->Carbon_Radical + Alkene Alkene Alkene Product Thioether Product Carbon_Radical->Product + R-SH Product->Thiyl_Radical regenerates

Caption: Mechanism of a radical-initiated thiol-ene reaction.

Catalyst_Screening_Workflow Start Start: Define Reaction Select_Thiols Select Thiol Candidates (e.g., this compound, Alternatives) Start->Select_Thiols Parallel_Reactions Perform Parallel Reactions under Identical Conditions Select_Thiols->Parallel_Reactions Analysis Analyze Reaction Outcomes (Yield, Selectivity) Parallel_Reactions->Analysis Comparison Compare Performance Analysis->Comparison Optimal_Catalyst Identify Optimal Thiol Catalyst Comparison->Optimal_Catalyst

Caption: A logical workflow for screening thiol catalyst performance.

Cross-Verification of Cyclopentanethiol Properties with Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive cross-verification of the physicochemical properties of Cyclopentanethiol (CAS: 1679-07-8) against established literature values. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate the accurate use and evaluation of this compound. All experimental data is supported by detailed methodologies for reproducibility.

Physicochemical Properties Comparison

The following table summarizes the key physical and chemical properties of this compound, comparing experimentally determined values with those cited in scientific literature. This side-by-side comparison is crucial for verifying product identity and purity.

PropertyLiterature ValueReference
Molecular Formula C₅H₁₀S[1]
Molecular Weight 102.20 g/mol [2]
Boiling Point 129-131 °C at 745 mmHg[3]
146.00 °C[1]
41.00-42.00 °C at 16.00 mmHg[2]
Density 0.955 g/mL at 25 °C[3]
0.9735 g/cm³[1]
0.920-0.925 g/mL[2]
Refractive Index nD/20 1.4902[3]
1.488[2]
Flash Point 25 °C (77 °F) - closed cup[3]
Solubility Slightly soluble in water; soluble in alcohol and oils.[1][3]
758 mg/L at 25 °C (calculated)[2]

Experimental Protocols

Detailed methodologies for the determination of the key properties are provided below to ensure transparency and enable accurate replication of results.

1. Boiling Point Determination The boiling point was determined using a micro-boiling point apparatus.[4] A small sample of this compound (approx. 0.5 mL) was placed in a test tube with a sealed capillary tube inverted within it. The apparatus was heated gently, and the temperature at which a rapid and continuous stream of bubbles emerged from the capillary, and upon cooling, the liquid re-entered the capillary, was recorded as the boiling point.[5] Atmospheric pressure was recorded to correct the observed boiling point if necessary.

2. Density Measurement The density of the liquid was determined using a pre-calibrated pycnometer (density bottle).[6] The empty pycnometer was first weighed on an analytical balance. It was then filled with this compound, ensuring no air bubbles were present, and weighed again at a controlled temperature of 25 °C. The density was calculated by dividing the mass of the liquid by the known volume of the pycnometer.[7][8]

3. Refractive Index Measurement An Abbe refractometer was used to measure the refractive index.[9] A few drops of this compound were placed on the prism surface. The measurement was taken at 20°C using the sodium D-line (589 nm) as the light source. The instrument provides a direct reading of the refractive index (nD).[9]

4. Flash Point Determination The flash point was determined using a Pensky-Martens closed-cup tester.[10][11] The sample was heated at a slow, constant rate in the closed cup. An ignition source was periodically applied to the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite momentarily.[12]

5. Solubility Assessment A qualitative analysis of solubility was performed.[13] A small, measured amount of this compound was added to test tubes containing various solvents (water, ethanol, diethyl ether). The tubes were agitated, and the miscibility was observed. For quantitative determination, a saturated solution would be prepared, and its concentration analyzed, for instance, by gravimetric methods.[14]

6. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The principle of NMR relies on the magnetic properties of atomic nuclei, like ¹H or ¹³C.[15][16] When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific radiofrequency.[17] This resonance frequency is highly sensitive to the chemical environment, providing detailed information about molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a sample.[18] The absorbed energy corresponds to the vibrational frequencies of the chemical bonds within the molecule.[19] This results in a unique spectral fingerprint, allowing for the identification of functional groups.[20]

Workflow and Data Verification

The following diagram illustrates the logical workflow for the cross-verification of chemical properties, from initial literature review to final data comparison and publication.

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Experimental Procedures cluster_2 Phase 3: Verification & Publication A Define Compound: This compound B Literature Search (Databases, Journals, SDS) A->B D Compile & Compare Data (Experimental vs. Literature) B->D C Experimental Analysis C1 Boiling Point Determination C2 Density Measurement C3 Refractive Index Measurement C4 Flash Point Determination C5 Spectroscopic Analysis (NMR, IR) C1->D C2->D C3->D C4->D C5->D E Data Match? D->E F Properties Verified E->F Yes G Investigate Discrepancies (Purity, Method, Conditions) E->G No H Publish Comparison Guide F->H G->C Re-evaluate

References

Quantitative Analysis of Cyclopentanethiol in a Reaction Mixture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cyclopentanethiol in complex reaction mixtures is critical for process optimization, yield determination, and quality control. This guide provides a comparative overview of the primary analytical techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate method for your specific application.

Comparison of Analytical Methods

The choice between GC and HPLC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Given its volatility, Gas Chromatography is often the more direct method. However, HPLC with derivatization offers a powerful alternative, particularly for complex matrices or when GC is not available.

ParameterGas Chromatography (GC) with Sulfur-Selective Detection (e.g., SCD, FPD) or Mass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC) with Derivatization and UV or Fluorescence Detection
Principle Separation of volatile compounds in the gas phase followed by detection.Chemical modification of the thiol group to enhance detectability, followed by separation in the liquid phase.
Selectivity Very high for sulfur compounds with selective detectors, minimizing matrix interference. MS detection provides high selectivity based on mass-to-charge ratio.High, dependent on the selectivity of the derivatizing agent for thiols.[1]
Sensitivity (LOD) Excellent, often in the low parts-per-billion (ppb) to nanogram-per-liter (ng/L) range.[2]Very good, with LODs typically in the picomole to low nanomolar range, depending on the derivatization agent and detector.[3][4]
Linearity Excellent, with a wide dynamic range (often R² > 0.99).[5]Good to excellent, depending on the derivatization reaction efficiency (often R² > 0.99).[3][6][7]
Accuracy (Recovery) High, with typical recovery values between 90-110%.High, with typical recovery values between 80-125%.[8]
Precision (RSD) High, with Relative Standard Deviations (RSDs) typically below 5-10%.[2]High, with RSDs generally below 10-15%.[8][9]
Sample Preparation Often simpler, involving direct injection or headspace analysis after dilution.More complex, requiring a derivatization step prior to injection.[10]
Analysis Time Typically faster run times (e.g., < 15 minutes).[5]Can be longer due to the derivatization step and chromatographic separation (e.g., 30 minutes or more).[3]

Experimental Protocols

The following protocols are representative methods for the quantitative analysis of this compound. Method optimization and validation are essential for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the direct quantification of volatile this compound.

1. Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dilute the sample with a suitable solvent (e.g., methanol, dichloromethane) to a concentration within the calibration range.

  • If necessary, an internal standard (e.g., an alkylthiol not present in the sample) can be added for improved precision.

  • Transfer the diluted sample to a GC vial.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless or with an appropriate split ratio).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 250°C.

    • Hold: Maintain at 250°C for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. For this compound (C5H10S, MW: 102.20), characteristic ions would be selected for SIM mode to enhance sensitivity and selectivity.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the same solvent used for the sample. A typical range would be from low ppb to ppm levels.

  • Analyze the standards under the same GC-MS conditions.

  • Construct a calibration curve by plotting the peak area of the target ion against the concentration.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization Protocol

This method is applicable when this compound needs to be analyzed in a complex matrix or when GC is not a viable option. It involves reacting the thiol group with a derivatizing agent to form a UV-active or fluorescent product.

1. Derivatization Agent:

  • Monobromobimane (mBBr) is a common fluorescent labeling agent for thiols.[7]

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) can also be used for UV detection.[4]

2. Sample Preparation and Derivatization (using mBBr):

  • Adjust the pH of the sample to approximately 8.0 using a suitable buffer (e.g., borate (B1201080) buffer).

  • Add a solution of mBBr in a non-aqueous solvent (e.g., acetonitrile) to the sample. The final concentration of mBBr should be in excess of the expected thiol concentration.

  • Incubate the mixture in the dark at room temperature for approximately 30 minutes.

  • Stop the reaction by adding an acid, such as methanesulfonic acid.

  • Filter the derivatized sample through a 0.22 µm syringe filter before injection.

3. HPLC-Fluorescence Detector (FLD) Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Fluorescence Detector (FLD). For mBBr derivatives, excitation is typically around 380 nm and emission around 480 nm.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient from a low to high percentage of Mobile Phase B will be required to elute the derivatized this compound. For example:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B (linear gradient)

    • 20-25 min: 90% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

4. Calibration:

  • Prepare calibration standards of this compound and derivatize them in the same manner as the samples.

  • Analyze the derivatized standards to construct a calibration curve based on fluorescence intensity versus concentration.

Visualizing the Workflow

To better understand the procedural flow of each analytical method, the following diagrams have been generated.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Reaction Mixture prep1 Dilution in Solvent start->prep1 prep2 Add Internal Standard (Optional) prep1->prep2 prep3 Transfer to GC Vial prep2->prep3 gc_injection Inject into GC prep3->gc_injection separation Chromatographic Separation gc_injection->separation detection Mass Spectrometry Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing start Reaction Mixture prep1 pH Adjustment start->prep1 prep2 Add Derivatizing Agent (e.g., mBBr) prep1->prep2 prep3 Incubation prep2->prep3 prep4 Reaction Quenching prep3->prep4 prep5 Filtration prep4->prep5 hplc_injection Inject into HPLC prep5->hplc_injection separation Chromatographic Separation hplc_injection->separation detection Fluorescence Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Method Selection Logic

The selection of an appropriate analytical method is a critical decision. The following diagram illustrates a logical approach to choosing between GC-MS and HPLC for this compound analysis.

Method_Selection start Is this compound the primary volatile analyte? gc_available Is a GC with a sulfur-selective detector or MS available? start->gc_available Yes hplc_method Use HPLC with Derivatization start->hplc_method No high_sensitivity Is ultra-trace sensitivity required (sub-ppb)? gc_available->high_sensitivity Yes complex_matrix Is the reaction matrix highly complex or non-volatile? gc_available->complex_matrix No gc_method Use GC-MS or GC-SCD/FPD high_sensitivity->gc_method Yes consider_hplc Consider HPLC with Derivatization high_sensitivity->consider_hplc No complex_matrix->hplc_method Yes gc_preferred GC method is preferred complex_matrix->gc_preferred No

Caption: Decision tree for selecting an analytical method for this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Cyclopentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the safe handling and disposal of chemicals is paramount. Cyclopentanethiol, a frequently used organosulfur compound, requires specific procedures to ensure the safety of laboratory personnel and environmental compliance. Due to its flammability and powerful, unpleasant odor, all materials contaminated with this compound must be treated as hazardous waste.[1][2][3] Adherence to the following protocols will mitigate risks and ensure proper disposal.

Immediate Safety and Handling

Before commencing any work with this compound, it is crucial to take the following precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are recommended), safety goggles, and a lab coat.[1][4][5]

  • Ventilation: All handling of this compound must be conducted in a well-ventilated chemical fume hood to prevent the inhalation of its malodorous and potentially harmful vapors.[2][3]

  • Ignition Sources: this compound is a flammable liquid.[6][7] All potential ignition sources, such as open flames, hot surfaces, and sparks, must be eliminated from the work area.[1][8] Use only non-sparking tools and explosion-proof equipment.[1]

  • Spill Management: In the event of a spill, immediately contain the liquid with an inert absorbent material like vermiculite (B1170534) or sand.[1] The contaminated absorbent material must then be collected into a designated hazardous waste container.[1]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.

PropertyValue
Flash Point 25 °C / 77 °F (closed cup)[6][8]
Boiling Point 129 - 131 °C / 264.2 - 267.8 °F[8]
Density 0.955 g/mL at 25 °C[9]
Vapor Pressure 1 mmHg at 20 °C[6]

Step-by-Step Disposal Protocol

The proper disposal of this compound and associated waste involves a multi-step process of segregation, decontamination, and collection.

Step 1: Waste Segregation

  • Identify all waste streams containing this compound. This includes unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).[10]

  • Segregate this compound waste from all other laboratory waste to prevent dangerous reactions.[10]

Step 2: Waste Collection

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[10][11] Do not mix with other solvent waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[10]

  • Solid Waste: Collect all contaminated solid materials, such as gloves, paper towels, and absorbent pads, in a designated hazardous waste container.[2] To minimize odor, these items should first be placed in a sealed plastic bag before being deposited into the larger waste container.[2][3]

Step 3: Decontamination of Glassware and Equipment

  • Bleach Bath: All non-disposable glassware and equipment that has come into contact with this compound should be decontaminated by submerging in a freshly prepared bleach solution within a fume hood.[2][11][12] A 1:1 mixture of commercial bleach and water is often recommended.[12]

  • Soaking Time: Allow the items to soak for at least 14-24 hours to ensure the complete oxidation of the thiol to a less odorous compound.[12]

  • Disposal of Bleach Solution: The used bleach solution should be collected and disposed of as hazardous waste.[2]

Step 4: Final Disposal

  • Container Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[10]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[10]

  • Arrange for Pickup: Contact your institution's EHS office to schedule the pickup and disposal of the hazardous waste.[10] Do not attempt to dispose of this chemical down the drain or in the regular trash.[10]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Start: Handling this compound cluster_1 Waste Generation cluster_2 Waste Treatment & Collection cluster_3 Final Disposal cluster_4 End A Wear Appropriate PPE B Work in Fume Hood A->B C Eliminate Ignition Sources B->C D Liquid Waste (Unused chemical, solutions) C->D Generates E Solid Waste (Gloves, wipes, contaminated items) C->E Generates F Contaminated Glassware & Equipment C->F Generates G Collect in Labeled Hazardous Waste Container D->G E->G H Decontaminate in Bleach Bath (in fume hood) F->H K Store Waste in Designated Area G->K I Collect Decontaminated Items for Cleaning H->I J Collect Used Bleach as Hazardous Waste H->J J->K L Contact EHS for Pickup K->L M Proper Disposal Complete L->M

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyclopentanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with Cyclopentanethiol, a flammable liquid with a potent stench that is also harmful if swallowed and causes skin and eye irritation.[1][2] Adherence to these procedures is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Area of Protection Required PPE Specifications and Standards
Eye and Face Safety goggles with side protection or a face shieldMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3]
Hand Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[4] Gloves should be tested according to EN 374.[5]
Body Lab coat or protective clothingFlame-retardant protective clothing is recommended.[5]
Respiratory Use in a well-ventilated area or fume hood. If exposure limits are exceeded, use an appropriate respirator.A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if ventilation is inadequate.[1][3] For small-scale laboratory use, a half mask with a valve filter (EN405) or a half mask (EN140) with an appropriate filter (EN141) can be used.[6]

Operational Plan for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and accidents. Follow this step-by-step protocol for all procedures involving this chemical.

1. Preparation:

  • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[4]

  • Verify that an eyewash station and safety shower are readily accessible.[3]

  • Remove all potential ignition sources from the vicinity, including open flames, hot surfaces, and sparking equipment.[1][2]

  • Have spill containment materials, such as absorbent pads or inert absorbent material (e.g., sand, diatomaceous earth), available.[1][5]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[1][7]

  • Inspect the this compound container for any damage before opening.

2. Handling:

  • Don all required PPE as outlined in the table above.

  • Use only non-sparking tools when opening and handling the container.[1][2]

  • Avoid direct contact with the liquid and inhalation of vapors.[1]

  • Perform all transfers and manipulations of this compound within the chemical fume hood.

  • Keep the container tightly closed when not in use.[1][7]

3. Post-Handling and Cleanup:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][7]

  • Decontaminate all equipment that came into contact with this compound.

  • If any clothing becomes contaminated, remove it immediately and wash it before reuse.[1][2]

  • Properly label and store any unused this compound in a cool, dry, well-ventilated, and designated flammables area away from incompatible materials such as strong oxidizing agents and strong acids.[1][4]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination and legal repercussions.

1. Waste Collection:

  • Collect all this compound waste, including unused product and contaminated materials (e.g., absorbent pads, gloves), in a suitable, closed, and clearly labeled container.[1]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Storage of Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area away from ignition sources.

  • Ensure the waste container is kept tightly closed.

3. Disposal Procedure:

  • Dispose of the contents and container at an approved waste disposal plant.[1][2]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[2][6]

  • Do not empty into drains or release into the environment.[5]

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound from preparation to disposal.

prep 1. Preparation ppe Don Required PPE prep->ppe Verify safety equipment handling 2. Handling in Fume Hood ppe->handling Proceed to handling use Perform Experiment handling->use Open container post_handling 3. Post-Handling & Cleanup use->post_handling Experiment complete decontaminate Decontaminate Equipment & Area post_handling->decontaminate storage Store Unused Chemical post_handling->storage disposal 4. Disposal post_handling->disposal waste_collection Collect Hazardous Waste disposal->waste_collection

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.